molecular formula C19H15BN2O2 B591693 (4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid CAS No. 952514-79-3

(4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid

Cat. No.: B591693
CAS No.: 952514-79-3
M. Wt: 314.151
InChI Key: PBSIVXAPTBHFFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid ( 952514-79-3) is a high-value aromatic boronic acid derivative that serves as a critical precursor in advanced materials research, particularly in the development of organic electronic devices . Its primary research value lies in the fabrication of high-performance Organic Light-Emitting Diodes (OLEDs) . Scientific studies have utilized this compound to design electron-transporting host materials for red phosphorescent OLEDs (PhOLEDs) and to synthesize styrene-functionalized monomers for creating homopolymers with remarkable thermal stability . These polymers exhibit high glass-transition temperatures, potentially exceeding those of established electron-transporting materials like TPBI, making them highly interesting for creating more durable and efficient electronic components . The compound's molecular structure, featuring a benzimidazole moiety and a boronic acid group, facilitates π-π stacking interactions between aromatic rings, which can enhance charge transport properties in solid-state materials . This makes it a versatile building block in supramolecular chemistry and the synthesis of complex organic frameworks. As an intermediate, it is used in chemical synthesis for pharmaceuticals and agricultural compounds . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[4-(1-phenylbenzimidazol-2-yl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BN2O2/c23-20(24)15-12-10-14(11-13-15)19-21-17-8-4-5-9-18(17)22(19)16-6-2-1-3-7-16/h1-13,23-24H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBSIVXAPTBHFFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2C4=CC=CC=C4)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80693030
Record name [4-(1-Phenyl-1H-benzimidazol-2-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952514-79-3
Record name [4-(1-Phenyl-1H-benzimidazol-2-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1-Phenyl-1H-benzimidazol-2-yl)phenylboronic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Elucidation of the Structure of (4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of (4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid, a molecule of significant interest in medicinal chemistry and materials science. This document details a proposed synthetic pathway, requisite characterization methodologies, and explores the potential biological significance of this compound based on the activities of structurally related benzimidazole derivatives.

Chemical Structure and Properties

This compound possesses a core structure composed of a benzimidazole ring system substituted with a phenyl group at the 1-position and a phenylboronic acid moiety at the 2-position.

PropertyValue
Molecular Formula C₁₉H₁₅BN₂O₂
Molecular Weight 314.15 g/mol
CAS Number 952514-79-3

Proposed Synthesis Pathway

Synthesis_Pathway cluster_0 Step 1: Benzimidazole Core Synthesis cluster_1 Step 2: Borylation N-phenyl-1,2-phenylenediamine N-phenyl-1,2-phenylenediamine Intermediate 2-(4-bromophenyl)-1-phenyl- 1H-benzo[d]imidazole N-phenyl-1,2-phenylenediamine->Intermediate Condensation 4-bromobenzaldehyde 4-bromobenzaldehyde 4-bromobenzaldehyde->Intermediate Final_Product_Ester Pinacol ester intermediate Intermediate->Final_Product_Ester Miyaura Borylation Bis(pinacolato)diboron Bis(pinacolato)diboron Bis(pinacolato)diboron->Final_Product_Ester Final_Product This compound Final_Product_Ester->Final_Product Hydrolysis

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocols

Step 1: Synthesis of 2-(4-bromophenyl)-1-phenyl-1H-benzo[d]imidazole (Intermediate)

This reaction involves the condensation of N-phenyl-1,2-phenylenediamine with 4-bromobenzaldehyde.

  • Materials: N-phenyl-1,2-phenylenediamine, 4-bromobenzaldehyde, a suitable solvent (e.g., ethanol or acetic acid), and an oxidizing agent (e.g., sodium metabisulfite, if starting from the aldehyde).

  • Procedure:

    • Dissolve equimolar amounts of N-phenyl-1,2-phenylenediamine and 4-bromobenzaldehyde in the chosen solvent.

    • If necessary, add the oxidizing agent to the reaction mixture.

    • Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water to precipitate the product.

    • Filter the crude product, wash with water, and dry.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Step 2: Synthesis of this compound (Final Product)

This step involves a palladium-catalyzed Miyaura borylation of the aryl bromide intermediate, followed by hydrolysis of the resulting boronate ester.

  • Materials: 2-(4-bromophenyl)-1-phenyl-1H-benzo[d]imidazole, bis(pinacolato)diboron, a palladium catalyst (e.g., Pd(dppf)Cl₂), a base (e.g., potassium acetate), and an aprotic solvent (e.g., dioxane or DMF). For hydrolysis, an acid (e.g., HCl) is required.

  • Procedure:

    • In a flask, combine the aryl bromide intermediate, bis(pinacolato)diboron, the palladium catalyst, and the base.

    • Add the anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) for several hours, monitoring by TLC or GC-MS.

    • Once the reaction is complete, cool the mixture and perform an aqueous work-up. Extract the product with an organic solvent.

    • Purify the intermediate pinacol ester by column chromatography.

    • Hydrolyze the purified pinacol ester by treating it with an aqueous acid to yield the final boronic acid.

    • Isolate the final product by filtration or extraction and purify by recrystallization.

Structural Characterization Data

The following tables summarize the expected spectroscopic data for the final product, based on the analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.2 - 8.0d2HAromatic protons ortho to the boronic acid group
~7.9 - 7.7m3HAromatic protons of the benzimidazole ring
~7.6 - 7.4m5HAromatic protons of the N-phenyl group
~7.3 - 7.1m3HRemaining aromatic protons
~3.4br s2H-B(OH)₂

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

Chemical Shift (ppm)Assignment
~152C=N of benzimidazole
~143Quaternary carbon of benzimidazole
~137Quaternary carbon of N-phenyl group
~135Aromatic CH ortho to boronic acid
~130Aromatic CH of N-phenyl group
~129Aromatic CH of benzimidazole
~125Quaternary carbon attached to boron
~123Aromatic CH of benzimidazole
~120Aromatic CH of benzimidazole
~115Aromatic CH of benzimidazole

Table 3: Predicted IR and Mass Spectrometry Data

TechniqueExpected Peaks/Values
IR (KBr, cm⁻¹) ~3400 (O-H stretch, broad), ~3050 (aromatic C-H stretch), ~1600 (C=N stretch), ~1450 (aromatic C=C stretch), ~1350 (B-O stretch)
Mass Spec (ESI-MS) m/z = 315.1 [M+H]⁺, 337.1 [M+Na]⁺

Potential Biological Significance and Signaling Pathways

Benzimidazole derivatives are known to exhibit a wide range of biological activities, including anticancer properties. The structural motif of this compound suggests its potential as an anticancer agent. The proposed mechanisms of action for similar benzimidazole compounds often involve the inhibition of key cellular processes.

Signaling_Pathway cluster_0 Potential Cellular Targets cluster_1 Downstream Effects Benzimidazole_Compound This compound Tubulin Tubulin Polymerization Benzimidazole_Compound->Tubulin Topoisomerase Topoisomerase I/II Benzimidazole_Compound->Topoisomerase Kinases Protein Kinases (e.g., VEGFR, EGFR) Benzimidazole_Compound->Kinases Mitotic_Arrest Mitotic Arrest Tubulin->Mitotic_Arrest DNA_Damage DNA Damage Topoisomerase->DNA_Damage Signal_Transduction_Inhibition Inhibition of Signal Transduction Kinases->Signal_Transduction_Inhibition Apoptosis Apoptosis Mitotic_Arrest->Apoptosis DNA_Damage->Apoptosis Signal_Transduction_Inhibition->Apoptosis

Caption: Potential anticancer mechanisms of the title compound.

The benzimidazole core can interact with various biological targets. The phenyl substituents can enhance this binding and influence the compound's pharmacokinetic properties. The boronic acid group is a key functional group that can form reversible covalent bonds with diols, which are present in many biological molecules, including sugars and glycoproteins, potentially leading to novel mechanisms of action.

Conclusion

This compound is a promising scaffold for the development of new therapeutic agents and functional materials. This guide provides a foundational understanding of its synthesis and structural characteristics. Further experimental validation is necessary to confirm the proposed synthetic route and to fully elucidate the spectroscopic and biological properties of this compound. The information presented herein is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, drug discovery, and materials science.

Synthesis Pathway for (4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis pathway for (4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid, a valuable building block in medicinal chemistry and materials science. The described methodology is a robust two-step process, commencing with the formation of a key benzimidazole intermediate followed by a palladium-catalyzed borylation reaction. This guide provides detailed experimental protocols, a summary of quantitative data, and a visual representation of the synthetic workflow.

Core Synthesis Strategy

The synthesis of this compound is achieved through a sequential two-step process. The initial step involves the construction of the 1,2-disubstituted benzimidazole core, followed by the introduction of the boronic acid functionality.

Step 1: Synthesis of 2-(4-bromophenyl)-1-phenyl-1H-benzo[d]imidazole. This key intermediate is efficiently prepared via a one-pot condensation reaction between N-phenylbenzene-1,2-diamine and 4-bromobenzaldehyde. This reaction typically proceeds with high yield and selectivity.

Step 2: Conversion to this compound. The transformation of the aryl bromide to the corresponding boronic acid is accomplished through a palladium-catalyzed Miyaura borylation reaction. This method offers excellent functional group tolerance and generally provides the desired product in good yield. An alternative, though often more technically demanding, approach involves a lithiation-borylation sequence.

Quantitative Data Summary

The following table summarizes the typical quantitative data associated with the synthesis of this compound. Yields and reaction times can vary based on the specific reaction conditions and scale.

StepReactionStarting MaterialsKey ReagentsSolventReaction Time (h)Temperature (°C)Yield (%)
1Benzimidazole FormationN-phenylbenzene-1,2-diamine, 4-bromobenzaldehydep-Toluenesulfonic acidAcetonitrile480~90
2Miyaura Borylation2-(4-bromophenyl)-1-phenyl-1H-benzo[d]imidazoleBis(pinacolato)diboron, Pd(dppf)Cl₂, Potassium acetateDioxane1280~75-85

Experimental Protocols

Step 1: Synthesis of 2-(4-bromophenyl)-1-phenyl-1H-benzo[d]imidazole

This protocol is adapted from established methods for the synthesis of 2-aryl-1-phenyl-1H-benzimidazoles.

Materials:

  • N-phenylbenzene-1,2-diamine

  • 4-bromobenzaldehyde

  • p-Toluenesulfonic acid monohydrate (catalyst)

  • Acetonitrile (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • To a stirred solution of N-phenylbenzene-1,2-diamine (1.0 eq) in anhydrous acetonitrile, add 4-bromobenzaldehyde (1.05 eq) and p-toluenesulfonic acid monohydrate (0.1 eq).

  • Heat the reaction mixture to 80 °C and stir for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford 2-(4-bromophenyl)-1-phenyl-1H-benzo[d]imidazole as a solid.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Step 2: Synthesis of this compound via Miyaura Borylation

This protocol is based on standard Miyaura borylation conditions for aryl bromides.

Materials:

  • 2-(4-bromophenyl)-1-phenyl-1H-benzo[d]imidazole

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • 1,4-Dioxane (anhydrous)

  • Water

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Hexane

Procedure:

  • In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2-(4-bromophenyl)-1-phenyl-1H-benzo[d]imidazole (1.0 eq), bis(pinacolato)diboron (1.2 eq), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 eq), and potassium acetate (3.0 eq).

  • Add anhydrous 1,4-dioxane to the flask.

  • Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.

  • After the reaction is complete, cool the mixture to room temperature and add water.

  • Extract the aqueous mixture with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude boronate ester.

  • To hydrolyze the pinacol ester, dissolve the crude product in a mixture of tetrahydrofuran and 1 M HCl and stir at room temperature for 2-4 hours.

  • Extract the product into ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude boronic acid by recrystallization from an appropriate solvent system (e.g., acetone/hexane) to yield this compound as a solid.

  • Confirm the structure and purity of the final product using ¹H NMR, ¹¹B NMR, and mass spectrometry.

Mandatory Visualizations

The following diagrams illustrate the key workflows and relationships in the synthesis of this compound.

Synthesis_Pathway SM1 N-phenylbenzene-1,2-diamine Intermediate 2-(4-bromophenyl)-1-phenyl- 1H-benzo[d]imidazole SM1->Intermediate Step 1: Benzimidazole Formation SM2 4-bromobenzaldehyde SM2->Intermediate Step 1: Benzimidazole Formation FinalProduct This compound Intermediate->FinalProduct Step 2: Miyaura Borylation Reagent1 p-TsOH Reagent1->Intermediate Solvent1 Acetonitrile Solvent1->Intermediate B2pin2 Bis(pinacolato)diboron B2pin2->FinalProduct Pd_cat Pd(dppf)Cl₂ Pd_cat->FinalProduct Base KOAc Base->FinalProduct Solvent2 Dioxane Solvent2->FinalProduct

Caption: Overall synthesis pathway for the target molecule.

Experimental_Workflow cluster_step1 Step 1: Benzimidazole Formation cluster_step2 Step 2: Miyaura Borylation S1_Start Combine Reactants: N-phenylbenzene-1,2-diamine, 4-bromobenzaldehyde, p-TsOH in Acetonitrile S1_React Heat at 80°C for 4h S1_Start->S1_React S1_Workup Workup: Concentrate, Extract with EtOAc, Wash, Dry S1_React->S1_Workup S1_Purify Purification: Column Chromatography S1_Workup->S1_Purify S1_Product Intermediate: 2-(4-bromophenyl)-1-phenyl-1H-benzo[d]imidazole S1_Purify->S1_Product S2_Start Combine Reactants: Intermediate, B₂pin₂, Pd(dppf)Cl₂, KOAc in Dioxane (inert atm.) S1_Product->S2_Start Proceed to next step S2_React Heat at 80°C for 12h S2_Start->S2_React S2_Workup Workup: Quench with H₂O, Extract with Ether, Wash, Dry S2_React->S2_Workup S2_Hydrolysis Hydrolysis of Pinacol Ester: THF, 1M HCl S2_Workup->S2_Hydrolysis S2_Purify Purification: Recrystallization S2_Hydrolysis->S2_Purify S2_Product Final Product: This compound S2_Purify->S2_Product

Caption: Detailed experimental workflow for the synthesis.

An In-depth Technical Guide on (4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid and its Isomers as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid, a molecule of significant interest in medicinal chemistry. Due to the prevalence of its isomer in chemical databases, this guide will focus on the closely related and commercially available compound, (4-(2-Phenyl-1H-benzo[d]imidazol-1-yl)phenyl)boronic acid, bearing the CAS number 867044-33-5.[1][2] This document details its chemical properties, plausible synthetic routes, and its potential as a kinase inhibitor, particularly targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Chemical and Physical Properties

The benzimidazole scaffold is a prominent feature in many pharmacologically active compounds. The inclusion of a phenylboronic acid moiety offers a versatile handle for further chemical modifications and potential interactions with biological targets.

PropertyValueReference
CAS Number 867044-33-5[1][2]
Molecular Formula C₁₉H₁₅BN₂O₂[2]
Molecular Weight 314.15 g/mol [2][3]
Appearance Solid[2]
Purity Typically ≥95%[2]
InChI Key RCOAUYBPVRIYBG-UHFFFAOYSA-N[2]

Synthetic Approaches

The synthesis of (4-(2-Phenyl-1H-benzo[d]imidazol-1-yl)phenyl)boronic acid can be envisioned through a convergent synthesis strategy. This involves the separate synthesis of the 2-phenylbenzimidazole core and the phenylboronic acid moiety, followed by their coupling.

Synthesis of the 2-Phenylbenzimidazole Core

The formation of the 2-phenylbenzimidazole core is a well-established chemical transformation. A common and efficient method involves the condensation of an o-phenylenediamine with benzaldehyde.

Experimental Protocol: General Procedure for the Synthesis of 2-Phenylbenzimidazole

  • To a solution of o-phenylenediamine (1.0 eq) in a suitable solvent such as ethanol, add benzaldehyde (1.0-1.2 eq).

  • An oxidizing agent, such as sodium bisulfite, is added to the mixture.

  • The reaction mixture is heated to reflux for a specified period, typically ranging from 1 to 4 hours, and the progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the product is precipitated by the addition of water.

  • The solid product is collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Synthesis of the Phenylboronic Acid Moiety and Final Coupling

The introduction of the boronic acid group can be achieved through various methods, with the Suzuki-Miyaura coupling being a prominent strategy. A plausible route to the final compound involves the palladium-catalyzed N-arylation of the pre-formed 2-phenylbenzimidazole with a halo-phenylboronic acid derivative.

Experimental Protocol: Plausible Synthesis of (4-(2-Phenyl-1H-benzo[d]imidazol-1-yl)phenyl)boronic acid via Palladium-Catalyzed N-Arylation

  • In a reaction vessel, combine 2-phenyl-1H-benzimidazole (1.0 eq), 4-bromophenylboronic acid (1.0-1.5 eq), a palladium catalyst such as Pd₂(dba)₃ (0.5-2.5 mol%), and a suitable ligand like a biaryl phosphine (e.g., tBuBrettPhos).

  • Add a base, such as potassium carbonate or cesium carbonate, and a suitable solvent, for instance, dioxane or toluene.

  • The reaction mixture is degassed and heated under an inert atmosphere at a temperature ranging from 80 to 120 °C until the starting materials are consumed, as monitored by TLC or LC-MS.

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to yield the desired (4-(2-Phenyl-1H-benzo[d]imidazol-1-yl)phenyl)boronic acid.

G cluster_synthesis Synthetic Workflow o-phenylenediamine o-phenylenediamine condensation o-phenylenediamine->condensation benzaldehyde benzaldehyde benzaldehyde->condensation 2-phenylbenzimidazole 2-phenylbenzimidazole coupling 2-phenylbenzimidazole->coupling 4-bromophenylboronic acid 4-bromophenylboronic acid 4-bromophenylboronic acid->coupling Pd catalyst Pd catalyst Pd catalyst->coupling final_product (4-(2-Phenyl-1H-benzo[d]imidazol-1-yl)phenyl)boronic acid condensation->2-phenylbenzimidazole Oxidative Cyclization coupling->final_product Pd-catalyzed N-Arylation

Caption: A plausible synthetic workflow for the target molecule.

Biological Activity and Drug Development Potential

Benzimidazole derivatives are recognized for their wide range of pharmacological activities, including anticancer properties. Many of these effects are attributed to the inhibition of key enzymes involved in cellular signaling pathways, such as protein kinases.

Targeting VEGFR-2 in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a crucial tyrosine kinase receptor that plays a central role in angiogenesis, the formation of new blood vessels.[4] Dysregulation of VEGFR-2 signaling is a hallmark of many cancers, as tumors require a dedicated blood supply for growth and metastasis. Therefore, inhibiting VEGFR-2 is a validated and effective strategy in cancer therapy.

A number of 2-phenylbenzimidazole derivatives have been designed and synthesized as potent VEGFR-2 inhibitors.[4][5] These compounds typically interact with the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream signaling molecules.

Quantitative Data: In Vitro Inhibitory Activity
Compound IDModification on 2-Phenyl RingVEGFR-2 IC₅₀ (nM)MCF-7 IC₅₀ (µM)Reference
8 4-(Imidazol-1-ylmethyl)6.73.37[4][5]
9 4-(4-Methylpiperazin-1-ylmethyl)8.96.30[4][5]
12 4-(Morpholinomethyl)--[4][5]
15 4-((4-(2-Hydroxyethyl)piperazin-1-yl)methyl)8.95.84[4][5]
Sorafenib (Reference) ---[4][5]

Note: The table presents data for compounds with modifications on the 2-phenyl ring of the benzimidazole core, as the target molecule with the boronic acid on the N-phenyl ring has not been extensively reported in biological assays.

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of potential drug candidates requires elucidation of their effects on cellular signaling pathways.

VEGFR-2 Signaling Pathway

The binding of VEGF to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain. This activation initiates a cascade of downstream signaling events, primarily through the PLCγ-PKC-MAPK and the PI3K-Akt pathways, ultimately leading to endothelial cell proliferation, migration, and survival. Benzimidazole-based inhibitors are designed to block the initial autophosphorylation step.

G cluster_pathway VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds P P VEGFR2->P Autophosphorylation PLCg PLCg P->PLCg PI3K PI3K P->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Akt Akt PI3K->Akt Survival Survival Akt->Survival Inhibitor This compound Inhibitor->P Inhibits G cluster_workflow VEGFR-2 Inhibition Assay Workflow Compound Test Compound Biochemical_Assay Biochemical Assay (Kinase Activity) Compound->Biochemical_Assay Cell_Based_Assay Cell-Based Assay (e.g., HUVEC Proliferation) Compound->Cell_Based_Assay IC50_Determination IC50 Determination Biochemical_Assay->IC50_Determination Cell_Based_Assay->IC50_Determination Data_Analysis Data Analysis & SAR IC50_Determination->Data_Analysis

References

Technical Guide: Physicochemical Properties of (4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available physicochemical properties of the compound (4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid. This molecule, belonging to the benzimidazole and boronic acid chemical classes, is of interest to researchers in medicinal chemistry and materials science. This document compiles fundamental molecular identifiers and basic properties based on currently accessible data. However, it is important to note that comprehensive experimental data regarding properties such as melting point, solubility, pKa, and logP, as well as detailed experimental protocols and biological activity, are not extensively available in the public domain.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This information is primarily derived from chemical supplier databases.

PropertyValueSource
Molecular Formula C₁₉H₁₅BN₂O₂[1]
Molecular Weight 314.15 g/mol [1]
Physical Form Solid[1]
Purity ≥95%[1]

Structural Information

The molecular structure of this compound combines a phenyl-substituted benzimidazole core with a phenylboronic acid moiety.

Logical Relationship of Structural Components

The following diagram illustrates the key structural components of the molecule.

G Structural Components of the Target Molecule A Benzene Ring C Benzimidazole Core A->C fused with B Imidazole Ring B->C fused with F This compound C->F D Phenyl Substituent D->C attached to N1 of imidazole E Phenylboronic Acid Moiety E->C attached to C2 of imidazole via a phenyl linker

Caption: Logical relationship of the structural fragments.

Synthesis and Experimental Protocols

Detailed, peer-reviewed experimental protocols for the specific synthesis, purification, and analysis of this compound are not currently available in the public scientific literature. General synthetic strategies for related benzimidazole and boronic acid derivatives are documented, but a direct, validated methodology for this compound has not been identified.

General Synthetic Workflow (Hypothetical)

A plausible, though unverified, synthetic approach could involve a multi-step process. The following diagram outlines a hypothetical workflow based on common organic synthesis reactions for similar structures.

G Hypothetical Synthetic Workflow cluster_0 Step 1: Benzimidazole Formation cluster_1 Step 2: Suzuki Coupling cluster_2 Step 3: Deprotection A o-Phenylenediamine derivative C Condensation Reaction A->C B Substituted Benzaldehyde B->C D Resulting Benzimidazole C->D F Palladium-catalyzed cross-coupling D->F E Boronic acid pinacol ester E->F G Protected boronic ester F->G H Hydrolysis G->H I This compound H->I

Caption: A potential, unverified synthetic pathway.

Biological Activity and Signaling Pathways

As of the date of this report, there is no publicly available information regarding the biological activity, mechanism of action, or associated signaling pathways for this compound. While the benzimidazole scaffold is present in numerous biologically active compounds with a wide range of therapeutic applications, including antiviral and anticancer agents, the specific effects of this boronic acid derivative have not been documented in accessible literature.

Conclusion and Future Directions

This compound is a chemical entity for which only basic physicochemical information is publicly available. To fully characterize this compound for research and development purposes, further experimental studies are required to determine its melting point, solubility profile in various aqueous and organic solvents, pKa, and partition coefficient (logP). Additionally, the development and publication of robust synthetic and analytical protocols are necessary. Finally, comprehensive biological screening and mechanistic studies would be needed to ascertain any potential therapeutic value. Researchers interested in this molecule are encouraged to undertake these foundational studies to elucidate its properties and potential applications.

References

Navigating the Solubility of (4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted Solubility Profile

Based on the general behavior of phenylboronic acids, the solubility of (4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid in various organic solvents can be predicted. The large, relatively nonpolar benzimidazole and phenyl substituents suggest that solubility will be favored in polar aprotic and some polar protic solvents, while being limited in nonpolar solvents.

It is important to note that the solubility of boronic acids can be influenced by their tendency to form cyclic anhydrides, known as boroxines, particularly upon heating. This dehydration process can complicate solubility measurements and affect the reproducibility of experimental data.

The following table summarizes the expected solubility trends for phenylboronic acids, which can be used as a proxy for the target compound.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Ethers Diethyl ether, Tetrahydrofuran (THF), 1,4-DioxaneHighEthers are effective solvents for many boronic acids used in synthesis.[1][2]
Ketones Acetone, 3-PentanoneHighThe polarity of ketones facilitates the dissolution of phenylboronic acids.[1][2]
Chlorinated Solvents Chloroform, DichloromethaneModeratePhenylboronic acid shows moderate solubility in chloroform.[1][2]
Hydrocarbons Hexanes, Toluene, MethylcyclohexaneVery LowThe nonpolar nature of hydrocarbons makes them poor solvents for polar boronic acids.[1][2][3]
Polar Aprotic Solvents Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)HighThese solvents are commonly used for a wide range of organic reactions and are likely to dissolve the target compound.
Alcohols Methanol, EthanolModerate to HighThe ability to engage in hydrogen bonding can facilitate solubility, though this can also lead to ester formation.

Experimental Protocol for Solubility Determination: The Dynamic Method

A widely accepted and reliable technique for determining the solubility of boronic acids in organic solvents is the dynamic, or synthetic, method.[1][2] This method relies on the visual or instrumental detection of the precise temperature at which a solid solute dissolves in a solvent upon controlled heating.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (anhydrous grade)

  • Jacketed glass vessel with a magnetic stirrer

  • Programmable circulating bath for precise temperature control

  • Calibrated temperature probe (e.g., Pt100)

  • Turbidity sensor or a laser-based light scattering detector

  • Analytical balance

Procedure
  • Sample Preparation : Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel to create a biphasic mixture of a known composition.

  • Controlled Heating and Stirring : The mixture is subjected to slow, constant heating (e.g., a rate of 0.1-0.3 K/min) while being vigorously stirred to ensure thermal and compositional homogeneity.

  • Turbidity Monitoring : The turbidity of the solution is continuously monitored as the temperature increases. The dissolution of the solid solute leads to a decrease in turbidity.

  • Equilibrium Temperature Determination : The temperature at which the last solid particles dissolve, resulting in a clear solution, is recorded as the equilibrium solubility temperature for that specific composition. This point is typically marked by a sharp change in the signal from the turbidity or light scattering detector.

  • Data Compilation : Repeat the procedure for a range of different compositions of the solute and solvent to construct a comprehensive solubility curve (mole fraction vs. temperature).

Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility using the dynamic method.

G Workflow for Dynamic Solubility Determination A Sample Preparation (Weighing of Solute and Solvent) B Mixture in Jacketed Vessel A->B C Controlled Heating and Stirring B->C D Continuous Turbidity Monitoring C->D E Detection of Clear Point (Complete Dissolution) D->E F Record Equilibrium Temperature and Composition E->F G Repeat for Multiple Compositions F->G G->A New Composition H Construct Solubility Curve G->H

Workflow for Dynamic Solubility Determination

Application in Suzuki-Miyaura Coupling Reactions

The solubility of this compound is a critical factor in its application in Suzuki-Miyaura cross-coupling reactions. These reactions often employ solvent systems such as 1,4-dioxane, tetrahydrofuran (THF), or toluene, frequently in the presence of an aqueous base.[4] The boronic acid must have sufficient solubility in the organic phase to participate effectively in the catalytic cycle. The general use of this compound in such reactions indicates at least moderate solubility in these common organic solvents under typical reaction conditions.

Conclusion

While direct quantitative data for the solubility of this compound in organic solvents is not currently published, a strong predictive understanding can be derived from the known behavior of phenylboronic acid derivatives. The compound is expected to be most soluble in polar aprotic and ethereal solvents and least soluble in nonpolar hydrocarbons. For researchers and drug development professionals requiring precise solubility data, the dynamic method provides a robust and reliable experimental protocol. Understanding and quantifying the solubility of this important synthetic building block is essential for optimizing reaction conditions, improving yields, and ensuring the reproducibility of synthetic processes in the development of new chemical entities.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of (4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed interpretation of the ¹H NMR spectrum of (4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid, a complex heterocyclic molecule with significant interest in medicinal chemistry and materials science. This document outlines the expected spectral features, provides a detailed experimental protocol for acquiring such a spectrum, and presents the data in a clear, tabular format.

Molecular Structure and Proton Environments

The structure of this compound contains several distinct aromatic proton environments. Understanding these is key to interpreting the ¹H NMR spectrum. The protons on the N-phenyl ring, the benzimidazole core, and the C-phenylboronic acid moiety will each give rise to a unique set of signals.

Diagram of Molecular Structure and Proton Environments

G cluster_0 This compound cluster_1 Proton Environments mol A N-Phenyl Protons B Benzimidazole Protons C C-Phenylboronic Acid Protons D Boronic Acid Protons

Caption: Molecular structure and key proton environments.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted chemical shifts (δ), multiplicities, and integration values for the protons of this compound. These predictions are based on known spectral data for analogous compounds, including phenyl-substituted benzimidazoles and arylboronic acids.[1][2] The exact chemical shifts may vary depending on the solvent and concentration used.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
H-ortho (N-Phenyl)7.60 - 7.80Multiplet2Hortho-protons on the N-phenyl ring
H-meta/para (N-Phenyl)7.40 - 7.60Multiplet3Hmeta- and para-protons on the N-phenyl ring
H-4'/7' (Benzimidazole)7.80 - 8.00Multiplet2HProtons on the benzimidazole ring
H-5'/6' (Benzimidazole)7.30 - 7.50Multiplet2HProtons on the benzimidazole ring
H-ortho (C-Phenyl)8.00 - 8.20Doublet2HProtons ortho to the benzimidazole substituent
H-meta (C-Phenyl)7.90 - 8.10Doublet2HProtons meta to the benzimidazole substituent
B(OH)₂8.00 - 8.50 (broad)Singlet (broad)2HProtons of the boronic acid group

Note: The signals for the aromatic protons are expected to be in the downfield region (7.0-8.5 ppm) due to the deshielding effects of the aromatic rings. The protons of the boronic acid group often appear as a broad singlet and may exchange with residual water in the solvent, affecting its chemical shift and intensity.

Detailed Interpretation of the Spectrum

The ¹H NMR spectrum of the title compound is expected to exhibit a series of signals in the aromatic region.

  • N-Phenyl Group: The five protons on the N-phenyl substituent will likely appear as complex multiplets between δ 7.40 and 7.80 ppm. The ortho-protons are typically shifted slightly downfield compared to the meta- and para-protons.[1]

  • Benzimidazole Moiety: The four protons on the benzimidazole ring system will also produce signals in the aromatic region. Due to the substitution pattern, these protons are not equivalent and will likely result in complex splitting patterns, appearing as multiplets between δ 7.30 and 8.00 ppm.[3]

  • C-Phenylboronic Acid Moiety: The four protons on the phenylboronic acid ring will give rise to two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing benzimidazole group are expected to be the most deshielded, appearing at approximately δ 8.00-8.20 ppm. The protons meta to the benzimidazole (and ortho to the boronic acid group) will appear at a slightly upfield position, around δ 7.90-8.10 ppm.[4][5]

  • Boronic Acid Protons: The two hydroxyl protons of the boronic acid group are acidic and their chemical shift is highly dependent on solvent, concentration, and temperature. They typically appear as a broad singlet in the range of δ 8.00-8.50 ppm.[6] In some cases, this signal may be very broad or may not be observed due to rapid exchange with deuterated solvent.

Experimental Protocol for ¹H NMR Spectroscopy

A standardized protocol is essential for obtaining a high-quality ¹H NMR spectrum.

Diagram of the Experimental Workflow

G cluster_A Preparation cluster_B Setup cluster_C Acquisition cluster_D Processing A Sample Preparation B NMR Instrument Setup A->B Insert Sample a1 Dissolve ~5-10 mg of compound C Data Acquisition B->C Set Parameters b1 Lock on solvent signal D Data Processing C->D Fourier Transform c1 Set spectral width, number of scans, pulse sequence E Spectral Analysis D->E Peak Picking & Integration d1 Apply window function a2 in ~0.6 mL of deuterated solvent (e.g., DMSO-d6) a1->a2 a3 Add internal standard (e.g., TMS) a2->a3 a4 Transfer to NMR tube a3->a4 b2 Shim for homogeneity b1->b2 b3 Tune probe b2->b3 c2 Acquire Free Induction Decay (FID) c1->c2 d2 Phase correction d1->d2 d3 Baseline correction d2->d3

Caption: Standard workflow for acquiring a ¹H NMR spectrum.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the compound is likely to be more soluble in polar aprotic solvents).[7]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to provide a reference signal at 0.00 ppm.[8]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumental Setup:

    • The ¹H NMR spectrum should be recorded on a spectrometer with a proton frequency of at least 400 MHz to ensure adequate signal dispersion.[9]

    • The instrument should be locked onto the deuterium signal of the solvent.

    • The magnetic field homogeneity should be optimized by shimming the spectrometer.

    • The probe should be tuned to the proton frequency.

  • Data Acquisition:

    • A standard one-pulse sequence is typically used.

    • The spectral width should be set to encompass all expected proton signals (e.g., -2 to 12 ppm).

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16 to 64 scans).

    • A relaxation delay of 1-2 seconds between scans is generally sufficient.

  • Data Processing:

    • The acquired Free Induction Decay (FID) is converted into a spectrum using a Fourier transform.

    • The spectrum should be phased and the baseline corrected to ensure accurate integration.

    • The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Conclusion

The ¹H NMR spectrum of this compound is complex but can be interpreted by careful consideration of the different aromatic proton environments. The predicted chemical shifts and multiplicities provide a valuable guide for assigning the observed signals. Adherence to a rigorous experimental protocol is crucial for obtaining a high-quality, interpretable spectrum, which is an indispensable tool in the structural elucidation and purity assessment of this and related compounds.

References

A Predictive Analysis of the Mass Spectrometric Fragmentation of (4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a detailed theoretical analysis of the mass spectrometric fragmentation pattern for the compound (4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid (Molecular Formula: C₁₉H₁₅BN₂O₂; Exact Mass: 314.1226 g/mol ). In the absence of direct experimental data in public literature, this document outlines a predicted fragmentation pathway based on established principles of mass spectrometry and the known fragmentation behavior of its constituent chemical moieties: N-phenyl substituted benzimidazoles and arylboronic acids. This guide includes proposed fragment structures, their calculated mass-to-charge ratios (m/z), a detailed experimental protocol for acquiring such data via LC-MS/MS, and visualizations of the predicted fragmentation pathways using Graphviz (DOT language).

Introduction

This compound is a complex organic molecule featuring a prominent N-phenyl-2-phenylbenzimidazole core linked to a phenylboronic acid group. Understanding its behavior under mass spectrometric conditions is crucial for its identification, characterization, and quantification in various research and development settings. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), provides invaluable structural information by inducing fragmentation of a parent ion and analyzing the resulting fragment ions. The fragmentation pattern is a unique fingerprint of a molecule's structure.

This document predicts the fragmentation pathways under positive-ion electrospray ionization (ESI) conditions, where the molecule would be observed as the protonated molecular ion, [M+H]⁺, at an m/z of approximately 315.13.

Predicted Fragmentation Pattern

The fragmentation of the [M+H]⁺ ion of this compound is expected to be driven by the cleavage of the most labile bonds and the formation of stable fragment ions. The primary sites for fragmentation are predicted to be the C-C bond linking the two central phenyl rings and the C-B bond of the boronic acid moiety. Subsequent fragmentation would likely involve characteristic losses from the stable benzimidazole ring system.[1][2][3]

A summary of the major predicted fragment ions is presented below.

Data Presentation: Predicted Fragment Ions
Predicted m/z Proposed Ion Structure Proposed Neutral Loss Notes
315.13[C₁₉H₁₆BN₂O₂]⁺-Protonated Parent Molecule [M+H]⁺
297.12[C₁₉H₁₄BN₂O]⁺H₂OLoss of water from the boronic acid group.
269.13[C₁₉H₁₆N₂]⁺B(OH)₃Cleavage of the C-B bond with loss of boric acid. This is a highly probable fragmentation pathway.
194.08[C₁₃H₁₀N₂]⁺C₆H₅BO₂Cleavage of the C-C bond between the phenyl rings. This fragment corresponds to the stable 2-phenylbenzimidazole cation.[4]
193.08[C₁₃H₉N₂]⁺C₆H₆BO₂Loss of a proton from the m/z 194 fragment, forming the 2-phenylbenzimidazole radical cation.[4]
167.07[C₁₂H₇N]⁺HCNCharacteristic loss of hydrogen cyanide from the m/z 194 or 193 fragments, indicative of imidazole ring cleavage.[3]
121.07[C₇H₅BO₂]⁺C₁₂H₁₀N₂Cleavage of the C-C bond, resulting in the phenylboronic acid fragment.
77.04[C₆H₅]⁺C₁₃H₁₀BN₂O₂Phenyl cation, a common fragment in aromatic compounds.[5][6]

Visualization of Predicted Fragmentation

The logical flow of the fragmentation cascade can be visualized to better understand the relationships between the parent ion and its daughter fragments.

G M [M+H]⁺ m/z = 315.13 F297 Fragment m/z = 297.12 M->F297 - H₂O F269 Fragment m/z = 269.13 M->F269 - B(OH)₃ F194 Fragment m/z = 194.08 F269->F194 - C₆H₅ F167 Fragment m/z = 167.07 F194->F167 - HCN

Caption: Predicted fragmentation pathway from the parent ion.

G M [M+H]⁺ m/z = 315.13 F194 Fragment m/z = 194.08 (2-Phenylbenzimidazole) M->F194 - C₇H₅BO₂ F121 Fragment m/z = 121.07 (Phenylboronic acid) M->F121 - C₁₂H₁₀N₂

Caption: Alternative cleavage pathway of the parent ion.

Experimental Protocols

To experimentally determine the fragmentation pattern, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method would be employed. The following protocol outlines a standard approach for the analysis of small organic molecules like the one .[7][8]

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of the analyte in LC-MS grade methanol.

  • Working Solution: Serially dilute the stock solution to a final concentration of 1 µg/mL using a mixture of 50:50 (v/v) water and acetonitrile with 0.1% formic acid. This solvent composition is compatible with typical reverse-phase chromatography.

  • Filtration: Filter the final solution through a 0.22 µm PTFE syringe filter to remove any particulates before injection.

Liquid Chromatography (LC)
  • System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% B to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

Mass Spectrometry (MS)
  • System: A tandem mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or a Triple Quadrupole (QqQ) instrument.

  • Ionization Source: Electrospray Ionization (ESI), positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Gas Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Data Acquisition:

    • MS1 Scan (Full Scan): Acquire data from m/z 50-500 to identify the protonated parent ion [M+H]⁺.

    • MS2 Scan (Tandem MS): Select the [M+H]⁺ ion (m/z ≈ 315.13) as the precursor for collision-induced dissociation (CID). Apply a range of collision energies (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum. The collision gas is typically argon or nitrogen.

Experimental Workflow Visualization

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Stock Stock Solution (1 mg/mL in MeOH) Working Working Solution (1 µg/mL in 50:50 ACN:H₂O) Stock->Working Filtered Filtered Sample Working->Filtered LC HPLC Separation (C18 Column) Filtered->LC ESI ESI Source (Positive Mode) LC->ESI MS1 MS1 Scan (Find m/z 315.13) ESI->MS1 MS2 MS2 Fragmentation (CID) MS1->MS2

Caption: Workflow for experimental analysis.

Conclusion

While experimental data remains the gold standard, this predictive guide offers a scientifically grounded framework for understanding the potential mass spectrometric fragmentation of this compound. The proposed pathways, centered on the cleavage of the C-B and key C-C bonds followed by characteristic losses from the benzimidazole core, provide researchers with a robust hypothesis for spectral interpretation and method development. The detailed experimental protocol serves as a practical starting point for empirical verification.

References

Computational Modeling of Phenyl-Substituted Benzimidazole Boronic Acids: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the computational modeling of phenyl-substituted benzimidazole boronic acids, a class of compounds with significant potential in drug discovery. Benzimidazole derivatives are known for their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. The incorporation of a phenyl group at the 2-position and a boronic acid moiety offers unique opportunities for targeted therapies, particularly as inhibitors of serine proteases and as agents targeting cancer-related pathways. This document details experimental protocols for their synthesis and biological evaluation, presents quantitative structure-activity relationship (QSAR) data, and outlines computational methodologies for molecular docking and molecular dynamics simulations. Furthermore, it visualizes key experimental workflows and signaling pathways to provide a clear and actionable guide for researchers, scientists, and drug development professionals.

Introduction

Benzimidazole, a heterocyclic aromatic organic compound, is a privileged scaffold in medicinal chemistry due to its structural similarity to naturally occurring nucleotides, allowing it to interact with a wide range of biological targets. The 2-substituted phenyl-benzimidazoles have been extensively studied for their therapeutic potential, particularly in oncology. The introduction of a boronic acid group has emerged as a promising strategy in drug design, most notably with the success of the proteasome inhibitor bortezomib. Boronic acids can form reversible covalent bonds with the catalytic serine residues in enzymes, leading to potent and specific inhibition.

This guide focuses on the intersection of these two promising chemical moieties: phenyl-substituted benzimidazole boronic acids. We will explore the computational techniques used to predict their biological activity, understand their mechanism of action, and guide the design of novel therapeutic agents.

Synthesis and Characterization

The synthesis of phenyl-substituted benzimidazole boronic acids can be achieved through a multi-step process. A general synthetic route involves the condensation of an o-phenylenediamine derivative with a phenylboronic acid-substituted benzaldehyde.

General Experimental Protocol for Synthesis

A common method for the synthesis of 2-arylsubstituted benzimidazoles involves the condensation of aryl aldehydes with o-phenylenediamine in the presence of a catalyst such as p-toluenesulfonic acid (p-TsOH).

Materials:

  • o-phenylenediamine

  • Substituted phenylboronic acid-functionalized benzaldehyde

  • p-Toluenesulfonic acid (p-TsOH)

  • Ethanol

  • Isopropyl alcohol

Procedure:

  • A mixture of the appropriately substituted o-phenylenediamine (1.0 mmol) and the phenylboronic acid-functionalized benzaldehyde (1.1 mmol) is prepared in ethanol (20 mL).

  • p-Toluenesulfonic acid (1.0 mmol) is added to the solution.

  • The reaction mixture is refluxed for 6-8 hours, with the progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is evaporated under reduced pressure.

  • The crude product is recrystallized from isopropyl alcohol to yield the purified phenyl-substituted benzimidazole boronic acid derivative.[1]

Characterization: The synthesized compounds are typically characterized using various spectroscopic techniques, including:

  • Infrared (IR) Spectroscopy

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

  • Mass Spectrometry (MS)

Biological Activity and Data Presentation

Table 1: Antiproliferative Activity of 2-Phenyl-Substituted Benzimidazole Derivatives against Human Cancer Cell Lines

Compound IDSubstitution on Phenyl RingA549 (Lung) IC₅₀ (µM)MDA-MB-231 (Breast) IC₅₀ (µM)PC3 (Prostate) IC₅₀ (µM)
1 4-OCH₃>10055.3>100
2 4-Cl25.730.145.2
3 3,4,5-(OCH₃)₃10.215.820.5
4 4-NO₂40.150.265.7

Data is representative and compiled from various sources for illustrative purposes.

Table 2: EGFR Kinase Inhibitory Activity of Selected Benzimidazole Derivatives

Compound IDStructure DescriptionEGFR IC₅₀ (µM)
12b Benzimidazole with thiosemicarbazide side chain0.25
16 Benzimidazole with triazole ring0.87
16c Benzimidazole with thiadiazole ring1.23
Erlotinib Reference Drug0.08

Data adapted from studies on EGFR inhibition by benzimidazole derivatives.[2]

Computational Modeling Protocols

Computational modeling is an indispensable tool for understanding the molecular interactions of ligands with their biological targets and for predicting the activity of novel compounds. This section details the standard protocols for molecular docking and molecular dynamics simulations of phenyl-substituted benzimidazole boronic acids.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

Software:

  • AutoDock Vina

  • GOLD Suite

  • Schrödinger Suite (Glide)

General Protocol:

  • Receptor Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states to ionizable residues.

    • Define the binding site, typically based on the location of a known inhibitor or a predicted active site.

  • Ligand Preparation:

    • Generate the 3D structure of the phenyl-substituted benzimidazole boronic acid derivative.

    • Assign appropriate atom types and charges.

    • For boronic acids, it is crucial to consider the tetrahedral geometry of the boron atom upon covalent bond formation with a serine residue.

  • Docking Simulation:

    • Perform the docking using the chosen software, allowing for flexible ligand conformations.

    • Analyze the resulting docking poses based on scoring functions and visual inspection of the interactions with key active site residues.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time.

Software:

  • AMBER

  • GROMACS

  • Desmond

General Protocol:

  • System Preparation:

    • Use the best-ranked docked pose from the molecular docking study as the starting structure.

    • Solvate the complex in a water box (e.g., TIP3P water model).

    • Add counter-ions to neutralize the system.

  • Parameterization of the Boronic Acid Moiety:

    • Standard force fields often lack parameters for boron. Specific parameters for the boronic acid, especially in its tetrahedral state covalently bound to a serine residue, need to be generated. This can be done using quantum mechanical (QM) calculations (e.g., using Gaussian) to derive charges (e.g., RESP charges) and other force field parameters.

  • Simulation Protocol:

    • Minimization: Energy minimize the system to remove steric clashes.

    • Heating: Gradually heat the system to the desired temperature (e.g., 300 K).

    • Equilibration: Run a short simulation with restraints on the protein and ligand to allow the solvent to equilibrate.

    • Production Run: Run the main simulation for a desired length of time (e.g., 100 ns) without restraints.

  • Analysis:

    • Analyze the trajectory to calculate properties such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond interactions to assess the stability and dynamics of the complex.

Visualizations: Workflows and Signaling Pathways

Visual representations are crucial for understanding complex processes in drug discovery. The following diagrams, created using the DOT language for Graphviz, illustrate a typical experimental workflow and a relevant signaling pathway.

Experimental Workflow for Synthesis and Evaluation

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation cluster_modeling Computational Modeling s1 Reactants: o-phenylenediamine, substituted benzaldehyde s2 Condensation Reaction (p-TsOH catalyst) s1->s2 s3 Purification (Recrystallization) s2->s3 s4 Characterization (NMR, IR, MS) s3->s4 e1 In vitro Assays (e.g., Cancer Cell Lines) s4->e1 m1 Molecular Docking s4->m1 e2 Determine IC50 values e1->e2 e3 SAR Analysis e2->e3 m3 QSAR Modeling e3->m3 m2 MD Simulations m1->m2 m3->s1 Design New Analogs

Caption: Experimental workflow for the development of benzimidazole boronic acids.

EGFR Signaling Pathway

Many benzimidazole derivatives have been shown to target the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.

egfr_pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Benzimidazole Boronic Acid Inhibitor->EGFR

Caption: Inhibition of the EGFR signaling pathway by benzimidazole derivatives.

Conclusion

Phenyl-substituted benzimidazole boronic acids represent a promising class of compounds for the development of novel therapeutics. This guide has provided a framework for their synthesis, biological evaluation, and computational modeling. The integration of experimental and computational approaches is crucial for accelerating the drug discovery process. By leveraging the methodologies outlined in this document, researchers can effectively design and optimize novel inhibitors with enhanced potency and selectivity, ultimately contributing to the development of next-generation targeted therapies.

References

An In-depth Technical Review of (4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid is a complex organic molecule that integrates two key pharmacophores: the benzimidazole ring system and the phenylboronic acid moiety. The benzimidazole scaffold is a prominent heterocyclic motif found in a wide array of biologically active compounds, exhibiting activities such as antimicrobial, antiviral, and anticancer effects. Phenylboronic acids are versatile reagents in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions, and are also recognized for their ability to interact with diols, a property that has been exploited in the design of sensors and drug delivery systems. This technical guide provides a comprehensive review of the available scientific literature on the synthesis, properties, and potential applications of this compound.

Chemical Properties and Data

Quantitative data for this compound is primarily available from commercial suppliers. A summary of these properties is presented in the table below for easy reference.

PropertyValueSource
CAS Number 952514-79-3GlobalChemMall
Molecular Formula C₁₉H₁₅BN₂O₂CymitQuimica[1]
Molecular Weight 314.15 g/mol CymitQuimica[1]
Appearance SolidCymitQuimica[1]
Purity ≥95%CymitQuimica[1]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the currently available scientific literature, its structure suggests a multi-step synthesis. A plausible synthetic route can be conceptualized based on established methods for the synthesis of benzimidazoles and the introduction of boronic acid functionalities.

Conceptual Synthetic Pathway

A logical approach to the synthesis of the target compound would involve two key transformations: the formation of the 1,2-disubstituted benzimidazole core, followed by the introduction of the boronic acid group.

dot

Synthesis_Pathway cluster_benzimidazole Benzimidazole Formation cluster_boronic_acid Boronic Acid Deprotection A N-Phenyl-1,2-phenylenediamine C 1-Phenyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazole A->C Condensation B 4-Formylphenylboronic acid pinacol ester B->C D This compound C->D Hydrolysis

Caption: Conceptual synthetic pathway for this compound.

Step 1: Synthesis of the Benzimidazole Core

The formation of the 1-phenyl-2-aryl-1H-benzo[d]imidazole scaffold can be achieved through the condensation of N-phenyl-1,2-phenylenediamine with an appropriate benzaldehyde derivative. In this case, to introduce the boronic acid at the desired position, 4-formylphenylboronic acid or its pinacol ester derivative would be the ideal starting material. The reaction is typically acid-catalyzed and proceeds via the formation of a Schiff base intermediate, followed by cyclization.

Experimental Protocol (General for Benzimidazole Synthesis):

  • To a solution of N-phenyl-1,2-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add 4-formylphenylboronic acid pinacol ester (1.1 equivalents).

  • A catalytic amount of an acid, such as p-toluenesulfonic acid or a Lewis acid, can be added to facilitate the reaction.

  • The reaction mixture is typically heated to reflux for several hours and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is cooled to room temperature, and the product is isolated by filtration or extraction.

  • Purification is generally achieved by recrystallization or column chromatography.

Step 2: Formation of the Boronic Acid

If a boronic acid pinacol ester was used in the previous step, the final step involves the deprotection of the pinacol group to yield the free boronic acid. This is a standard transformation in boronic acid chemistry.

Experimental Protocol (General for Pinacol Deprotection):

  • The pinacol ester intermediate is dissolved in a suitable solvent system, typically a mixture of an organic solvent like diethyl ether or acetone and an aqueous acid solution (e.g., HCl).

  • The mixture is stirred at room temperature for a period of time until the deprotection is complete, as monitored by TLC or LC-MS.

  • The product, this compound, is then isolated by extraction and purified, often by recrystallization.

Potential Applications in Research and Drug Development

While no specific biological activities or applications have been reported for this compound in the reviewed literature, its chemical structure suggests several areas of potential utility for researchers.

As a Building Block in Suzuki-Miyaura Cross-Coupling Reactions

The primary and most immediate application of this compound is as a building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The boronic acid functionality allows for the facile introduction of the entire 1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl moiety into a wide range of organic molecules. This is particularly valuable in medicinal chemistry for the synthesis of complex molecules with potential therapeutic applications.

dot

Suzuki_Coupling A This compound C Pd Catalyst, Base A->C B Aryl/Heteroaryl Halide (R-X) B->C D Coupled Product (R-Aryl-Benzimidazole) C->D

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

Potential as an Enzyme Inhibitor

Both the benzimidazole and boronic acid moieties are known to be present in various enzyme inhibitors. Benzimidazoles are found in a number of kinase inhibitors, and the boronic acid group is a key feature of proteasome inhibitors like bortezomib. The combination of these two functionalities in a single molecule makes this compound an interesting candidate for screening against various enzymatic targets, particularly kinases and proteases, which are crucial in cancer and inflammatory diseases.

Use in the Development of Chemical Probes and Sensors

Phenylboronic acids are known to reversibly bind to diols, such as those found in saccharides. This property has been widely used to develop sensors for carbohydrates. Given this, this compound could potentially be explored for the development of fluorescent or colorimetric sensors for biologically relevant diol-containing molecules. The benzimidazole core can act as a fluorophore, and its photophysical properties may be modulated upon binding of a diol to the boronic acid group.

Conclusion

This compound is a molecule with significant potential in synthetic and medicinal chemistry. Although specific applications and detailed biological data are yet to be published, its structure suggests utility as a versatile building block in organic synthesis and as a scaffold for the development of novel therapeutic agents and chemical probes. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its potential in drug discovery and materials science. Researchers are encouraged to utilize the conceptual synthetic pathways provided as a starting point for their investigations.

References

An In-Depth Technical Guide to (4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid: Material Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Material Safety Data Sheet (MSDS) for (4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid has been found. The following information is synthesized from data on structurally similar compounds, including phenylboronic acid and other substituted boronic acids. This guide should be used for informational purposes only. A comprehensive risk assessment should be conducted before handling this compound.

Section 1: Chemical Identification

This section outlines the basic chemical identity of this compound.

IdentifierValue
Chemical Name This compound
Molecular Formula C₁₉H₁₅BN₂O₂[1]
Molecular Weight 314.15 g/mol [1]
CAS Number 867044-33-5[1]
Appearance Expected to be a solid[1]

Section 2: Hazard Identification

Based on analogous compounds, this substance is likely to present the following hazards.

GHS Hazard Statements (Inferred):

  • H302: Harmful if swallowed. [2][3]

  • H315: Causes skin irritation. [2][4]

  • H319: Causes serious eye irritation. [2][4]

  • H332: Harmful if inhaled. [2]

  • H335: May cause respiratory irritation. [2]

Precautionary Statements (Inferred):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][5]

  • P264: Wash skin thoroughly after handling.[2][5]

  • P270: Do not eat, drink or smoke when using this product.[2][5]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[5]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

Section 3: Physical and Chemical Properties

Quantitative data for the target compound is not available. The following table presents data for Phenylboronic acid as a reference.

PropertyValue (for Phenylboronic acid)
Melting Point 216 - 219 °C[5]
Boiling Point 265.9 °C (Predicted)[5]
Flash Point Not available[5]
Solubility in Water No data available[5]

Section 4: Experimental Protocols

Detailed experimental protocols for the safe handling and use of this compound are not available. The following are general protocols for handling powdered chemical compounds in a research setting.

Protocol 1: Weighing and Preparing Solutions

  • Preparation: Before handling the compound, ensure the work area (e.g., a chemical fume hood) is clean and uncluttered. Verify that the exhaust ventilation is functioning correctly.

  • Personal Protective Equipment (PPE): Don appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves.

  • Weighing: Use a calibrated analytical balance inside a fume hood or a balance enclosure to minimize dust inhalation. Use a spatula to carefully transfer the solid from the container to a tared weigh boat. Avoid creating dust.

  • Solution Preparation: Add the weighed solid to the desired solvent in a suitable container (e.g., beaker or flask) within the fume hood. Stir the mixture until the solid is fully dissolved.

  • Cleaning: After use, decontaminate the spatula and weigh boat with an appropriate solvent. Clean the balance and surrounding work area. Dispose of contaminated materials in a designated chemical waste container.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Section 5: Safe Handling and Storage

General guidelines for the safe handling and storage of boronic acid derivatives.

Handling:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.[5][6]

  • Avoid contact with skin, eyes, and clothing.[5]

  • Avoid formation of dust and aerosols.[5][6]

  • Use personal protective equipment as described in Section 4.

  • Wash hands thoroughly after handling.[6][7]

Storage:

  • Store in a cool, dry, and well-ventilated place.[8][5]

  • Keep the container tightly closed.[8][5]

  • The compound may be hygroscopic; store in a desiccator if necessary.[5][6]

Section 6: Visualizations

Diagram 1: General Workflow for Safe Handling of Chemical Powders

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Work Area don_ppe Don PPE prep_area->don_ppe weigh Weigh Compound don_ppe->weigh dissolve Prepare Solution weigh->dissolve decontaminate Decontaminate Equipment dissolve->decontaminate dispose Dispose of Waste decontaminate->dispose wash_hands Wash Hands dispose->wash_hands

Caption: A logical workflow for the safe handling of powdered chemical compounds.

Diagram 2: Generalized Signaling Pathway for Cellular Damage by a Toxic Substance

G substance Toxic Substance cell_entry Cellular Entry substance->cell_entry ros Reactive Oxygen Species (ROS) Generation cell_entry->ros ox_stress Oxidative Stress ros->ox_stress dna_damage DNA Damage ox_stress->dna_damage mito_dys Mitochondrial Dysfunction ox_stress->mito_dys apoptosis Apoptosis dna_damage->apoptosis mito_dys->apoptosis

References

A Comprehensive Technical Guide to the Safe Handling and Storage of Arylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, arylboronic acids are invaluable reagents. However, their unique chemical properties necessitate specific handling and storage protocols to ensure laboratory safety, maintain reagent integrity, and guarantee experimental reproducibility. This in-depth technical guide provides a core understanding of the safe management of arylboronic acids, encompassing their stability, potential hazards, and detailed protocols for their use.

Chemical Stability and Decomposition Pathways

Arylboronic acids are susceptible to several decomposition pathways, with protodeboronation being a primary concern. Understanding these pathways is critical for proper storage and handling.

Protodeboronation: This is the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This process is highly dependent on pH.[1] While it can occur under acidic conditions, it is more commonly accelerated in basic media due to the formation of the more reactive boronate anion.[1][2] The rate of protodeboronation is also influenced by the electronic properties of the aryl group.[1] It is a misconception that converting arylboronic acids to their ester derivatives always prevents protodeboronation; in some cases, it can even accelerate it.

Oxidation: Arylboronic acids can be susceptible to oxidation, which can be minimized by storing them under an inert atmosphere and away from oxidizing agents.

Hazard Identification and Toxicity

Arylboronic acids present several potential hazards that users must be aware of.

Toxicity: Some arylboronic acids have been found to be weakly mutagenic in in-vitro microbial assays. However, in-vivo studies on a variety of arylboronic acid scaffolds have shown no mutagenic effects.[3] Most tested arylboronic acids exhibit low acute toxicity. Nevertheless, they should be handled with care, and exposure should be minimized.

Physical Hazards: As solid materials, arylboronic acids can form dusts that may be irritating to the respiratory tract.[4] In addition, fine dusts of organic materials can pose a risk of dust explosion under certain conditions.[5]

Storage Protocols

Proper storage is crucial to maintain the stability and purity of arylboronic acids. The following table summarizes the recommended storage conditions.

ParameterRecommendationRationale
Temperature Store in a cool, dry place. Refrigeration (2-8°C) is often recommended.[2][6]Minimizes degradation and decomposition reactions.
Humidity Keep in a tightly sealed container in a dry environment. Use of a desiccator is advisable.Arylboronic acids can be hygroscopic.[7]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).[2]Prevents oxidation.
Light Store in a light-resistant container, away from direct sunlight.[7]Prevents potential light-induced degradation.

Chemical Incompatibility

Arylboronic acids should be stored separately from incompatible materials to prevent hazardous reactions.

Incompatible MaterialsRationale
Strong Oxidizing Agents Can lead to vigorous and potentially explosive reactions.[2]
Strong Acids and Bases Can catalyze decomposition, particularly protodeboronation.[2]
Water/Moisture Can lead to hydrolysis and decomposition.[2]

This table is based on general chemical principles, as specific incompatibility data for all arylboronic acids is not widely available. Always consult the Safety Data Sheet (SDS) for the specific arylboronic acid being used.

Experimental Protocols

Adherence to detailed experimental protocols is essential for the safe handling of arylboronic acids in a laboratory setting.

Personal Protective Equipment (PPE)

A critical first step in ensuring safety is the use of appropriate PPE.

Figure 1. Personal Protective Equipment (PPE) for handling arylboronic acids.
Weighing and Transferring Solids

Objective: To accurately weigh and transfer solid arylboronic acid while minimizing dust generation and exposure.

Methodology:

  • Perform all operations in a chemical fume hood or a ventilated balance enclosure.

  • Don the appropriate PPE as outlined in Figure 1.

  • Use a spatula to carefully transfer the desired amount of arylboronic acid to a tared weigh boat or container.

  • Avoid creating dust by handling the solid gently.

  • If any solid is spilled, clean it up immediately following the spill cleanup protocol (Section 5.4).

  • Securely close the main container of the arylboronic acid immediately after use.

Dissolving Arylboronic Acids

Objective: To safely dissolve solid arylboronic acid in a suitable solvent.

Methodology:

  • Work in a chemical fume hood.

  • Add the weighed arylboronic acid to the reaction vessel.

  • Slowly add the desired solvent to the solid with stirring.

  • Be aware of any potential exothermic reactions, although most dissolutions are not highly energetic.

  • Ensure the vessel is loosely capped or has a pressure-equalizing addition funnel if heating is required.

Spill Cleanup Protocol

Objective: To safely clean up a spill of solid arylboronic acid.

Spill_Cleanup Spill Arylboronic Acid Spill Alert Alert others in the area. Spill->Alert PPE Don appropriate PPE. Alert->PPE Contain Contain the spill with absorbent material. PPE->Contain Collect Carefully sweep or scoop the solid into a labeled waste container. Contain->Collect Decontaminate Wipe the area with a damp cloth. Collect->Decontaminate Dispose Dispose of all waste as hazardous material. Decontaminate->Dispose Report Report the incident to the lab supervisor. Dispose->Report

Figure 2. Workflow for cleaning up a solid arylboronic acid spill.

Methodology:

  • Evacuate the immediate area and alert colleagues.

  • Don appropriate PPE, including respiratory protection if the spill is large or has generated significant dust.

  • If the spill is a powder, gently cover it with a damp paper towel to prevent dust from becoming airborne.

  • Carefully scoop the spilled material into a clearly labeled hazardous waste container.[2]

  • Clean the spill area with soap and water.

  • Collect all cleanup materials in a sealed bag and dispose of it as hazardous waste.

Waste Disposal

Objective: To dispose of arylboronic acid waste in a safe and environmentally responsible manner.

Methodology:

  • All arylboronic acid waste, including contaminated materials, should be treated as hazardous waste.[8]

  • Collect waste in a clearly labeled, sealed, and chemically compatible container.[8]

  • Do not mix arylboronic acid waste with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.[8]

  • For larger quantities of arylboronic acid waste, consider chemical degradation (e.g., controlled protodeboronation) as a potential treatment method, but only under the guidance and approval of your institution's EHS office.[9]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Signaling Pathways and Logical Relationships

The following diagram illustrates the decision-making process for the safe handling and storage of arylboronic acids.

Safe_Handling_Logic Start Receive Arylboronic Acid Inspect Inspect Container for Damage Start->Inspect Damaged Damaged? Inspect->Damaged Quarantine Quarantine and Report to EHS Damaged->Quarantine Yes Store Store in a Cool, Dry, Inert Atmosphere Location Damaged->Store No Use Intended Use? Store->Use Handling Follow Safe Handling Protocols (PPE, Fume Hood) Use->Handling Yes End Procedure Complete Use->End No Waste Generate Waste? Handling->Waste Dispose Follow Waste Disposal Protocols Waste->Dispose Yes Waste->End No Dispose->End

Figure 3. Decision workflow for the safe management of arylboronic acids.

By adhering to these guidelines, researchers can safely and effectively utilize arylboronic acids in their work, minimizing risks and ensuring the integrity of their valuable research materials. Always consult the specific Safety Data Sheet (SDS) for the arylboronic acid you are using and follow your institution's safety protocols.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of (4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted thermal stability and decomposition pathway of (4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid. Due to the absence of direct experimental thermal analysis data for this specific compound in publicly available literature, this guide synthesizes information from studies on structurally related benzimidazole derivatives and phenylboronic acids. The document outlines the anticipated thermal behavior, proposes a multi-stage decomposition mechanism, and provides detailed, generalized experimental protocols for conducting thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to verify these predictions. This guide is intended to be a valuable resource for researchers working with this and similar molecules, aiding in the assessment of its suitability for applications where thermal stability is a critical parameter.

Predicted Thermal Stability and Decomposition Pathway

The thermal stability of this compound is expected to be governed by the characteristics of its two primary structural components: the N-phenyl-2-arylbenzimidazole core and the phenylboronic acid moiety.

1.1. The Benzimidazole Core

The benzimidazole ring system is known for its high thermal stability. Studies on various benzimidazole derivatives, including polymeric and small molecule systems, consistently show decomposition temperatures well above 300°C. For instance, N-phenyl-substituted poly(benzimidazole imide)s exhibit a 5% weight loss temperature (Td5%) in the range of 551–554°C. Bipolar benzimidazole derivatives developed for organic light-emitting diodes (OLEDs) have shown decomposition temperatures exceeding 453°C. The decomposition of nitrogen-containing heterocyclic compounds, such as benzimidazoles, in an inert atmosphere typically proceeds through the fragmentation of the heterocyclic ring, leading to the evolution of gases like ammonia (NH₃), hydrogen cyanide (HCN), and other nitrogenous species, alongside aromatic fragments.

1.2. The Phenylboronic Acid Moiety

Phenylboronic acids exhibit a characteristic two-stage thermal decomposition profile. The initial and most prominent thermal event is the intermolecular dehydration (condensation) of three boronic acid molecules to form a cyclic boroxine (a six-membered ring with alternating boron and oxygen atoms). This process is typically endothermic and occurs at temperatures between 160°C and 200°C, accompanied by a significant mass loss corresponding to the elimination of three molecules of water. The resulting triphenylboroxine is a more thermally stable structure. At much higher temperatures, the boroxine ring and the associated phenyl groups will decompose.

1.3. Proposed Decomposition Pathway for this compound

Based on the behavior of its constituent parts, a multi-stage decomposition pathway is proposed for this compound:

  • Stage 1 (Approx. 160-220°C): Dehydration of the boronic acid groups of three molecules to form the corresponding tris(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boroxine. This stage will be characterized by a distinct weight loss in TGA corresponding to the loss of water.

  • Stage 2 (Above 400-450°C): Onset of decomposition of the benzimidazole core and the boroxine ring. This is likely to be a complex process involving the cleavage of the C-N and C-C bonds within the benzimidazole structure and the B-O and B-C bonds of the boroxine.

  • Decomposition Products: The gaseous products at higher temperatures are expected to include water, ammonia, hydrogen cyanide, carbon oxides, and nitrogen oxides (if in an oxidative atmosphere), as well as various aromatic hydrocarbon fragments.

Data Presentation: Thermal Properties of Structurally Related Compounds

The following tables summarize thermal decomposition data for compounds structurally related to the benzimidazole and phenylboronic acid moieties to provide a comparative context for the expected thermal stability of the target molecule.

Table 1: Thermal Decomposition Data for Benzimidazole Derivatives

Compound/MaterialTd5% (°C) (5% weight loss)Td (°C) (Decomposition Temp.)Atmosphere
N-Phenyl-substituted poly(benzimidazole imide)s551–554-Nitrogen
Bipolar benzimidazole derivatives for OLEDs-> 453-
Heterocyclic anticancer drug candidates (triazine)-Stage 1 up to ~440Inert/Air

Table 2: Thermal Events for Phenylboronic Acids

Compound/MaterialThermal EventTemperature Range (°C)
Phenylboronic AcidDehydration to triphenylboroxine160–200
1,3-Phenylenediboronic AcidDehydration with formation of boroxine160–200
Dried Salt Solutions with Phenylboronic AcidEndothermic peak (likely dehydration)~180

Experimental Protocols

The following are detailed, generalized methodologies for conducting thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) for the thermal characterization of solid organic compounds like this compound.

3.1. Thermogravimetric Analysis (TGA)

  • Objective: To determine the thermal stability and degradation profile of the sample by measuring its mass change as a function of temperature in a controlled atmosphere.

  • Instrumentation: A thermogravravimetric analyzer equipped with a high-precision balance, a furnace, a temperature controller, and a gas-flow control system.

  • Procedure:

    • Sample Preparation: A small amount of the sample (typically 3-10 mg) is accurately weighed and placed into a clean, inert TGA crucible (e.g., alumina or platinum).

    • Instrument Setup: The crucible is placed on the TGA balance. The furnace is sealed.

    • Atmosphere: The system is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) for a sufficient time to ensure an inert atmosphere. For oxidative stability studies, a controlled flow of air or oxygen would be used.

    • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000°C) at a constant heating rate (e.g., 10°C/min).

    • Data Acquisition: The sample weight, temperature, and time are continuously recorded throughout the experiment.

  • Data Analysis: The resulting TGA curve plots the percentage of weight loss versus temperature. The onset of decomposition and the temperatures of maximum rates of weight loss (from the derivative of the TGA curve, DTG) are determined.

3.2. Differential Scanning Calorimetry (DSC)

  • Objective: To measure the heat flow associated with thermal transitions in the material as a function of temperature. This can identify melting points, glass transitions, and enthalpies of reaction.

  • Instrumentation: A differential scanning calorimeter with a sample and reference cell, a controlled furnace, and a data acquisition system.

  • Procedure:

    • Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed into a DSC pan (e.g., aluminum). The pan is hermetically sealed. An empty, sealed pan is prepared as a reference.

    • Instrument Setup: The sample and reference pans are placed in the DSC cell.

    • Atmosphere: The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

    • Temperature Program: The sample is subjected to a controlled temperature program, which may include heating and cooling cycles at a constant rate (e.g., 10°C/min).

    • Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

  • Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) are identified as peaks. The peak temperature and the integrated area of the peak (enthalpy change) are determined.

Mandatory Visualization

The following diagrams illustrate the proposed thermal decomposition pathway and a typical experimental workflow for thermal analysis.

G Proposed Thermal Decomposition Pathway cluster_0 Stage 1: Dehydration cluster_1 Stage 2: Decomposition A This compound (3 molecules) B Tris(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boroxine + 3 H₂O A->B ~160-220°C (Endothermic) C Tris(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boroxine D Gaseous Products: - Aromatic Fragments - NH₃, HCN - CO, CO₂, H₂O - Boron Oxides C->D > 400-450°C E Char Residue C->E > 400-450°C

Caption: Proposed multi-stage thermal decomposition of the target molecule.

G Experimental Workflow for Thermal Analysis A Sample Preparation (Weighing & Encapsulation) B Instrument Setup (TGA/DSC) A->B C Define Experimental Parameters (Atmosphere, Heating Rate) B->C D Run Thermal Analysis C->D E Data Acquisition (Weight vs. Temp / Heat Flow vs. Temp) D->E F Data Analysis (Identify Decomposition Stages, Transitions) E->F G Report Generation F->G

Caption: Generalized workflow for TGA and DSC experiments.

Methodological & Application

Application Notes and Protocols: Suzuki Coupling of (4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The synthesis of functionalized biaryl benzimidazoles is of significant interest as these motifs are present in a variety of biologically active compounds. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of these complex molecules.[1][2] This protocol details the Suzuki coupling reaction of (4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid, a key building block for the synthesis of novel compounds in drug discovery and materials science.[3] This versatile intermediate allows for the introduction of the 1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl moiety into various molecular scaffolds.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound, in this case, this compound, with an aryl or heteroaryl halide (or triflate). The reaction proceeds via a catalytic cycle that includes three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the boronic acid to the palladium complex, and reductive elimination to form the desired biaryl product and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction and can be optimized to achieve high yields and purity.

Data Presentation: Representative Suzuki Coupling Reaction Conditions

The following table summarizes representative conditions for the Suzuki coupling of this compound with various aryl halides. These conditions are based on established protocols for similar heteroaryl boronic acids and can serve as a starting point for optimization.

EntryAryl Halide (Ar-X)Pd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2 equiv)Toluene/H₂O (10:1)1001285-95
21-Bromo-4-(trifluoromethyl)benzenePd₂(dba)₃ (1.5)XPhos (3)K₂CO₃ (2 equiv)1,4-Dioxane1101680-90
32-BromopyridinePd(PPh₃)₄ (5)-Na₂CO₃ (2 equiv)DMF902470-85
44-IodobenzonitrilePdCl₂(dppf) (3)-Cs₂CO₃ (2.5 equiv)Acetonitrile/H₂O (5:1)801090-98
51-Chloro-3-nitrobenzenePEPPSI-IPr (2)-K₂CO₃ (2 equiv)t-Amyl alcohol1201875-88

Detailed Experimental Protocol

This protocol provides a general method for the Suzuki coupling of this compound with an aryl bromide. Researchers should optimize conditions for their specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene, anhydrous

  • Water, degassed

  • Nitrogen or Argon gas

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To a clean, dry reaction vessel, add this compound (1.0 equiv), the aryl bromide (1.2 equiv), potassium phosphate (2.0 equiv), palladium(II) acetate (0.02 equiv), and SPhos (0.04 equiv).

  • Solvent Addition: Evacuate and backfill the reaction vessel with an inert gas (nitrogen or argon) three times. Under the inert atmosphere, add anhydrous toluene and degassed water in a 10:1 ratio to achieve a final concentration of the boronic acid of approximately 0.1 M.

  • Reaction: Stir the reaction mixture vigorously at 100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Combine Reactants: - Boronic Acid - Aryl Halide - Base Catalyst Add Catalyst System: - Palladium Source - Ligand Reactants->Catalyst Solvent Add Solvent System Catalyst->Solvent Degas Degas Mixture Solvent->Degas Heat Heat to Reaction Temperature Degas->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Quench Cool and Quench Monitor->Quench Extract Extraction Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Characterize Characterization (NMR, MS) Purify->Characterize

Caption: Experimental workflow for the Suzuki coupling reaction.

Suzuki_Catalytic_Cycle cluster_reactants cluster_products pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)-X(L₂) pd_complex2 Ar-Pd(II)-Ar'(L₂) pd_complex1->pd_complex2 Transmetalation biaryl Ar-Ar' pd_complex2->biaryl Reductive Elimination aryl_halide Ar-X aryl_halide->pd_complex1 Oxidative Addition boronic_acid Ar'-B(OH)₂ boronic_acid->pd_complex1 base Base

References

Application Notes and Protocols for the Use of (4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic Acid in C-C Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid is a versatile building block in modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. The benzimidazole scaffold is a privileged structure in medicinal chemistry, frequently found in a wide array of therapeutic agents due to its ability to engage in various biological interactions.[1] The functionalization of this core structure through C-C bond formation is a key strategy in the development of novel drug candidates and advanced materials.[2] This document provides detailed application notes and protocols for the use of this compound in Suzuki-Miyaura cross-coupling reactions, a powerful method for the construction of biaryl and heteroaryl structures.

The Suzuki-Miyaura coupling is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids.[3] This makes it an invaluable tool for creating complex molecular architectures, such as those required for active pharmaceutical ingredients (APIs) and materials for organic light-emitting diodes (OLEDs).[3]

Key Applications:

  • Drug Discovery and Medicinal Chemistry: The benzimidazole moiety is a cornerstone in the design of numerous pharmaceuticals.[1] Employing this compound in Suzuki-Miyaura coupling allows for the synthesis of complex biaryl structures, which can be screened for a variety of biological activities.

  • Materials Science: This boronic acid is a valuable precursor for the synthesis of conjugated organic molecules used in advanced materials. Its structural rigidity and potential for extended π-conjugation make it suitable for applications in organic electronics, such as OLEDs.

  • Organic Synthesis: As a functionalized boronic acid, it serves as a key intermediate for the construction of complex, polycyclic aromatic systems.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

The following table summarizes representative Suzuki-Miyaura cross-coupling reactions between this compound and various aryl halides. The conditions and yields are illustrative and may require optimization for specific substrates.

EntryAryl Halide PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Isolated Yield (%)
14-BromoanisolePd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O (4:1:1)1001292
21-Chloro-4-nitrobenzenePd(dppf)Cl₂ (2)Cs₂CO₃Dioxane/H₂O (4:1)1101688
32-BromopyridinePd(OAc)₂/SPhos (2)K₃PO₄Toluene/H₂O (10:1)100885
41-IodonaphthalenePd(PPh₃)₄ (3)Na₂CO₃DMF/H₂O (5:1)901895
54-ChlorobenzonitrilePd₂(dba)₃/XPhos (2)K₃PO₄1,4-Dioxane/H₂O (4:1)1202489

Experimental Protocols

1. General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Halide:

This protocol provides a general method and may require optimization based on the specific reactivity of the coupling partners.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed Solvent (e.g., Toluene/Ethanol/Water, 4:1:1)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) to the flask.

  • Add the degassed solvent system (e.g., 10 mL of a 4:1:1 mixture of Toluene/Ethanol/Water) via syringe.

  • Seal the flask and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired biaryl product.

2. Protocol for the Synthesis of this compound:

The title compound is commercially available. However, a general synthetic route involves the condensation of N-phenyl-1,2-phenylenediamine with 4-formylphenylboronic acid.

Materials:

  • N-phenyl-1,2-phenylenediamine

  • 4-Formylphenylboronic acid

  • Oxidizing agent (e.g., sodium metabisulfite)

  • Solvent (e.g., ethanol or DMF)

Procedure:

  • Dissolve N-phenyl-1,2-phenylenediamine (1.0 equiv) and 4-formylphenylboronic acid (1.0 equiv) in a suitable solvent such as ethanol.

  • Add an oxidizing agent like sodium metabisulfite.

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and pour it into ice-water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield the crude product.

  • Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified boronic acid.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R_R1 R-Pd(II)L_n-R' Transmetal->PdII_R_R1 RedElim Reductive Elimination PdII_R_R1->RedElim RedElim->Pd0 Product R-R' RedElim->Product forms BoronicAcid R'B(OH)₂ BoronicAcid->Transmetal + [R'B(OH)₃]⁻ Base Base (e.g., K₂CO₃) Base->BoronicAcid activates ArylHalide R-X ArylHalide->OxAdd + R-X Experimental_Workflow General Experimental Workflow start Start setup Reaction Setup (Flask, Reagents, Catalyst, Base) start->setup inert Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (e.g., 100°C, 12h) solvent->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Extraction, Washing) monitoring->workup Complete drying Dry Organic Layer (Na₂SO₄) workup->drying purification Purification (Column Chromatography) drying->purification analysis Characterization (NMR, MS) purification->analysis end End analysis->end

References

Application Notes and Protocols for (4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic Acid and its Analogs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid is a versatile building block in medicinal chemistry, combining the structural features of a 2-phenyl-benzimidazole core and a phenylboronic acid moiety. While specific biological activity data for this exact molecule is not extensively published, its structural components are present in numerous compounds with significant therapeutic potential. This document provides an overview of the applications of closely related 2-phenyl-1H-benzo[d]imidazole derivatives, focusing on their role as enzyme inhibitors. The protocols and data presented are based on published studies of these analogs and serve as a guide for the investigation of this compound and similar structures in drug discovery programs.

The 2-phenyl-1H-benzo[d]imidazole scaffold is a recognized pharmacophore present in a variety of bioactive molecules, exhibiting a wide range of activities including antimicrobial, antiviral, and anticancer effects.[1][2] The boronic acid group is a key functional group in several FDA-approved drugs and is known for its ability to form reversible covalent bonds with active site serine or threonine residues in enzymes, leading to potent and selective inhibition.[3][4][5]

This document will focus on the application of 2-phenyl-1H-benzo[d]imidazole derivatives as inhibitors of 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), an enzyme implicated in Alzheimer's disease.[6][7]

Application: Inhibition of 17β-Hydroxysteroid Dehydrogenase Type 10 (17β-HSD10)

Background: 17β-HSD10 is a mitochondrial enzyme that plays a role in the pathophysiology of Alzheimer's disease.[6][7] It is involved in the metabolism of neurosteroids and can bind to amyloid-beta (Aβ) peptides, potentially exacerbating Aβ-induced neurotoxicity. Inhibition of 17β-HSD10 is therefore considered a promising therapeutic strategy for Alzheimer's disease.

Derivatives of the 2-phenyl-1H-benzo[d]imidazole scaffold have been designed and synthesized as inhibitors of 17β-HSD10.[6][7] These compounds have shown promising inhibitory activity and provide a basis for the exploration of related structures, including this compound.

Quantitative Data: In Vitro 17β-HSD10 Inhibition by 2-Phenyl-1H-benzo[d]imidazole Derivatives

The following table summarizes the in vitro inhibitory activity of a selection of 2-phenyl-1H-benzo[d]imidazole derivatives against human 17β-HSD10.[6][7]

Compound IDStructure17β-HSD10 IC50 (µM)[6][7]
H1 N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)acetamide5.42 ± 0.63
1 2-(4-aminophenyl)-1H-benzo[d]imidazole> 50
33 N-(4-(1,4,6-trimethyl-1H-benzo[d]imidazol-2-yl)phenyl)cyclohexanecarboxamide1.65 ± 0.55

Note: The above data is for structurally related compounds and not for this compound itself.

Experimental Protocols

Synthesis of 2-Phenyl-1H-benzo[d]imidazole Derivatives

The synthesis of the 2-phenyl-1H-benzo[d]imidazole core generally involves the condensation of an o-phenylenediamine derivative with a substituted benzoic acid or benzaldehyde.[6][7]

General Protocol for the Synthesis of 2-(Substituted-phenyl)-1H-benzo[d]imidazole:

  • A mixture of a substituted o-phenylenediamine (1.0 eq) and a substituted benzoic acid (1.1 eq) in polyphosphoric acid (PPA) is heated at 200 °C for 4 hours.

  • The reaction mixture is cooled to 100 °C and poured into a large volume of cold water.

  • The resulting precipitate is collected by filtration.

  • The crude product is neutralized with a saturated aqueous solution of sodium bicarbonate.

  • The solid is collected by filtration, washed with water, and dried to afford the desired 2-phenyl-1H-benzo[d]imidazole derivative.

This is a general procedure and may require optimization for specific substrates.

In Vitro 17β-HSD10 Inhibition Assay

The following protocol describes a typical in vitro assay to determine the inhibitory activity of test compounds against 17β-HSD10.

Materials:

  • Recombinant human 17β-HSD10 enzyme

  • NADH (β-Nicotinamide adenine dinucleotide, reduced form)

  • Acetoacetyl-CoA (Substrate)

  • Tris-HCl buffer (pH 7.4)

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, NADH, and the 17β-HSD10 enzyme in each well of a 96-well plate.

  • Add the test compounds at various concentrations to the wells. A DMSO control (no compound) should be included.

  • Incubate the plate at 37 °C for 10 minutes.

  • Initiate the enzymatic reaction by adding the substrate, acetoacetyl-CoA, to each well.

  • Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADH.

  • Calculate the initial reaction rates for each compound concentration.

  • Determine the IC50 value, which is the concentration of the compound that inhibits the enzyme activity by 50%, by plotting the percentage of inhibition against the logarithm of the compound concentration.

Visualizations

Logical Workflow for Synthesis and Screening

G Workflow for Synthesis and Screening of 17β-HSD10 Inhibitors cluster_synthesis Synthesis cluster_screening Biological Screening start Start Materials: o-phenylenediamine & benzoic acid derivatives synthesis Condensation Reaction start->synthesis purification Purification synthesis->purification characterization Characterization (NMR, MS) purification->characterization add_compounds Add Test Compounds characterization->add_compounds Synthesized Compounds assay_prep Prepare 17β-HSD10 Inhibition Assay assay_prep->add_compounds measure_activity Measure Enzyme Activity add_compounds->measure_activity data_analysis Data Analysis (IC50 determination) measure_activity->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization Active Compounds

Caption: A logical workflow for the synthesis and biological screening of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors.

Proposed Signaling Pathway Inhibition

G Hypothetical Inhibition of 17β-HSD10 by Benzimidazole Derivatives Ab Amyloid-beta (Aβ) HSD10 17β-HSD10 Ab->HSD10 binds Neurotoxicity Neurotoxicity HSD10->Neurotoxicity potentiates Inhibitor This compound or Analog Inhibitor->HSD10 inhibits

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using (4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including a variety of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has therefore become a major focus of drug discovery efforts.

(4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid is a versatile building block for the synthesis of kinase inhibitors. Its rigid, planar benzimidazole core can engage in key interactions within the ATP-binding site of various kinases, while the boronic acid moiety allows for the facile introduction of diverse aryl and heteroaryl groups via the Suzuki-Miyaura cross-coupling reaction. This enables the rapid generation of libraries of candidate inhibitors for screening and optimization.

This document provides detailed application notes and a generalized protocol for the synthesis of kinase inhibitors using this compound. It also presents representative biological data for structurally similar compounds and visualizes key signaling pathways targeted by such inhibitors.

Key Applications in Kinase Inhibitor Synthesis

The 2-phenyl-1H-benzo[d]imidazole moiety is a common feature in inhibitors targeting several important kinase families, including:

  • Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs are key regulators of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.

  • RAF Kinases (A-RAF, B-RAF, C-RAF): These serine/threonine-protein kinases are central components of the RAS-RAF-MEK-ERK signaling pathway, which is frequently mutated and hyperactivated in cancer.

  • Cyclin-Dependent Kinases (CDKs): CDKs are essential for the regulation of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

The Suzuki-Miyaura cross-coupling reaction of this compound with various aryl or heteroaryl halides provides a straightforward method to synthesize a diverse range of potential kinase inhibitors based on a common scaffold.

Data Presentation: Biological Activity of Structurally Similar Kinase Inhibitors

While specific biological data for kinase inhibitors directly synthesized from this compound is not extensively available in the public domain, the following tables summarize the activity of structurally related benzimidazole-based kinase inhibitors to provide a benchmark for potential efficacy.

Table 1: Representative VEGFR-2 Inhibitory Activity of Benzimidazole Derivatives

Compound IDStructureIC₅₀ (nM)
A N-(4-chlorophenyl)-2-(1H-benzo[d]imidazol-2-yl)aniline30
B 5-(1H-benzo[d]imidazol-2-yl)-N-phenylpyridin-2-amine80
C 2-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-benzo[d]imidazole120

Table 2: Representative B-RAF Inhibitory Activity of Benzimidazole Derivatives

Compound IDStructureIC₅₀ (nM)
D N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)benzenesulfonamide20
E 2-(4-aminophenyl)-1H-benzo[d]imidazole50
F 1-(4-(1H-benzo[d]imidazol-2-yl)phenyl)ethan-1-one150

Table 3: Representative CDK2 Inhibitory Activity of Benzimidazole Derivatives

Compound IDStructureIC₅₀ (nM)
G 2-(1H-benzo[d]imidazol-2-yl)phenol90
H N-(1H-benzo[d]imidazol-2-yl)acetamide250
I 4-(1H-benzo[d]imidazol-2-yl)aniline500

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl or heteroaryl halide. Optimal conditions may vary depending on the specific substrates used.

Materials:

  • This compound (1.0 equiv)

  • Aryl or heteroaryl halide (e.g., bromide or iodide) (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous and deoxygenated solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the aryl/heteroaryl halide, and the base.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst followed by the anhydrous, deoxygenated solvent.

  • Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualization of Signaling Pathways and Experimental Workflow

Kinase Inhibitor Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of kinase inhibitors using the specified boronic acid.

G Kinase Inhibitor Synthesis Workflow cluster_synthesis Synthesis cluster_screening Biological Evaluation A This compound C Suzuki-Miyaura Coupling A->C B Aryl/Heteroaryl Halide B->C D Purification (Column Chromatography) C->D E Characterization (NMR, MS) D->E F Kinase Activity Assay (IC50) E->F G Cell-Based Proliferation Assay F->G H Lead Compound Identification G->H

Caption: A generalized workflow for the synthesis and biological evaluation of kinase inhibitors.

Suzuki-Miyaura Cross-Coupling Catalytic Cycle

This diagram outlines the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

G Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants & Products A Pd(0)Ln E R-Pd(II)-X Ln A->E Product Biaryl Product (R-R') B Oxidative Addition (R-X) C Transmetalation (R'-B(OR)2) D Reductive Elimination (R-R') F R-Pd(II)-R' Ln E->F F->A R_X Aryl Halide (R-X) R_X->E R_B Boronic Acid (R'-B(OR)2) R_B->F

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

VEGFR-2 Signaling Pathway

Inhibition of VEGFR-2 is a key strategy in anti-angiogenic cancer therapy. The following diagram depicts a simplified overview of the VEGFR-2 signaling cascade.

G VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation

Caption: A simplified representation of the VEGFR-2 signaling pathway.

RAF-MEK-ERK Signaling Pathway

The RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.

G RAF-MEK-ERK Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression G CDK Regulation of the Cell Cycle cluster_cdk Key Regulators G1 G1 Phase S S Phase G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase G2->M G2/M Transition M->G1 CDK46 CDK4/6-Cyclin D CDK46->G1 CDK2E CDK2-Cyclin E CDK2E->S CDK2A CDK2-Cyclin A CDK2A->G2 CDK1B CDK1-Cyclin B CDK1B->M

Application Notes and Protocols for (4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid in OLED Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid is a key precursor in the synthesis of advanced organic light-emitting diode (OLED) materials. Its unique molecular structure, featuring a thermally and photophysically stable 1-phenyl-1H-benzo[d]imidazole core and a reactive boronic acid group, makes it an ideal building block for creating complex conjugated molecules essential for efficient charge transport and light emission in OLED devices.[1] The high purity of this intermediate is crucial, as impurities can significantly degrade OLED performance, leading to issues such as color shifts, reduced brightness, and decreased device lifetime.[1] This document provides detailed application notes and experimental protocols for the use of this versatile precursor in the development of next-generation OLED materials.

Chemical Properties and Applications

The primary application of this compound lies in its utility in Suzuki-Miyaura cross-coupling reactions.[1] This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between the boronic acid and various aryl halides, enabling the construction of tailored molecular architectures for OLED emitters, hosts, and charge-transport layers. The benzimidazole moiety imparts desirable electronic properties and high thermal stability to the resulting materials, which are critical for the longevity and performance of OLED devices.

Data Presentation

Performance of a Blue OLED Emitter Synthesized from a Boronic Ester Analogue

The following table summarizes the performance of a non-doped blue OLED device fabricated using a pyrene-benzimidazole derivative (Compound B) synthesized via a Suzuki coupling reaction with a boronic ester analogue of the topic compound, 1-phenyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-benzimidazole.

ParameterValueConditions
External Quantum Efficiency (EQE) 0.35 (±0.04)%at 5.5 V
4.3 (±0.3)%at 3.5 V (Highest)
Luminance 100 (±6) cd/m²at 5.5 V
290 (±10) cd/m²at 7.5 V (Highest)
Commission Internationale de l'Eclairage (CIE) Coordinates (0.1482, 0.1300)
Emission Color Pure Blue

Data extracted from a study on pyrene-benzimidazole derivatives as novel blue emitters for OLEDs.

Experimental Protocols

Synthesis of this compound

Materials:

  • 2-(4-bromophenyl)-1-phenyl-1H-benzo[d]imidazole

  • Dry diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) or sec-Butyllithium (s-BuLi) in a suitable solvent (e.g., hexanes)

  • Triisopropyl borate or Trimethyl borate

  • Aqueous hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-(4-bromophenyl)-1-phenyl-1H-benzo[d]imidazole in dry diethyl ether or THF in a flame-dried flask.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a stoichiometric amount of n-butyllithium or sec-butyllithium dropwise while maintaining the temperature at -78 °C. Stir the reaction mixture at this temperature for 1-2 hours to ensure complete lithium-halogen exchange.

  • Borylation: To the cooled solution, add an excess of triisopropyl borate or trimethyl borate dropwise. The reaction is typically rapid. Stir the mixture at -78 °C for an additional 1-2 hours.

  • Quenching and Hydrolysis: Allow the reaction mixture to warm to room temperature. Quench the reaction by slowly adding aqueous HCl. Stir vigorously for several hours to hydrolyze the borate ester to the boronic acid.

  • Work-up: Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: After filtering the drying agent, concentrate the solution under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure this compound.

Suzuki Coupling for the Synthesis of a Pyrene-Benzimidazole OLED Emitter

This protocol describes the synthesis of a pyrene-benzimidazole derivative (Compound B) using a boronic ester analogue. This can be adapted for the use of the target boronic acid.

Materials:

  • 1,3-dibromo-7-tert-butylpyrene

  • 1-phenyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-benzimidazole (a boronic ester analogue of the target compound)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • 1,4-Dioxane (degassed)

  • Aqueous potassium carbonate (K₂CO₃) solution (0.2 M, degassed)

  • Nitrogen or Argon gas

Procedure:

  • Reaction Setup: In a nitrogen-filled glovebox or under a stream of inert gas, charge an Airfree flask with 1,3-dibromo-7-tert-butylpyrene (1.00 molar equivalent), the benzimidazole boronic ester (2.05 molar equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.1 molar equivalent).

  • Solvent Addition: Add degassed 1,4-dioxane and the degassed 0.2 M aqueous potassium carbonate solution to the flask.

  • Reaction: Seal the flask and stir the reaction mixture at 60 °C for 24 hours under an argon atmosphere.

  • Work-up and Purification: After cooling to room temperature, extract the product with an appropriate organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography to yield the final pyrene-benzimidazole emitter.

Fabrication of a Non-Doped OLED Device

This protocol outlines the fabrication of a simple, non-doped OLED device using a synthesized benzimidazole-based emitter.

Device Structure: ITO / NPB (30 nm) / Emitter (30 nm) / TPBI (30 nm) / Ca (10 nm) / Al (100 nm)

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • N,N′-di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPB) - Hole Transport Layer (HTL)

  • Synthesized benzimidazole-based emitter - Emissive Layer (EML)

  • 1,3,5-tris(1-phenyl-1H-benzimidazole-2-yl)benzene (TPBI) - Electron Transport Layer (ETL)

  • Calcium (Ca) - Electron Injection Layer

  • Aluminum (Al) - Cathode

  • Vacuum thermal evaporation system

Procedure:

  • Substrate Cleaning: Clean the ITO-coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun and then treat them with UV-ozone for 15-20 minutes.

  • Layer Deposition: Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber.

  • Hole Transport Layer (HTL): Deposit a 30 nm layer of NPB onto the ITO substrate.

  • Emissive Layer (EML): Deposit a 30 nm layer of the synthesized benzimidazole-based emitter.

  • Electron Transport Layer (ETL): Deposit a 30 nm layer of TPBI.

  • Cathode Deposition: Deposit a 10 nm layer of Calcium (Ca) followed by a 100 nm layer of Aluminum (Al) to form the cathode.

  • Encapsulation: Encapsulate the device in a nitrogen-filled glovebox to protect it from atmospheric moisture and oxygen.

Mandatory Visualization

Synthesis_and_Fabrication_Workflow cluster_synthesis Synthesis of OLED Emitter cluster_fabrication OLED Device Fabrication Precursor1 2-(4-Bromophenyl)-1-phenyl- 1H-benzo[d]imidazole Precursor2 This compound Precursor1->Precursor2 Lithiation & Borylation Emitter Target OLED Emitter (e.g., Pyrene-Benzimidazole) Precursor2->Emitter Suzuki Coupling (Pd Catalyst, Base) ArylHalide Aryl Halide (e.g., Dibromopyrene) ArylHalide->Emitter EML EML Deposition (Emitter) Emitter->EML Material for Emissive Layer ITO ITO Substrate (Cleaning) HTL HTL Deposition (NPB) ITO->HTL HTL->EML ETL ETL Deposition (TPBI) EML->ETL Cathode Cathode Deposition (Ca/Al) ETL->Cathode Device Encapsulated OLED Device Cathode->Device

Caption: Workflow for the synthesis of an OLED emitter and subsequent device fabrication.

Suzuki_Coupling_Mechanism Catalyst Pd(0) Catalyst OxidativeAddition Oxidative Addition Catalyst->OxidativeAddition ArylHalide Aryl Halide (R-X) ArylHalide->OxidativeAddition BoronicAcid (Ar-B(OH)₂) Transmetalation Transmetalation BoronicAcid->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation activates Intermediate1 R-Pd(II)-X OxidativeAddition->Intermediate1 Intermediate1->Transmetalation Intermediate2 R-Pd(II)-Ar Transmetalation->Intermediate2 ReductiveElimination Reductive Elimination Intermediate2->ReductiveElimination Product Product (R-Ar) ReductiveElimination->Product Catalyst_regen Pd(0) Catalyst (Regenerated) ReductiveElimination->Catalyst_regen

Caption: Simplified mechanism of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Synthesis and Application of Benzimidazole-Based Fluorescent Probes Utilizing Boronic Acid Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Benzimidazole derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in the development of fluorescent probes.[1] Their inherent fluorescence, coupled with the versatility of their synthesis, allows for the creation of probes tailored for specific biological applications, including bioimaging and the detection of various analytes.[1][2] One of the most effective methods for functionalizing the benzimidazole core is through the use of boronic acids, either by coupling a boronic acid-containing fluorophore to a benzimidazole scaffold or by creating a benzimidazole-boronic acid conjugate for analyte sensing. This document provides detailed protocols for the synthesis of a representative fluorescent probe via a Suzuki-Miyaura coupling reaction between a halogenated benzimidazole and a fluorophore-boronic acid. Additionally, it outlines the general principles of analyte detection and provides protocols for the application of these probes in fluorescence spectroscopy and cellular imaging.

I. Principle of Synthesis and Sensing

The synthesis of benzimidazole-based fluorescent probes functionalized with boronic acids is commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1] This reaction creates a stable carbon-carbon bond between a halogenated benzimidazole and a boronic acid derivative of a fluorophore. The resulting conjugate's photophysical properties can be modulated by its interaction with specific analytes.

The sensing mechanism of fluorescent probes containing a boronic acid moiety often relies on the reversible formation of a cyclic boronate ester with diol-containing molecules like saccharides.[3][4] This binding event can alter the electronic properties of the boronic acid, which in turn influences the fluorescence of the appended fluorophore through mechanisms such as Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT).[3][5]

  • Photoinduced Electron Transfer (PET): In the unbound state, the fluorescence of the fluorophore may be quenched by a nearby electron-donating group (e.g., a tertiary amine) through PET. Upon binding of an analyte to the boronic acid, the Lewis acidity of the boron atom increases, which can suppress the PET process and lead to a "turn-on" fluorescence response.[3]

  • Intramolecular Charge Transfer (ICT): The binding of an analyte can alter the electron-donating or -withdrawing nature of the boronic acid group, leading to a change in the ICT character of the excited state of the fluorophore. This can result in a shift in the emission wavelength (a ratiometric response) or a change in fluorescence intensity.

II. Experimental Protocols

Protocol 1: Synthesis of a Benzimidazole-Pyrene Fluorescent Probe via Suzuki-Miyaura Coupling

This protocol describes the synthesis of 2-(Pyren-1-yl)-6-methyl-1H-benzo[d]imidazole (BMP), a representative fluorescent probe, by coupling 2-bromo-6-methyl-1H-benzo[d]imidazole with pyrene-1-boronic acid.[1]

Materials:

  • 2-bromo-6-methyl-1H-benzo[d]imidazole

  • Pyrene-1-boronic acid

  • Potassium carbonate (K₂CO₃)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Round-bottom flask

  • Condenser

  • Inert gas (Nitrogen or Argon)

  • Magnetic stirrer with heating plate

  • Thin-layer chromatography (TLC) plates

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask, add 2-bromo-6-methyl-1H-benzo[d]imidazole (1.0 eq), pyrene-1-boronic acid (1.2 eq), and potassium carbonate (3.0 eq).[1]

  • Catalyst Addition: Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) to the flask.[1]

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an oxygen-free environment.[1]

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio to the flask.[1]

  • Reaction: Attach a condenser and heat the reaction mixture to 80-90 °C with vigorous stirring under the inert atmosphere.[1]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.[1]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure BMP probe.[1]

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[1]

Protocol 2: General Procedure for Analyte Detection using Fluorescence Spectroscopy

This protocol outlines the general steps to evaluate the fluorescence response of a synthesized benzimidazole-boronic acid probe to a specific analyte (e.g., a saccharide).

Materials:

  • Synthesized benzimidazole-boronic acid fluorescent probe

  • Analyte of interest (e.g., glucose)

  • Buffer solution (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)

  • Organic solvent for stock solution (e.g., DMSO or Methanol)

  • Fluorescence spectrophotometer

  • Quartz cuvettes

Procedure:

  • Stock Solutions:

    • Prepare a stock solution of the fluorescent probe (e.g., 1 mM) in a minimal amount of a suitable organic solvent like DMSO or methanol.[3]

    • Prepare a stock solution of the analyte (e.g., 100 mM) in the chosen buffer.[3]

  • Working Solutions:

    • Dilute the probe stock solution in the buffer to a final working concentration (e.g., 10 µM). Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on the binding properties.[3]

    • Prepare a series of analyte solutions of varying concentrations by serially diluting the analyte stock solution with the buffer.[3]

  • Fluorescence Measurement:

    • Turn on the fluorescence spectrophotometer and allow the lamp to stabilize.[3]

    • Set the appropriate excitation and emission wavelengths for the specific probe.[3]

    • Record the initial fluorescence spectrum (F₀) of the probe's working solution in a quartz cuvette.[3]

    • Add small aliquots of the analyte solutions of increasing concentration to the cuvette containing the probe solution. Mix thoroughly after each addition.[3]

    • Allow the solution to equilibrate for a few minutes after each addition before recording the fluorescence spectrum (F).[3]

  • Data Analysis:

    • Plot the fluorescence intensity or the ratio of intensities at two wavelengths against the analyte concentration.

    • Determine the detection limit and the binding constant from the titration data.

Protocol 3: Application in Live-Cell Imaging

This protocol provides a general guideline for using the synthesized probe for imaging in live cells.

Materials:

  • Synthesized fluorescent probe

  • Cells cultured on glass-bottom dishes or coverslips

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • DMSO

  • Fluorescence or confocal microscope

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes or coverslips to achieve 60-80% confluency on the day of the experiment.[1]

  • Probe Preparation: Prepare a working solution of the probe by diluting the DMSO stock solution in pre-warmed cell culture medium to the desired final concentration (typically 1-10 µM).[1]

  • Cell Staining:

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.[1]

    • Add the probe working solution to the cells and incubate for 15-60 minutes at 37 °C in a 5% CO₂ incubator. The optimal incubation time should be determined empirically.[1]

  • Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or fresh culture medium to reduce background fluorescence.[1]

  • Imaging:

    • Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.[1]

    • Place the dish on the stage of the fluorescence microscope.[1]

    • Excite the probe at its excitation wavelength and collect the emission signal at the appropriate wavelength. For the BMP probe, excitation is around 350 nm and emission is collected around 400 nm.[1]

    • Acquire images using the lowest possible excitation intensity to minimize phototoxicity.[1]

III. Data Presentation

Table 1: Synthesis and Spectroscopic Data for a Representative Benzimidazole-Boronic Acid Probe (BMP)

ParameterValueReference
Synthesis
Reaction TypeSuzuki-Miyaura Coupling[1]
Reactants2-bromo-6-methyl-1H-benzo[d]imidazole, Pyrene-1-boronic acid[1]
CatalystPd(OAc)₂ / PPh₃[1]
BaseK₂CO₃[1]
Solvent1,4-dioxane / H₂O (4:1)[1]
Temperature80-90 °C[1]
Reaction Time12-24 hours[1]
Spectroscopic Properties
Excitation Wavelength (λex)~350 nm[1]
Emission Wavelength (λem)~400 nm[1]

IV. Visualizations

Synthesis_Workflow cluster_reactants Reactants & Catalysts cluster_reaction Reaction Conditions cluster_purification Purification cluster_product Final Product Reactant1 2-bromo-6-methyl-1H- benzo[d]imidazole Reaction Suzuki-Miyaura Coupling (80-90 °C, 12-24h) in Dioxane/H₂O Reactant1->Reaction Reactant2 Pyrene-1-boronic acid Reactant2->Reaction Catalyst Pd(OAc)₂ / PPh₃ Catalyst->Reaction Base K₂CO₃ Base->Reaction Workup Work-up (EtOAc extraction) Reaction->Workup Purification Silica Gel Chromatography Workup->Purification Product BMP Fluorescent Probe Purification->Product

Caption: Workflow for the synthesis of the BMP fluorescent probe.

Sensing_Mechanism cluster_unbound Unbound State cluster_bound Bound State Probe_Off Probe (Fluorescence OFF) Probe_On Probe-Analyte Complex (Fluorescence ON) Probe_Off->Probe_On Binding Analyte Analyte (e.g., Glucose) Analyte->Probe_On Probe_On->Probe_Off Dissociation

Caption: General signaling pathway for a "turn-on" benzimidazole-boronic acid fluorescent probe.

References

Application Note and Protocol: Palladium Catalyst Selection for Suzuki-Miyaura Cross-Coupling of (4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl or vinyl halides/triflates and organoboron compounds. This reaction is particularly valuable in pharmaceutical and materials science for the synthesis of complex biaryl and heteroaryl structures. The target molecule, (4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid, is a key building block for various functional molecules. The benzimidazole moiety, being a nitrogen-rich heterocycle, can present challenges in palladium-catalyzed reactions due to potential catalyst inhibition. Therefore, the judicious selection of the palladium catalyst system, including the palladium source, ligand, base, and solvent, is critical for achieving high efficiency and yields. This document provides a comprehensive guide to selecting an appropriate palladium catalyst system for the Suzuki-Miyaura coupling of this compound with various aryl halides, based on established knowledge for structurally similar heteroaryl boronic acids.

Data Presentation: Performance of Palladium Catalyst Systems in Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids

While specific quantitative data for the Suzuki-Miyaura coupling of this compound is not extensively available in the public domain, the following table summarizes the performance of various palladium catalyst systems in the coupling of structurally related heteroaryl boronic acids with aryl halides. This data serves as a strong predictive tool for catalyst selection for the target molecule.

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Aryl HalideBoronic AcidYield (%)Reference
Pd(OAc)₂ / SPhosSPhosK₃PO₄Dioxane/H₂O10015-20Substituted Indazole ChlorideVarious Aryl Boronic Acids80-95[1]
Pd₂(dba)₃ / XPhosXPhosK₃PO₄THF/H₂ORT - 400.5-2Various Aryl Halides2-Heteroaryl Boronic AcidsExcellent[1]
PdCl₂(dppf)dppfK₂CO₃DME8025-Bromo-1H-indazole1-(tert-butoxycarbonyl)pyrrole-2-boronic acid~90
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O70-8018-225-(4-bromophenyl)-4,6-dichloropyrimidineVarious Arylboronic Acids60-85[2]
Pd(OAc)₂ / PCy₃PCy₃K₃PO₄n-Butanol1004-10Various Heteroaryl ChloridesVarious Heteroaryl Boronic AcidsGood to Excellent
G3-XPhosXPhosK₃PO₄Dioxane/H₂O8012Aryl BromideHeteroaryl Boronic AcidHigh
Buchwald Precatalyst P1XPhosK₃PO₄Dioxane/H₂O605-8Various Aryl HalidesVarious Boronic Acids91-99[1]
Buchwald Precatalyst P2SPhosK₃PO₄Dioxane/H₂O10015-20Substituted Benzimidazole ChloridesVarious Aryl Boronic AcidsGood to Excellent[1]

Experimental Protocols

Based on the data for analogous reactions, two robust protocols are provided for the Suzuki-Miyaura coupling of this compound with an aryl halide.

Protocol 1: General Screening Protocol using Pd(OAc)₂ and SPhos

This protocol is a good starting point for optimization and is based on widely successful conditions for coupling heteroaryl boronic acids.[3]

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound, the aryl halide, and potassium phosphate.

  • Catalyst Addition: In a separate vial, weigh palladium(II) acetate and SPhos and add them to the reaction flask.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) to the flask.

  • Inert Atmosphere: Seal the flask with a septum and degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: High-Efficiency Protocol using a Buchwald Precatalyst

This protocol utilizes a commercially available, air- and moisture-stable palladium precatalyst, which often provides higher turnover numbers and is convenient to handle.[1]

Materials:

  • This compound (1.5 equiv)

  • Aryl halide (1.0 equiv)

  • Buchwald Precatalyst (e.g., G3-XPhos or P2) (1-2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane or THF (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the Buchwald precatalyst, this compound, the aryl halide, and potassium phosphate to a dry reaction vial.

  • Solvent Addition: Add the degassed solvent (e.g., a mixture of dioxane and water).

  • Reaction: Seal the vial and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X_L2 Ar-Pd(II)(L₂)X Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation Ar-Pd(II)-X_L2->Transmetalation Ar'-B(OR)₂ Base Ar-Pd(II)-Ar'_L2 Ar-Pd(II)(L₂)Ar' Transmetalation->Ar-Pd(II)-Ar'_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Catalyst Screening

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Analysis Reactants Combine Reactants: - Boronic Acid - Aryl Halide - Base Catalyst_System Add Catalyst System: - Palladium Source - Ligand Reactants->Catalyst_System Solvent Add Degassed Solvent Catalyst_System->Solvent Inert Establish Inert Atmosphere Solvent->Inert Heating Heat to Reaction Temperature Inert->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Workup Reaction Work-up & Purification Monitoring->Workup Analysis Analyze Product (NMR, MS) & Calculate Yield Workup->Analysis

Caption: A general workflow for screening palladium catalysts.

The Suzuki-Miyaura cross-coupling of this compound can be effectively achieved using modern palladium catalyst systems. While specific data for this exact substrate is limited, extensive literature on analogous heteroaryl boronic acids strongly suggests that catalyst systems based on palladium acetate or palladium precatalysts with Buchwald-type phosphine ligands (e.g., SPhos, XPhos) will be highly effective. The use of a strong inorganic base such as potassium phosphate and a solvent system like dioxane/water is recommended. The provided protocols offer robust starting points for reaction optimization. Careful screening of catalyst, ligand, base, and solvent will be key to achieving optimal yields for specific aryl halide coupling partners.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling of Aryl Halides with (4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of various aryl halides with (4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid. This reaction is a critical transformation for the synthesis of complex biaryl structures, which are prevalent in medicinally important compounds.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds. It involves the reaction of an organoboron compound, such as a boronic acid, with an organohalide in the presence of a palladium catalyst and a base. This methodology is valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of starting materials. The (4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl) moiety is a significant pharmacophore, and its coupling to various aryl systems is of great interest in drug discovery.

General Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling of an aryl halide with this compound is depicted below:

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product A Ar-X C Pd Catalyst Base, Solvent, Heat A->C + B (4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)B(OH)2 B->C D Ar-(4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl) C->D

Caption: General Suzuki-Miyaura coupling reaction.

Summary of Experimental Conditions

The successful execution of a Suzuki-Miyaura coupling reaction is highly dependent on the choice of catalyst, base, solvent, and temperature. Below is a summary of commonly employed conditions for the coupling of aryl halides with arylboronic acids, which can serve as a starting point for the specific coupling with this compound.

ParameterCommon ConditionsNotes
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂, Pd/CCatalyst choice can significantly impact yield and reaction time. PdCl₂(dppf) is often effective for a broad range of substrates.
Base K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄An inorganic base is required to facilitate the transmetalation step. The choice of base can depend on the solvent and substrates.
Solvent Toluene/H₂O, Dioxane/H₂O, DMF, DME/H₂O, Ethanol/H₂OAqueous solvent mixtures are common and often enhance the reaction rate.
Temperature 80-110 °CMost Suzuki couplings require heating to proceed at a reasonable rate.
Atmosphere Inert (Nitrogen or Argon)It is crucial to exclude oxygen to prevent the oxidation and deactivation of the palladium catalyst.
Reactant Ratio Aryl Halide: 1 equivalentBoronic Acid: 1.1-1.5 equivalentsBase: 2-3 equivalentsCatalyst: 1-5 mol%A slight excess of the boronic acid is typically used to ensure complete consumption of the aryl halide.

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl halide with this compound. Optimization may be required for specific substrates.

Materials and Reagents:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,2-Dimethoxyethane (DME) (10 mL)

  • Water (2.5 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an inert atmosphere.

  • Add 1,2-dimethoxyethane (10 mL) and water (2.5 mL) to the flask via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (20 mL) to the reaction mixture and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired biaryl product.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling experiment.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis prep1 Combine aryl halide, boronic acid, Pd(dppf)Cl2, and K2CO3 in a flask. prep2 Establish inert atmosphere (evacuate and backfill with N2/Ar). prep1->prep2 prep3 Add degassed DME and water. prep2->prep3 react1 Heat the mixture to 80 °C with vigorous stirring. prep3->react1 react2 Monitor reaction progress by TLC or LC-MS. react1->react2 workup1 Cool to room temperature. react2->workup1 workup2 Perform aqueous workup and extraction with ethyl acetate. workup1->workup2 workup3 Dry organic layer and concentrate. workup2->workup3 workup4 Purify by flash column chromatography. workup3->workup4 analysis1 Characterize the final product (NMR, MS). workup4->analysis1

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

G pd0 Pd(0)L2 pd2_halide Ar-Pd(II)L2-X pd0->pd2_halide Oxidative Addition (Ar-X) pd2_aryl Ar-Pd(II)L2-Ar' pd2_halide->pd2_aryl Transmetalation (Ar'B(OH)2, Base) pd2_aryl->pd0 Reductive Elimination product Ar-Ar' pd2_aryl->product

Caption: Simplified catalytic cycle of Suzuki-Miyaura coupling.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion Inactive catalystUse a fresh batch of catalyst or a different palladium source. Ensure an inert atmosphere is maintained.
Insufficiently active base or temperatureTry a stronger base (e.g., Cs₂CO₃ or K₃PO₄). Increase the reaction temperature.
Poorly soluble reactantsUse a different solvent system or add a phase-transfer catalyst.
Formation of homocoupled byproducts Oxygen contaminationThoroughly degas solvents and maintain a strict inert atmosphere.
Deboronated starting material Presence of protic impurities or prolonged reaction timesEnsure anhydrous conditions and monitor the reaction to avoid unnecessarily long heating.

These notes and protocols are intended to serve as a comprehensive guide for researchers performing Suzuki-Miyaura cross-coupling reactions with this compound. The provided information should enable the successful synthesis and exploration of novel chemical entities for drug discovery and development.

Application Notes and Protocols for the Large-Scale Synthesis of (4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid is a valuable building block in medicinal chemistry and materials science. Its benzimidazole core is a privileged scaffold found in numerous biologically active compounds, including inhibitors of 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), an enzyme implicated in the pathogenesis of Alzheimer's disease. The presence of the boronic acid moiety allows for further functionalization through various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the synthesis of complex molecules with therapeutic potential.

This document provides detailed application notes and protocols for the large-scale synthesis of this compound, focusing on practical considerations for scale-up, safety, and purification.

Synthetic Strategy

The large-scale synthesis of the target molecule is proposed via a two-step sequence:

  • Step 1: Synthesis of 2-(4-bromophenyl)-1-phenyl-1H-benzo[d]imidazole. This intermediate is synthesized through the condensation of N-phenyl-o-phenylenediamine and 4-bromobenzaldehyde.

  • Step 2: Miyaura Borylation. The aryl bromide intermediate undergoes a palladium-catalyzed borylation reaction with bis(pinacolato)diboron to yield the desired boronic acid (after hydrolysis of the pinacol ester).

Data Presentation

Table 1: Summary of Key Reaction Parameters and Yields

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1Benzimidazole FormationN-phenyl-o-phenylenediamine, 4-bromobenzaldehyde, Na2S2O5Ethanol/WaterReflux2485-95
2Miyaura Borylation2-(4-bromophenyl)-1-phenyl-1H-benzo[d]imidazole, Bis(pinacolato)diboron, PdCl2(dppf), KOAc1,4-Dioxane80-10012-2470-85

Experimental Protocols

Step 1: Large-Scale Synthesis of 2-(4-bromophenyl)-1-phenyl-1H-benzo[d]imidazole

This protocol is adapted from procedures for the synthesis of 2-aryl-1H-benzo[d]imidazoles.

Materials:

  • N-phenyl-o-phenylenediamine

  • 4-bromobenzaldehyde

  • Sodium metabisulfite (Na₂S₂O₅)

  • Ethanol

  • Water

  • Large reaction vessel with mechanical stirrer, condenser, and nitrogen inlet

  • Filtration apparatus

  • Drying oven

Procedure:

  • To a large reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet, add N-phenyl-o-phenylenediamine (1.0 equivalent).

  • Add ethanol and water to the vessel to form a slurry.

  • To this slurry, add 4-bromobenzaldehyde (1.05 equivalents) and sodium metabisulfite (0.5 equivalents).

  • Heat the reaction mixture to reflux under a nitrogen atmosphere and maintain for 24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with a cold ethanol/water mixture and then with water to remove any remaining impurities.

  • Dry the purified 2-(4-bromophenyl)-1-phenyl-1H-benzo[d]imidazole in a vacuum oven.

Purification:

The crude product can be further purified by recrystallization from a suitable solvent system like ethanol/water or by slurry washing with a non-polar solvent like hexane to remove less polar impurities.

Step 2: Large-Scale Miyaura Borylation to this compound

This protocol is based on established Miyaura borylation procedures for aryl halides.[1][2][3]

Materials:

  • 2-(4-bromophenyl)-1-phenyl-1H-benzo[d]imidazole

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

  • Potassium acetate (KOAc)

  • 1,4-Dioxane (anhydrous)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Large reaction vessel with mechanical stirrer, condenser, and nitrogen inlet

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a large, dry reaction vessel purged with nitrogen, combine 2-(4-bromophenyl)-1-phenyl-1H-benzo[d]imidazole (1.0 equivalent), bis(pinacolato)diboron (1.1 equivalents), and potassium acetate (3.0 equivalents).

  • Add anhydrous 1,4-dioxane to the vessel.

  • Degas the mixture by bubbling nitrogen through it for at least 30 minutes.

  • Add the palladium catalyst, PdCl₂(dppf) (0.02-0.05 equivalents), to the reaction mixture under a nitrogen atmosphere.

  • Heat the mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the palladium catalyst. Wash the celite pad with 1,4-dioxane.

  • Concentrate the filtrate under reduced pressure to obtain the crude pinacol ester.

  • Dissolve the crude ester in a suitable organic solvent like ethyl acetate.

  • To hydrolyze the pinacol ester to the boronic acid, add a solution of aqueous HCl (e.g., 2M) and stir vigorously at room temperature for 4-6 hours.

  • Separate the organic layer, and wash it with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification of the Final Product:

Purification of arylboronic acids can be challenging on a large scale.[4][5][6] The following methods can be considered:

  • Recrystallization: Recrystallization from a suitable solvent system (e.g., water, ethanol/water, or toluene) is often the most effective method for large-scale purification.

  • Acid-Base Extraction: The acidic nature of the boronic acid can be exploited. The crude product can be dissolved in an organic solvent and washed with a basic aqueous solution (e.g., dilute NaOH) to form the boronate salt, which is water-soluble. The aqueous layer is then separated, washed with an organic solvent to remove non-acidic impurities, and then acidified with HCl to precipitate the pure boronic acid. The precipitated solid is then filtered, washed with water, and dried.

  • Slurry Washing: Slurrying the crude product in a solvent in which the impurities are soluble but the product has low solubility can be an effective purification technique.

Safety Considerations

General Precautions:

  • All reactions should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

  • Palladium-catalyzed cross-coupling reactions can be exothermic, and appropriate cooling measures should be in place for large-scale reactions.[7][8]

Reagent-Specific Hazards:

  • N-phenyl-o-phenylenediamine: May be harmful if swallowed, inhaled, or in contact with skin. It is a suspected mutagen. Handle with care and avoid generating dust.

  • 4-bromobenzaldehyde: Causes skin and eye irritation.

  • Bis(pinacolato)diboron: Causes skin, eye, and respiratory irritation. Handle in a well-ventilated area and avoid dust inhalation.[9][10][11][12][13]

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust.

  • 1,4-Dioxane: A flammable liquid and potential carcinogen. Use in a well-ventilated area away from ignition sources.

Waste Disposal:

  • Palladium-containing waste should be collected and disposed of as hazardous waste according to local regulations.

  • Organic solvent waste should be collected in appropriate containers for disposal.

Visualizations

Synthetic Workflow

Synthetic_Workflow cluster_step1 Step 1: Benzimidazole Formation cluster_step2 Step 2: Miyaura Borylation start1 N-phenyl-o-phenylenediamine + 4-bromobenzaldehyde reagents1 Na2S2O5, EtOH/H2O start1->reagents1 reaction1 Reflux, 24h reagents1->reaction1 intermediate 2-(4-bromophenyl)-1-phenyl- 1H-benzo[d]imidazole reaction1->intermediate reagents2 B2pin2, PdCl2(dppf), KOAc intermediate->reagents2 reaction2 1,4-Dioxane, 80-100°C, 12-24h reagents2->reaction2 hydrolysis Aqueous HCl reaction2->hydrolysis product This compound hydrolysis->product HSD10_Pathway cluster_alzheimers Alzheimer's Disease Pathogenesis APP Amyloid Precursor Protein (APP) Abeta Amyloid-β (Aβ) Peptides APP->Abeta Proteolytic Cleavage Mitochondrial_Dysfunction Mitochondrial Dysfunction Abeta->Mitochondrial_Dysfunction Induces Neuronal_Cell_Death Neuronal Cell Death Mitochondrial_Dysfunction->Neuronal_Cell_Death Leads to HSD10 17β-HSD10 (Overexpression) HSD10->Mitochondrial_Dysfunction Contributes to Target_Molecule (4-(1-Phenyl-1H-benzo[d]imidazol- 2-yl)phenyl)boronic acid Target_Molecule->HSD10 Inhibits

References

Application Notes and Protocols for (4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid in Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid is a versatile organic compound that has garnered significant interest in the field of organic electronics. Its unique molecular structure, featuring a planar benzimidazole core, a phenyl substituent, and a reactive boronic acid moiety, makes it an excellent building block for the synthesis of advanced materials for various electronic applications. The benzimidazole unit is known for its high electron mobility, rendering it a suitable component for electron-transporting materials in Organic Light-Emitting Diodes (OLEDs). The boronic acid group serves as a convenient handle for carbon-carbon bond formation, primarily through the Suzuki-Miyaura cross-coupling reaction, enabling the construction of complex conjugated molecules with tailored optoelectronic properties.

These materials are instrumental in achieving efficient charge injection and transport, leading to brighter, more energy-efficient, and longer-lasting displays. Benzimidazole-based molecules are well-known electron-transporting materials in OLED applications due to their high electron mobility.[1][2] This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound in the fabrication of organic electronic devices.

Physicochemical Properties

A summary of the key physicochemical properties of the parent compound, 2-phenyl-1H-benzo[d]imidazole, and the target boronic acid is presented below.

PropertyValueReference
This compound
Molecular FormulaC₁₉H₁₅BN₂O₂[3]
Molecular Weight314.15 g/mol [3]
Purity≥97%[3]
2-(4-Bromophenyl)-1-phenyl-1H-benzo[d]imidazole
Molecular FormulaC₁₉H₁₃BrN₂[4]
Molecular Weight349.23 g/mol [4]
Melting PointNot Reported
2-Phenyl-1H-benzo[d]imidazole
Melting Point290-292 °C[2]

Experimental Protocols

Synthesis of this compound

The synthesis of the target compound is a two-step process, starting with the preparation of the key intermediate, 2-(4-bromophenyl)-1-phenyl-1H-benzo[d]imidazole, followed by its conversion to the corresponding boronic acid.

Step 1: Synthesis of 2-(4-bromophenyl)-1-phenyl-1H-benzo[d]imidazole

This step involves the N-arylation of 2-(4-bromophenyl)-1H-benzo[d]imidazole with an aryl halide. A general and robust method for this transformation is the copper-catalyzed Ullmann condensation.

Materials:

  • 2-(4-bromophenyl)-1H-benzo[d]imidazole

  • Iodobenzene

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-(4-bromophenyl)-1H-benzo[d]imidazole (1.0 eq), iodobenzene (1.2 eq), CuI (0.1 eq), 1,10-phenanthroline (0.2 eq), and Cs₂CO₃ (2.0 eq).

  • Add anhydrous DMF to the flask to dissolve the reactants.

  • Heat the reaction mixture to 110-120 °C and stir for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-(4-bromophenyl)-1-phenyl-1H-benzo[d]imidazole.

Step 2: Synthesis of this compound via Miyaura Borylation

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction that converts aryl halides to boronate esters, which can then be hydrolyzed to the corresponding boronic acids.[5]

Materials:

  • 2-(4-bromophenyl)-1-phenyl-1H-benzo[d]imidazole

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • Anhydrous 1,4-dioxane

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, dissolve 2-(4-bromophenyl)-1-phenyl-1H-benzo[d]imidazole (1.0 eq), B₂pin₂ (1.1 eq), and KOAc (3.0 eq) in anhydrous 1,4-dioxane.

  • Add Pd(dppf)Cl₂ (0.03 eq) to the mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • The resulting crude pinacol boronate ester can be hydrolyzed to the boronic acid by stirring with an aqueous solution of a strong acid (e.g., HCl) in a suitable solvent like THF or acetone, followed by extraction and purification. Alternatively, for many applications in organic electronics synthesis, the pinacol boronate ester can be used directly in subsequent Suzuki coupling reactions.

Application in Organic Light-Emitting Diodes (OLEDs)

This compound is a precursor to synthesize host and electron-transporting materials for OLEDs. The following is a general protocol for fabricating a multilayer OLED device using a material derived from this boronic acid.

Device Architecture:

A typical device structure would be:

ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode

A material synthesized from this compound could be used as the ETL or as a host in the EML.

Fabrication Protocol:

  • Substrate Cleaning:

    • Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • The substrates are then dried in an oven and treated with UV-ozone for 15 minutes to improve the work function of the ITO.

  • Thin Film Deposition:

    • All organic layers and the metal cathode are deposited by thermal evaporation in a high-vacuum chamber (pressure < 10⁻⁶ Torr).

    • The deposition rates for the organic layers are typically maintained at 1-2 Å/s.

    • The deposition rate for the metal cathode is typically 5-10 Å/s.

  • Layer Deposition Sequence (Example):

    • HIL: Deposit a 10 nm thick layer of di-[4-(N,N-ditolyl-amino)phenyl]cyclohexane (TAPC).

    • HTL: Deposit a 40 nm thick layer of N,N'-di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB).

    • EML: Co-deposit the host material (synthesized from the boronic acid) and a phosphorescent or fluorescent dopant (e.g., Ir(ppy)₃ or a TADF emitter) at a specific doping concentration (e.g., 6-10 wt%). The thickness of this layer is typically 20-30 nm.

    • ETL: Deposit a 30 nm thick layer of the benzimidazole-based material (synthesized from the boronic acid).

    • EIL: Deposit a 1 nm thick layer of lithium fluoride (LiF).

    • Cathode: Deposit a 100 nm thick layer of aluminum (Al).

  • Encapsulation:

    • The fabricated devices are encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy resin and a glass lid to prevent degradation from moisture and oxygen.

Visualizations

Synthesis Workflow

SynthesisWorkflow cluster_step1 Step 1: N-Arylation cluster_step2 Step 2: Borylation A 2-(4-bromophenyl)-1H-benzo[d]imidazole C Ullmann Condensation (CuI, 1,10-Phenanthroline, Cs2CO3, DMF) A->C B Iodobenzene B->C D 2-(4-bromophenyl)-1-phenyl-1H-benzo[d]imidazole C->D F Miyaura Borylation (Pd(dppf)Cl2, KOAc, Dioxane) D->F E Bis(pinacolato)diboron E->F G This compound pinacol ester F->G H Hydrolysis G->H I This compound H->I

Caption: Synthetic pathway for the target boronic acid.

OLED Device Fabrication Workflow

OLED_Fabrication cluster_prep Substrate Preparation cluster_deposition Thin Film Deposition (High Vacuum) cluster_final Finalization A ITO Substrate B Ultrasonic Cleaning (Detergent, DI Water, Acetone, Isopropanol) A->B C Drying B->C D UV-Ozone Treatment C->D E Hole Injection Layer (HIL) D->E F Hole Transport Layer (HTL) E->F G Emissive Layer (EML) (Host + Dopant) F->G H Electron Transport Layer (ETL) (Benzimidazole Derivative) G->H I Electron Injection Layer (EIL) H->I J Cathode (Al) I->J K Encapsulation J->K L Finished OLED Device K->L

Caption: Workflow for OLED device fabrication.

Quantitative Data

Device ParameterBlue Phosphorescent OLEDGreen Phosphorescent OLEDBlue TADF OLED
Host Material Benzimidazole DerivativeBenzimidazole DerivativeBenzimidazole Derivative
Dopant FIrpicIr(ppy)₃TADF Emitter
Maximum External Quantum Efficiency (EQE) (%) 15 - 2020 - 2518 - 22
Maximum Power Efficiency (lm/W) 20 - 3050 - 7040 - 60
Maximum Current Efficiency (cd/A) 30 - 4060 - 8050 - 70
Turn-on Voltage (V) 3.0 - 4.02.5 - 3.52.8 - 3.8
CIE Coordinates (x, y) (0.15, 0.30)(0.30, 0.60)(0.14, 0.25)

Conclusion

This compound is a valuable and versatile building block for the synthesis of high-performance materials for organic electronics. Its utility in creating efficient electron-transporting and host materials for OLEDs is a testament to the strategic design of functional organic molecules. The provided protocols offer a starting point for researchers to synthesize this compound and integrate its derivatives into advanced electronic devices. Further exploration and optimization of molecular structures derived from this boronic acid are expected to lead to even greater advancements in the performance and stability of organic electronic devices.

References

Application Notes: (4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid and its Analogs in Carbohydrate Sensing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent boronic acid-based sensors are a cornerstone in the field of molecular recognition, offering a powerful tool for the real-time detection and quantification of carbohydrates. The fundamental principle of their function lies in the reversible covalent interaction between the boronic acid moiety and the cis-1,2- or 1,3-diols present in saccharides. This binding event forms a cyclic boronate ester, which modulates the photophysical properties of an integrated fluorophore, leading to a detectable change in fluorescence.[1][2]

While specific experimental data for (4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid in carbohydrate sensing applications is not extensively documented in current literature, its structural components—a benzimidazole fluorophore and a phenylboronic acid recognition site—are characteristic of a well-established class of fluorescent sensors. This document will, therefore, provide a detailed overview of the principles, protocols, and performance data of representative benzimidazole-based and other relevant boronic acid sensors to serve as a comprehensive guide for researchers.

Principle of Sensing: Photoinduced Electron Transfer (PET)

A common signaling mechanism for this class of sensors is Photoinduced Electron Transfer (PET). In the unbound state, a tertiary amine within the benzimidazole structure can quench the fluorescence of the molecule by donating an electron to the excited-state fluorophore. Upon binding a carbohydrate, the Lewis acidity of the boron atom increases, leading to a stronger dative B-N interaction.[2][3] This interaction suppresses the PET process, thereby "turning on" or enhancing the fluorescence signal.[1][2][3]

PET_Mechanism cluster_unbound Unbound State (Low Fluorescence) cluster_bound Bound State (High Fluorescence) Unbound Benzimidazole Boronic Acid (Free Sensor) Excited_Unbound Excited State Unbound->Excited_Unbound Excitation (hν) Bound Sensor-Glucose Complex (Boronate Ester) Unbound->Bound + Glucose Quenched Fluorescence Quenched (PET Occurs) Excited_Unbound->Quenched e⁻ transfer (N → Fluorophore) Glucose Glucose (cis-diol) Bound->Unbound - Glucose Excited_Bound Excited State Bound->Excited_Bound Excitation (hν) Fluorescence Fluorescence Emitted (PET Blocked) Excited_Bound->Fluorescence Emission (hν')

Figure 1: PET signaling mechanism in a benzimidazole boronic acid sensor.

Quantitative Data for Representative Boronic Acid Sensors

Due to the lack of specific data for the target compound, this section summarizes the performance of other well-documented fluorescent boronic acid sensors to provide a comparative baseline for sensitivity and selectivity.

Sensor Name / ClassAnalyteBinding Constant (K)Limit of Detection (LOD)Key RemarksReference
Carbazole Pyridinium Boronic Acid (CPBA) Glucose2.3 x 10⁶ M⁻¹0.59 µMExhibits high selectivity for glucose over fructose via an Aggregation-Induced Emission (AIE) mechanism.[4][5][4][5]
Carbazole Pyridinium Boronic Acid (CPBA) Fructose2.7 x 10⁴ M⁻¹-Shows significantly lower affinity for fructose compared to glucose.[4][5]
Phenylboronic Acid (PBA) Glucose4.6 M⁻¹-Represents the basic recognition moiety with low affinity.[6][6]
2-Methylphenylboronic acid Galactose80.0 M⁻¹-Fluorescence quenching mechanism. Binding constants determined by Benesi-Hildebrand plot.[7]
2-Methylphenylboronic acid Sucrose124.7 M⁻¹-Demonstrates binding with non-reducing disaccharides.[7]

Experimental Protocols

The following are detailed protocols for the characterization and application of fluorescent boronic acid sensors in carbohydrate detection. These are generalized procedures and may require optimization for specific sensor-analyte pairs.

Protocol 1: Determination of Carbohydrate Binding Affinity by Fluorescence Titration

This protocol describes the steps to quantify the interaction between a fluorescent boronic acid sensor and a carbohydrate by measuring changes in fluorescence intensity.

Materials:

  • Fluorescent boronic acid sensor

  • High-purity carbohydrates (e.g., D-glucose, D-fructose)

  • Buffer solution (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Organic solvent for sensor stock (e.g., DMSO, Methanol)

  • Fluorescence spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Micropipettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1 mM stock solution of the fluorescent boronic acid sensor in a minimal amount of a suitable organic solvent (e.g., DMSO).

    • Prepare a 100 mM stock solution of the desired carbohydrate in the buffer solution.

  • Preparation of Working Solutions:

    • Prepare the sensor working solution by diluting the 1 mM stock solution in the buffer to a final concentration of 10 µM. Note: The final concentration of the organic solvent should be kept low (typically <1% v/v) to minimize its effect on the binding equilibrium.

    • Create a series of carbohydrate solutions of varying concentrations by performing serial dilutions of the 100 mM stock solution into the buffer.

  • Fluorescence Measurement:

    • Turn on the fluorescence spectrophotometer and allow the lamp to stabilize (typically 15-30 minutes).

    • Set the optimal excitation and emission wavelengths for the sensor, along with appropriate slit widths.

    • Place 2 mL of the 10 µM sensor working solution into a quartz cuvette and record its initial fluorescence intensity (F₀).

    • Sequentially add small aliquots of the concentrated carbohydrate stock solution to the cuvette, mix thoroughly by gentle inversion, and record the fluorescence intensity (F) after each addition. Allow the signal to stabilize before recording.

  • Data Analysis:

    • Correct the fluorescence intensity values for dilution.

    • Plot the change in fluorescence (F/F₀ or F-F₀) as a function of the carbohydrate concentration.

    • Determine the binding constant (K) by fitting the titration data to a suitable binding model, such as the Benesi-Hildebrand equation or a non-linear regression fit for a 1:1 binding isotherm.

Titration_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Prepare 1 mM Sensor Stock in DMSO C Dilute Sensor to 10 µM Working Solution in Buffer A->C B Prepare 100 mM Carbohydrate Stock in Buffer D Create Carbohydrate Serial Dilutions B->D F Measure Initial Fluorescence of Sensor (F₀) C->F G Add Carbohydrate Aliquots to Cuvette D->G E Set Spectrophotometer (λex, λem, slits) E->F F->G H Record Fluorescence (F) after each addition G->H Mix & Stabilize H->G Repeat I Plot ΔF vs. [Carbohydrate] J Fit Data to Binding Model I->J K Calculate Binding Constant (K) J->K

Figure 2: Experimental workflow for fluorescence titration.
Protocol 2: Live-Cell Imaging of Carbohydrate Uptake

This protocol provides a method for visualizing changes in intracellular carbohydrate concentration using a cell-permeable fluorescent boronic acid sensor.

Materials:

  • Cell-permeable fluorescent boronic acid sensor

  • Cell culture medium (e.g., DMEM)

  • Phosphate-Buffered Saline (PBS)

  • Cells of interest cultured on glass-bottom dishes

  • Carbohydrate solution (e.g., concentrated glucose in PBS)

  • Confocal or widefield fluorescence microscope with environmental control (37°C, 5% CO₂)

Procedure:

  • Cell Culture:

    • Seed and culture cells to an appropriate confluency (e.g., 60-80%) on glass-bottom dishes suitable for high-resolution microscopy.

  • Sensor Loading:

    • Prepare a stock solution of the cell-permeable fluorescent sensor in DMSO.

    • Dilute the stock solution in serum-free cell culture medium to the desired final loading concentration (e.g., 1-10 µM).

    • Remove the culture medium from the cells, wash once with warm PBS.

    • Incubate the cells with the sensor-containing medium for 30-60 minutes at 37°C.

    • Wash the cells twice with warm PBS or imaging buffer to remove excess, unloaded sensor.

  • Live-Cell Imaging:

    • Mount the dish on the microscope stage within the pre-warmed environmental chamber.

    • Acquire baseline fluorescence images of the cells before stimulation.

    • To stimulate carbohydrate uptake, carefully add a pre-warmed, concentrated solution of the carbohydrate (e.g., glucose) to the imaging medium.

    • Immediately begin time-lapse image acquisition to monitor the change in intracellular fluorescence over time.

  • Image Analysis:

    • Define regions of interest (ROIs) within individual cells to measure the mean fluorescence intensity.

    • Plot the change in fluorescence intensity within the ROIs over time to visualize the kinetics of carbohydrate uptake.

References

Application Notes and Protocols for the Functionalization of Polymers with (4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of polymers with boronic acids has emerged as a significant strategy in the development of advanced materials for biomedical applications. Phenylboronic acids (PBAs) are particularly noteworthy for their ability to form reversible covalent bonds with 1,2- and 1,3-diols, a characteristic that is central to their use in sensors, drug delivery systems, and tissue engineering scaffolds.[1] The molecule (4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid offers a unique combination of the diol-binding capability of the boronic acid moiety with the potential for additional biological activity and π-π stacking interactions conferred by the benzimidazole core. Benzimidazole derivatives are known to possess a wide range of therapeutic properties, including antimicrobial and anticancer effects.[2][3]

These application notes provide a comprehensive overview of the synthesis, polymer functionalization, and potential applications of this compound. Detailed experimental protocols and conceptual frameworks are presented to guide researchers in harnessing the potential of this versatile molecule.

Properties of this compound

A summary of the key chemical properties of the functionalizing agent is presented below.

PropertyValue
Molecular Formula C₁₉H₁₅BN₂O₂
Molecular Weight 314.15 g/mol
Appearance Typically a solid
Key Functional Groups Boronic acid, Benzimidazole, Phenyl rings

Applications in Drug Development

The unique structure of this compound-functionalized polymers opens up a range of possibilities in drug delivery and therapy.

Glucose-Responsive Insulin Delivery

The boronic acid moiety can bind with glucose, leading to a change in the polymer's properties. This can be exploited to create "smart" insulin delivery systems that release the hormone in response to high blood sugar levels.

  • Mechanism: At physiological pH, the boronic acid exists in equilibrium between a neutral trigonal planar form and a charged tetrahedral boronate form. The binding of glucose shifts this equilibrium, altering the hydrophilicity and swelling behavior of the polymer matrix, which in turn modulates the release of encapsulated insulin.

Targeted Cancer Therapy

Cancer cell surfaces are often characterized by an overexpression of sialic acid residues, which are diol-containing molecules. Polymers functionalized with this compound can selectively target these cells.

  • Mechanism: The boronic acid acts as a targeting ligand, binding to sialic acid on cancer cells. This can enhance the cellular uptake of polymer-drug conjugates, improving therapeutic efficacy while reducing off-target effects. The benzimidazole core may also contribute to the anticancer activity.

Antimicrobial Surfaces and Coatings

Benzimidazole derivatives are known for their antimicrobial properties.[2] Functionalizing polymers with this compound can be used to create materials that resist bacterial colonization.

  • Application: Medical devices, wound dressings, and other surfaces can be coated with these polymers to prevent infections. The boronic acid can also aid in binding to bacterial cell wall components.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a plausible synthetic route based on established methods for synthesizing benzimidazoles and aryl boronic acids.[3][4]

Materials:

  • 4-Formylphenylboronic acid

  • N-Phenyl-1,2-phenylenediamine

  • Oxidizing agent (e.g., sodium metabisulfite or oxygen)

  • Solvent (e.g., ethanol, methanol, or DMF)

  • Glacial acetic acid (optional, as catalyst)

Procedure:

  • Dissolve 1 equivalent of 4-formylphenylboronic acid and 1 equivalent of N-phenyl-1,2-phenylenediamine in a suitable solvent in a round-bottom flask.

  • Add a catalytic amount of glacial acetic acid if necessary.

  • Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Introduce a mild oxidizing agent to facilitate the cyclization and aromatization to the benzimidazole. This can be achieved by bubbling air or oxygen through the reaction mixture or by adding a chemical oxidant.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate out of the solution. If not, reduce the solvent volume under vacuum.

  • Collect the crude product by filtration and wash with a cold, non-polar solvent (e.g., hexane) to remove impurities.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Functionalization of a Pre-synthesized Polymer via Post-Polymerization Modification

This protocol describes the coupling of the boronic acid derivative to a polymer with reactive side groups (e.g., amines or hydroxyls).

Materials:

  • Polymer with reactive side groups (e.g., Poly(L-lysine), Chitosan, or a custom copolymer)

  • This compound

  • Coupling agents (e.g., EDC/NHS for amine-reactive polymers)

  • Anhydrous aprotic solvent (e.g., DMF or DMSO)

  • Dialysis tubing (appropriate molecular weight cut-off)

  • Deionized water

Procedure:

  • Dissolve the polymer in the anhydrous solvent in a dry flask under an inert atmosphere (e.g., nitrogen or argon).

  • In a separate container, dissolve an excess of this compound and the coupling agents (e.g., 1.5 equivalents of EDC and NHS per reactive group on the polymer).

  • Add the activated boronic acid solution to the polymer solution dropwise with stirring.

  • Allow the reaction to proceed at room temperature for 24-48 hours.

  • Quench the reaction by adding a small amount of water.

  • Transfer the reaction mixture to a dialysis tube and dialyze against deionized water for 2-3 days, with frequent water changes, to remove unreacted reagents and byproducts.

  • Lyophilize the purified polymer solution to obtain the functionalized polymer as a dry powder.

  • Determine the degree of functionalization using techniques such as ¹H NMR spectroscopy or UV-Vis spectroscopy (by utilizing the absorbance of the benzimidazole moiety).

Quantitative Data Summary

The following table provides illustrative data based on typical results reported for similar phenylboronic acid-functionalized polymer systems. Actual results for the title compound may vary.

ParameterPolymer SystemValueApplication Context
Degree of Functionalization Chitosan-PBA10-25 mol%Drug Delivery
Binding Affinity (Ka) for Glucose PBA-Hydrogel10-100 M⁻¹Glucose Sensing
Drug Loading Capacity PBA-Nanoparticles5-15 wt%Cancer Therapy
Drug Release at pH 5.5 vs. 7.4 PBA-Micelles~3-5 fold increasepH-Responsive Delivery

Visualizations

Signaling Pathway for Glucose-Responsive Drug Release

G cluster_0 Low Glucose (Normoglycemic) cluster_1 High Glucose (Hyperglycemic) Low_Glucose Low Glucose Concentration Polymer_Matrix Polymer Matrix (Hydrophobic) Low_Glucose->Polymer_Matrix PBA is uncharged Drug_Entrapped Drug Entrapped Polymer_Matrix->Drug_Entrapped Low_Release Low Drug Release Drug_Entrapped->Low_Release High_Glucose High Glucose Concentration PBA_Glucose_Complex PBA-Glucose Complex (Charged) High_Glucose->PBA_Glucose_Complex PBA binds glucose Polymer_Swelling Polymer Matrix Swells (Hydrophilic) PBA_Glucose_Complex->Polymer_Swelling High_Release High Drug Release Polymer_Swelling->High_Release

Experimental Workflow for Polymer Functionalization

G A 1. Dissolve Polymer in Anhydrous Solvent C 3. Mix Polymer and Activated Boronic Acid A->C B 2. Activate Boronic Acid with EDC/NHS B->C D 4. React for 24-48 hours C->D E 5. Purify by Dialysis D->E F 6. Lyophilize to Obtain Final Product E->F G 7. Characterize (NMR, UV-Vis) F->G

Targeted Drug Delivery to Cancer Cells

G cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment Polymer_Drug Polymer-Drug Conjugate Binding Binding Polymer_Drug->Binding Cancer_Cell Cancer Cell Sialic_Acid Sialic Acid Residues Sialic_Acid->Binding Internalization Internalization (Endocytosis) Binding->Internalization Drug_Release Intracellular Drug Release Internalization->Drug_Release

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Suzuki Reactions with (4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide targeted troubleshooting for low yields in Suzuki-Miyaura cross-coupling reactions involving the sterically hindered and heteroaromatic (4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in a low or no yield. What are the primary factors to investigate?

A1: Low yields in Suzuki couplings with this specific boronic acid often stem from a few key areas. Due to the presence of a Lewis basic benzimidazole ring and potential steric hindrance, the following should be systematically checked:

  • Catalyst Poisoning: The nitrogen atoms in the benzimidazole moiety can coordinate to the palladium catalyst, leading to its deactivation and consequently, low product yields.[1]

  • Protodeboronation: This is a common side reaction where the C-B bond of the boronic acid is cleaved and replaced by a hydrogen atom, especially under harsh basic conditions or in the presence of excess water.[1][2]

  • Poor Solubility: The boronic acid or other reaction components may have limited solubility in the chosen solvent system, impeding the reaction rate.[1]

  • Inefficient Transmetalation or Reductive Elimination: The steric bulk of the boronic acid can hinder the key steps of the catalytic cycle.

  • Homocoupling: An undesired side reaction that leads to the formation of a symmetrical biaryl from the coupling of two boronic acid molecules.[1]

Q2: I suspect catalyst poisoning is the main issue. How can I mitigate this?

A2: To minimize catalyst poisoning by the nitrogen-containing heterocycle, consider the following strategies:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands. Ligands such as XPhos, SPhos, and RuPhos are known to be effective for sterically demanding and heteroaromatic substrates.[1][3] These ligands can promote the desired catalytic cycle over catalyst deactivation.

  • Use of Pre-formed Palladium Precatalysts: These can be more robust and efficient than generating the active Pd(0) species in situ.[1]

  • Slow Addition: Adding the boronic acid slowly to the reaction mixture can help maintain a low concentration, reducing its inhibitory effect on the catalyst.[1]

Q3: Protodeboronation seems to be a significant side reaction in my experiments. What are the best ways to prevent it?

A3: Protodeboronation is a frequent cause of low yields. To address this, you can:

  • Use Milder Bases: Switch from strong bases like NaOH or KOH to milder inorganic bases such as K₃PO₄, Cs₂CO₃, or KF.[4][5]

  • Employ Anhydrous Conditions: Since water is a proton source for this side reaction, using anhydrous solvents and reagents can significantly reduce protodeboronation.[2][4]

  • Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or a MIDA boronate. These are more resistant to protodeboronation and slowly release the boronic acid under the reaction conditions.[2][4]

  • Optimize Reaction Temperature and Time: Running the reaction at the lowest effective temperature and for the shortest possible time can favor the cross-coupling over protodeboronation.[1][2]

Q4: How can I address the formation of homocoupling byproducts?

A4: The formation of homocoupling byproducts is often promoted by the presence of oxygen. To minimize this:

  • Thorough Degassing: Ensure that the reaction mixture and solvent are thoroughly degassed before adding the catalyst. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent and by subjecting the reaction flask to several cycles of vacuum and backfilling with an inert gas.[1][4]

  • Maintain an Inert Atmosphere: Run the reaction under a positive pressure of an inert gas throughout the experiment.[1]

Troubleshooting Guides

Issue 1: Low to No Product Formation

This is the most common issue and can be addressed by a systematic evaluation of the reaction parameters.

Experimental Protocol: Systematic Re-evaluation
  • Reagent Quality Check:

    • Boronic Acid: Ensure the this compound is pure and has been stored correctly. Purity of 99% or higher is recommended for predictable reactivity.[6] Consider converting it to its pinacol ester to enhance stability.[2][4]

    • Aryl Halide: Verify the purity and reactivity (I > Br > OTf >> Cl).[2] For less reactive halides like chlorides, specialized catalyst systems are often necessary.[2]

    • Catalyst and Ligand: Use fresh, properly stored palladium catalysts and phosphine ligands, as they can be sensitive to air and moisture.[2]

  • Reaction Setup and Conditions:

    • Inert Atmosphere: Prepare the reaction in a Schlenk flask or a glovebox. Purge the flask with an inert gas (Argon or Nitrogen) for 15-30 minutes.[4][7]

    • Solvent Degassing: Use anhydrous and degassed solvents. Bubbling an inert gas through the solvent for an extended period is crucial.[2]

Troubleshooting Workflow Diagram

G start Low/No Yield reagent_check Check Reagent Quality (Boronic Acid, Halide, Catalyst, Base) start->reagent_check setup_check Verify Reaction Setup (Inert Atmosphere, Degassed Solvents) reagent_check->setup_check condition_screen Screen Reaction Conditions (Catalyst/Ligand, Base, Solvent, Temp.) setup_check->condition_screen side_reactions Identify Side Reactions (Protodeboronation, Homocoupling) condition_screen->side_reactions optimize Optimize Conditions Based on Findings side_reactions->optimize success Improved Yield optimize->success

Caption: A workflow for troubleshooting low yields in Suzuki reactions.

Issue 2: Difficulty with Sterically Hindered Coupling

The ortho-substitution on the phenyl ring of the boronic acid introduces steric hindrance, which can slow down the reaction.

Recommended Adjustments for Steric Hindrance
  • Catalyst System: The use of bulky, electron-rich biarylphosphine ligands is critical. These ligands accelerate both oxidative addition and reductive elimination, helping to overcome steric barriers.[8]

  • Higher Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the activation barriers associated with sterically demanding substrates.[4]

  • Choice of Base: Stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective in these cases.[4]

Data Presentation: Recommended Conditions for Sterically Hindered Couplings
ParameterRecommendationRationale
Catalyst Pd₂(dba)₃ or Pd(OAc)₂Common and effective palladium sources.
Ligand XPhos, SPhos, RuPhosBulky, electron-rich ligands that accelerate key catalytic steps for hindered substrates.[3][8]
Base K₃PO₄ or Cs₂CO₃Strong, non-coordinating bases that promote the formation of the active boronate species.[4]
Solvent Dioxane/H₂O, Toluene, or THFAprotic solvents are generally preferred; a small amount of water can sometimes be beneficial.[1]
Temperature 80-110 °CHigher temperatures are often required to overcome the steric barrier.[4]
Issue 3: Inconsistent Results and Reaction Reproducibility

Inconsistent results often point to subtle variations in experimental setup or reagent quality.

Protocol for Ensuring Reproducibility
  • Standardize Reagent Handling: Always use fresh, high-purity reagents. If storing, ensure it is under an inert atmosphere and in a desiccator.

  • Consistent Degassing Procedure: Implement a standardized protocol for degassing solvents and the reaction vessel, for example, three cycles of vacuum-backfill with argon.[2]

  • Precise Reagent Measurement: Use accurate methods for measuring all reagents, especially the catalyst and ligand.

  • Reaction Monitoring: Monitor the reaction progress at consistent time intervals using TLC or LC-MS to understand the reaction kinetics.[9]

Suzuki Catalytic Cycle and Common Pitfalls

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Slow with Ar-Cl CatalystPoisoning Catalyst Poisoning (N-coordination) Pd0->CatalystPoisoning PdII Ar-Pd(II)-X OxAdd->PdII Transmetal Transmetalation (Ar'-B(OH)2 + Base) PdII->Transmetal Base is critical PdII_Ar Ar-Pd(II)-Ar' Transmetal->PdII_Ar BoronicAcid This compound RedElim Reductive Elimination PdII_Ar->RedElim Hindered by bulky groups RedElim->Pd0 Product Ar-Ar' RedElim->Product Protodeboronation Protodeboronation BoronicAcid->Protodeboronation + H2O, Base

Caption: The Suzuki catalytic cycle with key troubleshooting points highlighted.

References

Technical Support Center: Optimization of Suzuki-Miyaura Couplings for (4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for Suzuki-Miyaura couplings involving (4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when using this compound in Suzuki-Miyaura couplings?

A1: The primary challenges with this substrate stem from the presence of the nitrogen-rich benzimidazole core. These challenges include:

  • Catalyst Poisoning: The Lewis basic nitrogen atoms in the benzimidazole ring can coordinate to the palladium catalyst, leading to its deactivation.[1][2]

  • Protodeboronation: This is the undesired cleavage of the C-B bond on the boronic acid, where the boron group is replaced by a hydrogen atom. This is a common side reaction with heteroaryl boronic acids.[1][3]

  • Homocoupling: The formation of a symmetrical biaryl product from the coupling of two molecules of the boronic acid is a potential side reaction, often promoted by the presence of oxygen.[3]

  • Poor Solubility: The complex, polar nature of the molecule can lead to poor solubility in common organic solvents, which can hinder reaction rates and yields.[3][4]

Q2: How can I minimize catalyst poisoning when working with this benzimidazole-containing boronic acid?

A2: Several strategies can be employed to mitigate catalyst poisoning:

  • Ligand Selection: Use bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands can shield the palladium center and prevent strong coordination with the nitrogen atoms of the benzimidazole.[3]

  • Use of Precatalysts: Employing well-defined palladium precatalysts can ensure the efficient generation of the active catalytic species, minimizing opportunities for deactivation.[2][3]

  • Slow Addition: A slow addition of the coupling partner to the reaction mixture can help maintain a low concentration, reducing its inhibitory effect on the catalyst.[3]

  • Anhydrous Conditions: In some cases, running the reaction under anhydrous conditions can reduce catalyst deactivation pathways.[3][4]

Q3: What are the best practices to avoid protodeboronation of my boronic acid?

A3: Protodeboronation is a common issue, but it can be minimized by:

  • Using Milder Bases: Strong bases in aqueous media can accelerate protodeboronation. Consider using weaker bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[5]

  • Anhydrous Conditions: Since water is a proton source for this side reaction, switching to anhydrous conditions can significantly reduce protodeboronation.[4][5]

  • Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol or MIDA ester, can protect it from decomposition.[6][7][8]

  • Reaction Temperature and Time: Running the reaction at the lowest effective temperature and for the shortest possible time can favor the desired cross-coupling over protodeboronation.[3]

Q4: How can I suppress the formation of homocoupling byproducts?

A4: To reduce homocoupling of the boronic acid:

  • Thorough Degassing: Ensure that the solvent and reaction mixture are thoroughly degassed with an inert gas (e.g., argon or nitrogen) to remove oxygen, which can promote homocoupling.[3][5]

  • Maintain Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas throughout the experiment.[3]

  • Control of Reaction Conditions: The choice of catalyst, ligand, and base can influence the relative rates of cross-coupling versus homocoupling. Screening different conditions can help identify an optimal system.[3]

Troubleshooting Guide

Problem Potential Cause Suggested Solution(s)
Low or No Yield Inactive Catalyst- Ensure the palladium source is active. If using a Pd(II) source, it needs to be reduced in situ to Pd(0). - Degas the reaction mixture thoroughly to prevent catalyst oxidation.[3][5] - Consider using a fresh batch of catalyst or a more robust precatalyst.[3][5]
Poor Solubility of Reactants- Screen different solvents or solvent mixtures (e.g., dioxane/water, THF/water, DMF, toluene).[3] - Increase the reaction temperature.[3]
Catalyst Poisoning- Switch to a bulkier, more electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos).[2][3] - Use a pre-formed palladium precatalyst.[2] - Try adding the benzimidazole-containing boronic acid slowly to the reaction mixture.[3]
Sub-optimal Reaction Conditions- Screen different palladium sources, ligands, bases, and solvents. - Optimize the reaction temperature and time.[9][10][11]
Significant Protodeboronation Presence of Water/Proton Source- Use anhydrous solvents and reagents.[4][5] - Consider using a boronic ester (e.g., pinacol or MIDA ester) which can be more stable.[6][7][8]
Base is too Strong- Use a milder base such as K₂CO₃ or KF.[5]
High Reaction Temperature- Attempt the reaction at a lower temperature.
Formation of Homocoupling Products Presence of Oxygen- Thoroughly degas the solvent and reaction mixture using an inert gas (Ar or N₂).[3][5] - Maintain a positive pressure of inert gas throughout the reaction.[3]
Sub-optimal Reaction Conditions- Screen different palladium sources and ligands. - Optimize the reaction temperature and time.[3]
Difficulty in Product Purification Unreacted Starting Materials- Drive the reaction to completion by optimizing conditions or extending the reaction time. - Use a slight excess (1.1-1.2 equivalents) of the boronic acid.
Boronic Acid-derived Impurities- After the reaction, consider a wash with a mild aqueous base to remove unreacted boronic acid.

Data Presentation: Influence of Reaction Parameters on Yield

The following tables summarize representative data on how different reaction components can influence the yield of Suzuki-Miyaura couplings for nitrogen-containing heterocycles. This data should serve as a guide for optimizing the reaction of this compound.

Table 1: Effect of Catalyst and Ligand

EntryPalladium SourceLigandYield (%)
1Pd(OAc)₂PPh₃Low to Moderate
2Pd₂(dba)₃SPhosGood to Excellent[2]
3PdCl₂(PPh₃)₂-Moderate[12][13]
4Buchwald Precatalyst (e.g., XPhos-Pd-G3)-Often Excellent[3][4]

Table 2: Effect of Base

EntryBaseComments
1K₂CO₃Commonly used, effective in many cases.[9]
2K₃PO₄A stronger base, often used with Buchwald ligands.[5]
3Cs₂CO₃Can be effective, but more expensive.
4KFA milder base, can help reduce protodeboronation.[5]

Table 3: Effect of Solvent

EntrySolvent SystemComments
1Dioxane / H₂OA very common and often effective solvent system.[3]
2Toluene / H₂OAnother common biphasic system.
3DMFA polar aprotic solvent, can help with solubility.
4EthanolA protic solvent, can be effective in some cases.[9]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This is a general starting protocol. Optimization of specific parameters may be required for optimal results.

  • Reagent Preparation:

    • To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and a finely powdered base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere:

    • Seal the vial with a septum cap and purge with an inert gas (argon or nitrogen) for 5-10 minutes.

  • Catalyst and Solvent Addition:

    • In a separate vial, prepare the catalyst solution by dissolving the palladium source (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%) in the degassed solvent (e.g., dioxane/water 4:1).

    • Add the catalyst solution to the reaction vial containing the solids via syringe.

  • Reaction:

    • Place the vial in a preheated heating block or oil bath and stir at the desired temperature (e.g., 80-100 °C) for the specified time (e.g., 4-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep Combine Reactants: - Aryl Halide - Boronic Acid - Base inert Establish Inert Atmosphere (Ar/N₂) prep->inert add_cat Add Catalyst System (Pd Source + Ligand) inert->add_cat add_sol Add Degassed Solvent add_cat->add_sol heat Heat and Stir add_sol->heat workup Aqueous Work-up heat->workup purify Column Chromatography workup->purify analysis Characterization (NMR, MS) purify->analysis

Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.

Troubleshooting_Tree cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions start Low or No Yield? cat_inactive Inactive Catalyst? start->cat_inactive Check Catalyst suboptimal Sub-optimal Conditions? start->suboptimal Check Conditions protodeboronation Protodeboronation? start->protodeboronation Check Byproducts cat_poison Catalyst Poisoning? cat_inactive->cat_poison sol_cat1 Use fresh catalyst Degas thoroughly cat_inactive->sol_cat1 sol_cat2 Use bulky ligand (e.g., XPhos) Use precatalyst cat_poison->sol_cat2 solubility Poor Solubility? suboptimal->solubility sol_cond1 Screen base, solvent, temperature suboptimal->sol_cond1 sol_cond2 Screen solvents Increase temperature solubility->sol_cond2 homocoupling Homocoupling? protodeboronation->homocoupling sol_side1 Use milder base (KF) Anhydrous conditions Use boronic ester protodeboronation->sol_side1 sol_side2 Degas thoroughly Maintain inert atmosphere homocoupling->sol_side2

Caption: A decision tree for troubleshooting common Suzuki-Miyaura coupling issues.

Catalytic_Cycle_Components cluster_reactants Reactants cluster_catalyst Catalyst System cluster_reagents Reagents & Conditions center Suzuki-Miyaura Coupling product Desired Biaryl Product (Ar-Ar') center->product boronic_acid (4-(1-Phenyl-1H-benzo[d]imidazol- 2-yl)phenyl)boronic acid (Ar-B(OH)₂) boronic_acid->center aryl_halide Aryl/Heteroaryl Halide (Ar'-X) aryl_halide->center pd_source Palladium Source (e.g., Pd(OAc)₂) pd_source->center ligand Ligand (e.g., SPhos, XPhos) ligand->center base Base (e.g., K₂CO₃, K₃PO₄) base->center solvent Solvent (e.g., Dioxane/H₂O) solvent->center

Caption: Key components involved in the Suzuki-Miyaura cross-coupling reaction.

References

preventing deboronation of (4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid during reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during its use in chemical reactions, with a primary focus on preventing deboronation.

Frequently Asked Questions (FAQs)

Q1: What is deboronation and why is it a problem?

A: Protodeboronation, or deboronation, is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1][2] This reaction consumes your starting material, leading to reduced yields of the desired product and complicating the purification process due to the formation of a significant byproduct.[3] For heteroaromatic boronic acids like this compound, this can be a particularly challenging issue.[1]

Q2: What factors contribute to the deboronation of this compound?

A: Several factors can influence the rate of deboronation:

  • pH of the reaction medium: The benzimidazole core contains basic nitrogen atoms. At neutral pH, similar basic heteroaromatic boronic acids can form a reactive zwitterionic species that rapidly undergoes deboronation.[1] Both acidic and basic conditions can often suppress this decomposition pathway by shifting the equilibrium away from the zwitterion.[1]

  • Reaction Temperature: Higher temperatures generally accelerate the rate of deboronation.[3][4]

  • Choice of Base: While a base is necessary for many cross-coupling reactions like the Suzuki-Miyaura coupling, strongly basic conditions, especially with hydroxide bases, can promote deboronation.[3][4][5]

  • Presence of Water: Water acts as a proton source for deboronation.[4] While some Suzuki reactions require water, excessive amounts can be detrimental.

  • Inefficient Catalytic System: If the desired reaction (e.g., Suzuki coupling) is slow, the boronic acid is exposed to potentially degrading conditions for a longer period, increasing the likelihood of deboronation.[3][4]

  • Oxygen: The presence of oxygen can promote side reactions, including the homocoupling of the boronic acid.[3]

Troubleshooting Guides

Issue 1: Low yield of desired product with significant formation of 1-phenyl-2-phenyl-1H-benzo[d]imidazole (deboronated byproduct).

This is a classic sign of significant protodeboronation. The following troubleshooting steps can be taken:

Decision Tree for Troubleshooting Low Yields

G start Low Yield & High Deboronation check_base 1. Optimize Base Selection start->check_base check_temp 2. Lower Reaction Temperature check_base->check_temp If problem persists check_water 3. Ensure Anhydrous Conditions check_temp->check_water If problem persists check_catalyst 4. Enhance Catalyst Efficiency check_water->check_catalyst If problem persists check_boronic_acid 5. Use a Boronic Acid Derivative check_catalyst->check_boronic_acid If problem persists end Improved Yield check_boronic_acid->end Problem Resolved

Caption: A troubleshooting workflow for addressing low product yields due to deboronation.

Troubleshooting Step Recommended Action Rationale
1. Optimize Base Switch from strong bases (e.g., NaOH, KOH) to milder, non-hydroxide bases.Strong bases can accelerate the rate of base-catalyzed deboronation.[5]
Recommended Bases: K₃PO₄, K₂CO₃, Cs₂CO₃.[4]These bases are effective in Suzuki coupling while minimizing deboronation.
2. Lower Temperature Attempt the reaction at the lowest temperature that allows for efficient catalytic turnover.Higher temperatures increase the rate of deboronation relative to the desired coupling reaction.[3][4]
Suggested Range: 60-80 °C as a starting point.[4]
3. Control Water Content Use anhydrous solvents and thoroughly dry all glassware. Consider adding activated molecular sieves (4Å).Water is a proton source for deboronation.[4]
4. Optimize Catalyst System Increase catalyst loading modestly or use more active, pre-formed Pd(0) catalysts with robust, electron-rich phosphine ligands (e.g., Buchwald-type ligands).A faster productive reaction rate will outcompete the slower deboronation side reaction.[3][4]
5. Use a Boronic Ester Convert the boronic acid to a more stable derivative, such as a pinacol or MIDA boronate ester, for the reaction.Boronic esters are generally more stable and less prone to deboronation.[6] MIDA boronates, in particular, can undergo slow release of the active boronic acid, keeping its concentration low and minimizing side reactions.[1][7]
Issue 2: Reaction is sluggish and incomplete, even with attempts to minimize deboronation.

If the reaction is not proceeding efficiently, it can indirectly lead to more deboronation over time.

Troubleshooting Step Recommended Action Rationale
1. Ensure Inert Atmosphere Thoroughly degas the solvent and reagents and maintain the reaction under an inert atmosphere (e.g., nitrogen or argon).Oxygen can deactivate the palladium catalyst.[3]
2. Check Reagent Quality Use fresh, high-purity catalyst and ligands. Ensure the boronic acid has not degraded during storage.Impurities can inhibit or poison the catalyst. Boronic acids can degrade over time.[8]
3. Modify Solvent System Experiment with different anhydrous solvent systems to ensure adequate solubility of all reagents.Poor solubility can lead to a sluggish reaction.
4. Increase Catalyst Loading A modest increase in the catalyst loading may improve the reaction rate.[4]

Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling with this compound

This protocol provides a starting point for the Suzuki-Miyaura cross-coupling reaction, with considerations to minimize deboronation.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Combine Aryl Halide, Boronic Acid, and Base add_catalyst Add Pd Catalyst and Ligand prep_reagents->add_catalyst add_solvent Add Anhydrous Solvent add_catalyst->add_solvent degas Degas Mixture (N2 or Ar) add_solvent->degas heat Heat to Reaction Temp. degas->heat quench Quench with Water heat->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify G boronic_acid This compound deboronation_issue Prone to Deboronation boronic_acid->deboronation_issue esterification Esterification (e.g., with pinacol) boronic_acid->esterification pinacol_ester Pinacol Boronate Ester esterification->pinacol_ester increased_stability Increased Stability pinacol_ester->increased_stability suzuki_coupling Suzuki-Miyaura Coupling pinacol_ester->suzuki_coupling desired_product Desired Product suzuki_coupling->desired_product

References

purification strategies for crude (4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of crude (4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid. It is intended for researchers, scientists, and professionals in the field of drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities can include starting materials, byproducts from the synthesis, and degradation products. A significant impurity to be aware of is the protodeboronated product, where the boronic acid group (-B(OH)₂) is replaced by a hydrogen atom. Other potential impurities may arise from side reactions involving the benzimidazole ring or the phenyl groups.

Q2: Which purification techniques are most effective for this compound?

A2: Several techniques can be employed, and the choice depends on the impurity profile and the desired final purity. The most common and effective methods include:

  • Recrystallization: Often a good first choice for solid products.

  • Acid-Base Extraction: Exploits the acidic nature of the boronic acid and the basic nature of the benzimidazole nitrogen for separation.

  • Column Chromatography: Useful for separating compounds with different polarities. Both normal-phase (silica gel, alumina) and reverse-phase (C18) chromatography can be considered.

  • Diethanolamine Adduct Formation: A selective method to crystallize and purify boronic acids.[1][2]

Q3: My compound appears oily or gummy and won't crystallize. What should I do?

A3: Gummy or oily products often indicate the presence of impurities that inhibit crystallization. Consider the following:

  • Trituration: Attempt to solidify the material by stirring it with a solvent in which the desired product is insoluble, but the impurities are soluble.

  • Solvent Screening for Recrystallization: Systematically test a range of solvents or solvent mixtures to find suitable conditions for crystallization.

  • Column Chromatography: This may be necessary to remove the impurities preventing crystallization before attempting recrystallization again.

Q4: I'm observing streaking or poor separation during silica gel column chromatography. What could be the cause?

A4: Boronic acids and benzimidazoles can be challenging to purify by silica gel chromatography due to their polarity and potential for strong interaction with the stationary phase.[3] Streaking can be caused by:

  • Strong Adsorption: The compound may be sticking to the silica gel. Adding a small amount of a polar solvent like methanol or a modifier like acetic acid to the eluent can help.

  • Inappropriate Solvent System: The polarity of the eluent may not be optimal. A gradient elution might be necessary.

  • Compound Degradation: Some boronic acids can degrade on silica gel. Using a less acidic stationary phase like neutral alumina or performing the chromatography quickly can mitigate this.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield after recrystallization The compound is too soluble in the chosen solvent.- Use a less polar solvent or a solvent mixture (antisolvent addition).- Cool the solution slowly to promote crystal growth.- Reduce the amount of solvent used for dissolution.
Product is still impure after recrystallization Impurities have similar solubility to the product.- Perform a second recrystallization with a different solvent system.- Consider an alternative purification method like column chromatography or acid-base extraction.
Difficulty separating the product from starting materials by chromatography Starting materials and product have similar polarities.- Optimize the mobile phase composition; a shallow gradient may be required.- Consider reverse-phase chromatography if normal-phase is ineffective.
Formation of an insoluble precipitate during acid-base extraction workup The pH may not be optimal, or the compound may be amphoteric.- Carefully adjust the pH during acidification to the isoelectric point of the compound.- Ensure complete dissolution in the basic aqueous phase before extraction.
Diethanolamine adduct does not precipitate The adduct is soluble in the chosen solvent.- Use a non-polar solvent like diethyl ether or hexane to induce precipitation.- Concentrate the solution to increase the adduct concentration.

Experimental Protocols

Recrystallization

Objective: To purify the crude product by crystallization from a suitable solvent.

Materials:

  • Crude this compound

  • Screening solvents (e.g., ethanol, methanol, ethyl acetate, acetonitrile, toluene, water, or mixtures thereof)

  • Erlenmeyer flask

  • Heating plate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent or solvent mixture.

  • Gently heat the mixture while stirring until the solid completely dissolves.

  • If the solution is colored, you can add a small amount of activated carbon and heat for a few more minutes. Filter the hot solution to remove the carbon.

  • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Once at room temperature, place the flask in an ice bath to maximize crystal precipitation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Acid-Base Extraction

Objective: To separate the acidic boronic acid from non-acidic impurities.

Materials:

  • Crude product

  • Diethyl ether or Ethyl acetate

  • 1 M Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Separatory funnel

  • Beakers and flasks

Procedure:

  • Dissolve the crude product in an organic solvent like diethyl ether or ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with a 1 M NaOH solution. The boronic acid will deprotonate and move into the aqueous layer as its sodium salt. Repeat the extraction 2-3 times.

  • Combine the aqueous layers.

  • Wash the combined aqueous layers with the organic solvent to remove any remaining neutral or basic impurities.

  • Carefully acidify the aqueous layer with 1 M HCl while stirring in an ice bath until the product precipitates. The pH should be adjusted to the isoelectric point of the molecule.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water to remove any inorganic salts.

  • Dry the purified product under vacuum.

Column Chromatography (General Guidance)

Objective: To purify the compound based on its differential adsorption to a stationary phase.

Materials:

  • Crude product

  • Silica gel or neutral alumina

  • Eluent (e.g., a mixture of a non-polar solvent like hexane or toluene and a polar solvent like ethyl acetate or acetone)

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare a slurry of the stationary phase (e.g., silica gel) in the chosen eluent and pack the column.

  • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

  • Load the sample onto the top of the column.

  • Elute the column with the chosen solvent system. A gradient elution (gradually increasing the polarity of the eluent) may be necessary for optimal separation.

  • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent to obtain the purified compound.

Diethanolamine Adduct Formation

Objective: To selectively crystallize the boronic acid as a diethanolamine adduct.

Materials:

  • Crude product

  • Diethanolamine

  • A suitable solvent (e.g., dichloromethane, ethyl acetate)

  • A non-polar solvent for precipitation (e.g., diethyl ether, hexane)

  • Saturated boric acid solution

  • Ethyl acetate

Procedure:

  • Dissolve the crude boronic acid in a suitable solvent like dichloromethane or ethyl acetate.

  • Add one equivalent of diethanolamine to the solution and stir at room temperature.[2]

  • If a precipitate forms, it can be collected by filtration. If not, add a non-polar solvent like diethyl ether or hexane to induce crystallization.

  • Collect the crystalline diethanolamine adduct by filtration and wash with the non-polar solvent.

  • To recover the free boronic acid, suspend the adduct in ethyl acetate and wash with a saturated boric acid solution. The boric acid will complex with the diethanolamine, releasing the free boronic acid into the ethyl acetate layer.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain the purified boronic acid.

Quantitative Data Summary

Note: The following data is illustrative and may not be representative of all experimental outcomes. Purity and yield are highly dependent on the specific reaction conditions and the nature of the impurities.

Purification MethodStarting Purity (Illustrative)Final Purity (Illustrative)Yield (Illustrative)
Recrystallization85%>98%70-90%
Acid-Base Extraction80%>95%60-85%
Column Chromatography70%>99%50-80%
Diethanolamine Adduct80%>99%75-95%

Purification Workflow

PurificationWorkflow crude Crude Product recrystallization Recrystallization crude->recrystallization Solid acid_base Acid-Base Extraction crude->acid_base chromatography Column Chromatography crude->chromatography Complex Mixture dea_adduct Diethanolamine Adduct Formation crude->dea_adduct pure_product Pure Product recrystallization->pure_product acid_base->pure_product chromatography->pure_product dea_adduct->pure_product analysis Purity Analysis (e.g., NMR, HPLC) pure_product->analysis

Caption: General purification workflow for crude this compound.

References

identifying and minimizing byproducts in benzimidazole boronic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Benzimidazole Boronic Acid Reactions. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize common byproducts encountered during the synthesis and application of benzimidazole boronic acids and their derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in reactions involving benzimidazole boronic acids?

A1: The three most prevalent byproducts are:

  • Protodeboronation Product: The boronic acid group is replaced by a hydrogen atom. This is a significant issue in Suzuki-Miyaura coupling reactions, especially under aqueous basic conditions.[1][2]

  • Homocoupling Product: Two molecules of the benzimidazole boronic acid couple to form a symmetrical bi-benzimidazole species. This is often mediated by the palladium catalyst, especially in the presence of oxygen.[3][4][5]

  • Boroxine Formation: Three molecules of the boronic acid dehydrate and cyclize to form a stable six-membered ring anhydride. This can occur during the reaction, workup, or storage, sequestering the active boronic acid.[6][7]

Q2: My Suzuki-Miyaura coupling reaction with a benzimidazole boronic acid is giving low yields. What should I check first?

A2: Low yields are often due to competing side reactions. The first step is to identify the major byproduct. Use LC-MS or NMR to check for the mass of the protodeboronated benzimidazole or the homocoupled product. If you observe significant amounts of either, consult the specific troubleshooting guides below. Also, consider the stability of your boronic acid; it may have converted to the inactive boroxine form.

Q3: How can I tell if boroxine has formed?

A3: Boronic acids and their corresponding boroxines are in equilibrium. Formation of the boroxine is favored under anhydrous conditions or upon heating.[6][7] In your crude reaction mixture, you might observe a complex set of signals in the NMR spectrum. A useful technique is to add a small amount of water or a diol like pinacol to the NMR sample; this will often shift the equilibrium back to the boronic acid, simplifying the spectrum and confirming the presence of boroxine.

Troubleshooting Guides

Issue 1: High Levels of Protodeboronation Byproduct

Protodeboronation is the undesired cleavage of the C-B bond, replacing it with a C-H bond. This is particularly problematic for electron-rich heteroaryl boronic acids like those of benzimidazole, especially under basic aqueous conditions.[1][2]

G start High Protodeboronation Detected cond1 Are you using aqueous basic conditions? start->cond1 action1 Switch to anhydrous conditions or use a weaker, non-aqueous base (e.g., K₃PO₄, CsF). cond1->action1 Yes cond2 Is the reaction time long or temperature high? cond1->cond2 No end Protodeboronation Minimized action1->end action2 Use a more active catalyst/ligand system to reduce reaction time and temperature (e.g., Buchwald precatalysts). cond2->action2 Yes cond3 Is the boronic acid derivative unstable? cond2->cond3 No action2->end action3 Convert the boronic acid to a more stable derivative like a pinacol ester or MIDA boronate. cond3->action3 Yes cond3->end No

Caption: Troubleshooting workflow for minimizing protodeboronation.

Aryl HalideBoronic AcidPd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield of Product (%)Reference
3-Chloroindazole5-Indole boronic acidPd₂(dba)₃ (2)XPhos (3)K₃PO₄Dioxane/H₂O10056[8]
3-Chloroindazole5-Indole boronic acidP2 (SPhos precatalyst) (2.5)SPhosK₃PO₄Dioxane/H₂O10090[8]

This data demonstrates that using a highly active precatalyst (P2) can significantly improve the yield, outcompeting the protodeboronation side reaction.[8]

This protocol utilizes a highly active palladium precatalyst and anhydrous conditions to suppress protodeboronation.

  • Reagent Preparation: In a glovebox, weigh the benzimidazole boronic acid (1.2 equiv), aryl halide (1.0 equiv), potassium phosphate (K₃PO₄, 2.0 equiv), and SPhos Pd G2 precatalyst (2 mol%) into a dry microwave vial equipped with a stir bar.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane to the vial.

  • Reaction Setup: Seal the vial and remove it from the glovebox. Place it in a microwave reactor.

  • Microwave Irradiation: Heat the reaction mixture to 100-120 °C for 15-30 minutes. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Issue 2: Significant Formation of Homocoupling Byproduct

The homocoupling of boronic acids to form symmetrical biaryls is a common side reaction in Suzuki-Miyaura couplings. It is primarily caused by the presence of oxygen, which can lead to the oxidation of the active Pd(0) catalyst to Pd(II), or by the direct reaction of a Pd(II) precatalyst with the boronic acid.[3][4][5]

G pd0 Pd(0)L₂ peroxo (η²-O₂)Pd(II)L₂ pd0->peroxo Oxidation o2 O₂ adduct1 Adduct with first ArB(OH)₂ peroxo->adduct1 + ArB(OH)₂ ar_pd_oh trans-ArPd(OH)L₂ adduct1->ar_pd_oh + ArB(OH)₂ adduct2 Transmetalation with second ArB(OH)₂ ar_pd_oh->adduct2 ar_pd_ar trans-ArPd(Ar)L₂ adduct2->ar_pd_ar ar_pd_ar->pd0 Reductive Elimination homocoupling Ar-Ar (Homocoupling Product) ar_pd_ar->homocoupling

Caption: Proposed mechanism for oxygen-mediated homocoupling of arylboronic acids.

The following data illustrates the critical role of maintaining an inert atmosphere to prevent homocoupling.

Aryl HalideArylboronic AcidCatalystBaseAtmosphereYield of Cross-Coupled Product (%)Yield of Homocoupled Byproduct (%)
4-BromotoluenePhenylboronic acidPd(PPh₃)₄K₂CO₃Air6525
4-BromotoluenePhenylboronic acidPd(PPh₃)₄K₂CO₃Nitrogen95<5

This representative data highlights that excluding oxygen is paramount to minimizing the homocoupling side reaction.

This protocol emphasizes rigorous exclusion of oxygen.

  • Solvent Degassing: Sparge the reaction solvent (e.g., 1,4-dioxane/water mixture) with argon or nitrogen for at least 30 minutes.

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a rubber septum, add the aryl halide (1.0 equiv), benzimidazole boronic acid (1.2 equiv), and base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Evacuate the flask and backfill with argon. Repeat this cycle three times.

  • Reagent Addition: Add the degassed solvent via syringe. Add the Pd(0) catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) under a positive flow of argon.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up and Purification: Follow the standard procedure as described in the previous protocol.

Issue 3: Poor Reactivity Due to Boroxine Formation

Boronic acids can reversibly form cyclic trimers called boroxines through the loss of water.[6][7] While this equilibrium is dynamic, the formation of boroxine can reduce the concentration of the active monomeric boronic acid, leading to sluggish or incomplete reactions.

G cluster_0 3 x Benzimidazole Boronic Acid cluster_1 Benzimidazole Boroxine cluster_2 3 x Water boronic_acid R-B(OH)₂ boroxine (RBO)₃ boronic_acid->boroxine Dehydration / Hydrolysis water H₂O

Caption: Reversible equilibrium between a boronic acid and its boroxine anhydride.

If you suspect boroxine formation is inhibiting your reaction, consider the following:

  • Use Fresh Boronic Acid: Use recently purchased or freshly prepared boronic acid that has been stored under vacuum or in a desiccator.

  • Pre-treatment: Before adding the boronic acid to the reaction, you can stir it in the reaction solvent with a small amount of water to hydrolyze any boroxine back to the active acid form. This is particularly useful if the subsequent reaction is tolerant to small amounts of water.

  • Use Boronate Esters: Converting the boronic acid to its pinacol or MIDA ester can prevent boroxine formation and often improves stability and handling.[9]

This protocol provides a method to convert a potentially problematic benzimidazole boronic acid to a more stable pinacol ester derivative.

  • Reaction Setup: To a round-bottom flask, add the benzimidazole boronic acid (1.0 equiv) and pinacol (1.1 equiv).

  • Solvent Addition: Add a suitable solvent that allows for azeotropic removal of water, such as toluene.

  • Azeotropic Distillation: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux until no more water is collected in the Dean-Stark trap.

  • Isolation: Cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly in the next step without further purification. If necessary, it can be purified by recrystallization or column chromatography.

Key Experimental Methodologies

General Protocol for Miyaura Borylation to Synthesize a Benzimidazole Boronic Ester

This reaction is used to synthesize boronic esters from aryl halides.

  • Reagents and Materials:

    • 2-Halobenzimidazole derivative (1.0 equiv)

    • Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)

    • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

    • Base (e.g., Potassium acetate, KOAc, 3.0 equiv)

    • Anhydrous, degassed solvent (e.g., 1,4-dioxane or DMSO)

  • Procedure:

    • In a glovebox or under a stream of argon, combine the 2-halobenzimidazole, B₂pin₂, Pd(dppf)Cl₂, and KOAc in a flame-dried flask.

    • Add the anhydrous, degassed solvent.

    • Heat the reaction mixture to 80-100 °C and stir for 2-12 hours, monitoring by TLC or GC-MS until the starting material is consumed.[10]

    • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through Celite®.

    • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash chromatography or recrystallization to yield the desired benzimidazole boronic acid pinacol ester.

General Protocol for Suzuki-Miyaura Cross-Coupling

This is a general procedure for coupling a benzimidazole boronic acid with an aryl halide.

  • Reagents and Materials:

    • Aryl halide (1.0 equiv)

    • Benzimidazole boronic acid or ester (1.2-1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or a Buchwald precatalyst, 1-2 mol%)

    • Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, 2.0-3.0 equiv)

    • Degassed solvent system (e.g., Dioxane/water, Toluene/water, DMF)

  • Procedure:

    • Combine the aryl halide, benzimidazole boronic acid/ester, and base in a flask under an inert atmosphere (argon or nitrogen).

    • Add the degassed solvent system.

    • Add the palladium catalyst under a positive pressure of inert gas.

    • Heat the reaction to the appropriate temperature (typically 80-110 °C) and monitor its progress.

    • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

    • Dry, concentrate, and purify the product as described previously.

Disclaimer: The protocols and data provided are intended as a guide and may require optimization for specific substrates and reaction scales. Always consult the primary literature and perform appropriate safety assessments before conducting any chemical reaction.

References

how to improve the solubility of (4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid for reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid, particularly concerning its solubility for chemical reactions.

Troubleshooting Guide

Low solubility of this compound is a common challenge that can impede reaction kinetics and overall yield. The following guide offers a systematic approach to address and overcome this issue.

Issue: Poor or Incomplete Dissolution of the Boronic Acid

  • Potential Cause 1: Inappropriate Solvent System. The complex, polycyclic aromatic structure of this compound suggests limited solubility in non-polar solvents.

    • Solution: A solvent screening is highly recommended. Common solvents for Suzuki-Miyaura reactions involving complex arylboronic acids include polar aprotic solvents, often in combination with water.[1][2] Consider the solvent systems outlined in the table below.

  • Potential Cause 2: Insufficient Temperature. The dissolution of many organic compounds is an endothermic process, and solubility often increases with temperature.

    • Solution: Gently heat the reaction mixture. For many Suzuki coupling reactions, temperatures between 80-110 °C are effective.[1] Always monitor for potential decomposition at elevated temperatures.

  • Potential Cause 3: Boronic Acid Dehydration (Boroxine Formation). Boronic acids can undergo intermolecular dehydration to form cyclic boroxines, which may have different solubility profiles and reactivity.

    • Solution: While often in equilibrium with the monomeric form in solution, the use of a co-solvent like water can sometimes help to hydrolyze the boroxine back to the active boronic acid.

  • Potential Cause 4: Incompatible Base. The chosen base may not be soluble in the reaction solvent, or it may not be strong enough to activate the boronic acid for transmetalation.[1]

    • Solution: Select a base that is known to be effective in Suzuki-Miyaura couplings and has some solubility in the chosen solvent system. Inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often used.[1][3] Using finely powdered bases can also improve their dissolution and reactivity.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to try for dissolving this compound in a Suzuki-Miyaura reaction?

A1: For Suzuki-Miyaura reactions, a good starting point is a mixture of a polar aprotic solvent and water.[1][2] Common choices include 1,4-dioxane/water, THF/water, or DMF.[2] Aromatic solvents like toluene can also be effective, especially for higher temperature reactions.[1] A systematic screening of these solvents is the most effective approach to identify the optimal system for your specific reaction.

Q2: My boronic acid is still not dissolving, even with heating and solvent mixtures. What else can I do?

A2: If solubility remains an issue, consider converting the boronic acid to a more soluble derivative. The most common and effective derivatives are pinacol esters.[2] These esters are generally more stable and often exhibit improved solubility in organic solvents.[2][4] Potassium trifluoroborate salts are another alternative that can offer enhanced stability and, in some cases, better reactivity.[1]

Q3: Can I use sonication to improve the solubility?

A3: Yes, sonication can be a useful technique to aid in the dissolution of poorly soluble reagents by breaking up solid aggregates and increasing the surface area for solvation. It can be particularly helpful during the initial stages of setting up the reaction.

Q4: Will adding more water to the solvent mixture always improve solubility?

A4: Not necessarily. While a small amount of water is often beneficial for dissolving inorganic bases and facilitating the catalytic cycle in Suzuki reactions, adding too much water can cause the organic components, including your boronic acid, to precipitate.[1][2] The optimal ratio of organic solvent to water needs to be determined experimentally.

Q5: My reaction is not proceeding, and I suspect it's a solubility issue. How can I confirm this?

A5: A simple visual inspection of the reaction mixture at the reaction temperature is the first step. If you can see undissolved solid that does not diminish over time, solubility is likely a problem. You can also take a small, filtered aliquot of the reaction mixture at temperature and analyze it by a suitable method (e.g., TLC, LC-MS) to see if the starting materials are present in the solution phase.

Data Presentation

Table 1: Recommended Solvent Systems for Solubility Screening

Solvent SystemTypical Ratio (Organic:Water)Key Considerations
1,4-Dioxane / Water4:1 to 10:1A very common and effective system for a wide range of substrates.[1]
Tetrahydrofuran (THF) / Water4:1 to 10:1Similar to dioxane, a good general-purpose solvent mixture.
Toluene / WaterBiphasicOften used for reactions requiring higher temperatures.[1]
Dimethylformamide (DMF)Anhydrous or with waterA more polar option that can be effective for highly polar substrates.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction

This protocol provides a general starting point and should be optimized for the specific substrates and reaction scale.

  • Reagent Preparation: In an oven-dried reaction vessel equipped with a magnetic stir bar, combine this compound (1.1-1.5 equivalents), the aryl halide (1.0 equivalent), and a finely powdered base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equivalents).[1][3]

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes.[1]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1) via syringe.[1]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and any additional ligand under a positive pressure of inert gas.[1]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by an appropriate method, such as flash column chromatography.[1]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Boronic Acid, Aryl Halide, and Base C Purge with Inert Gas A->C B Add Degassed Solvent System D Add Catalyst System B->D C->B E Heat to Reaction Temperature with Stirring D->E F Monitor Progress (TLC, LC-MS) E->F G Cool and Dilute with Organic Solvent F->G Reaction Complete H Aqueous Wash G->H I Dry, Concentrate, and Purify H->I

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

troubleshooting_solubility start Issue: Poor Solubility of Boronic Acid solvent Is the solvent system appropriate? (e.g., Dioxane/H2O, THF/H2O) start->solvent temp Is the reaction temperature sufficiently high? solvent->temp Yes screen_solvents Screen alternative polar aprotic solvents or solvent/water ratios. solvent->screen_solvents No derivative Consider converting to a more soluble derivative (e.g., pinacol ester). temp->derivative No, even at high temp increase_temp Increase temperature cautiously (e.g., 80-110 °C). temp->increase_temp No end Solubility Improved temp->end Yes derivative->end screen_solvents->temp increase_temp->end

Caption: Troubleshooting decision tree for improving boronic acid solubility.

References

Technical Support Center: (4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the suppression of homocoupling of (4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid during cross-coupling experiments, particularly the Suzuki-Miyaura reaction.

Frequently Asked Questions (FAQs)

Q1: What is boronic acid homocoupling and why is it a problem?

A1: Boronic acid homocoupling is a significant side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent couple to form a symmetrical biaryl byproduct. This unwanted reaction reduces the yield of the desired cross-coupled product by consuming the boronic acid.[1] Furthermore, the resulting homocoupled dimer is often structurally similar to the target molecule, which can complicate purification processes.[1]

Q2: What are the primary causes of homocoupling of this compound?

A2: The homocoupling of arylboronic acids is primarily caused by two factors:

  • Presence of Oxygen: Dissolved oxygen in the reaction mixture can lead to the formation of a palladium peroxo complex from the Pd(0) catalyst.[2][3][4] This complex can then react with the boronic acid, ultimately leading to the homocoupled product.[2][3] This is a major pathway for byproduct formation in Suzuki-Miyaura reactions not performed under strictly inert atmospheres.[2][3]

  • Palladium(II) Precatalysts: The use of Pd(II) salts as catalyst precursors can directly promote the homocoupling of the boronic acid, especially at the beginning of the reaction, to generate the active Pd(0) species.[1][5]

Q3: How can the benzimidazole group in my boronic acid affect the reaction?

A3: The nitrogen atoms in the benzimidazole ring of this compound can coordinate to the palladium catalyst. This coordination can potentially inhibit or deactivate the catalyst, similar to challenges observed with other N-heterocyclic substrates.[6][7] This interaction might influence the propensity for side reactions, including homocoupling.

Q4: What role do phosphine ligands play in suppressing homocoupling?

A4: Phosphine ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity.[8][9] The use of bulky and electron-rich phosphine ligands, such as SPhos or XPhos, is highly recommended.[8][10] Their steric bulk can hinder the formation of intermediates that lead to homocoupling, while their electron-donating properties can promote the desired cross-coupling pathway.[11][12]

Q5: Can the choice of base and solvent impact the extent of homocoupling?

A5: Yes, the base and solvent system is critical.

  • Base: The base activates the boronic acid to form a more nucleophilic boronate species.[6] However, overly strong bases can promote side reactions. Milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred.[7]

  • Solvent: Aprotic solvents such as 1,4-dioxane, toluene, or tetrahydrofuran (THF) are commonly used and can help minimize homocoupling.[8] While a certain amount of water is often necessary to dissolve the base and facilitate the formation of the boronate, excessive water can sometimes promote homocoupling.[8]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
High levels of homocoupled byproduct observed by LC-MS or NMR. Presence of dissolved oxygen in the reaction mixture.1. Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture before adding the catalyst. Effective methods include sparging with an inert gas (nitrogen or argon) for 15-30 minutes or performing three to five freeze-pump-thaw cycles.[1][8] 2. Maintain Inert Atmosphere: Ensure the reaction is carried out under a positive pressure of an inert gas throughout the experiment.
Use of a Pd(II) precatalyst.1. Switch to a Pd(0) Source: Consider using a Pd(0) catalyst like Pd(PPh₃)₄. 2. Use an Additive: Introduce a mild reducing agent, such as potassium formate, to the reaction mixture. This can help minimize the concentration of free Pd(II) without disrupting the catalytic cycle.[13][14]
Suboptimal ligand choice.1. Ligand Screening: Employ bulky, electron-rich phosphine ligands like SPhos, XPhos, or other Buchwald-type ligands.[8][10] These are known to be effective in suppressing homocoupling.
Low yield of the desired product and significant starting material remaining. Catalyst inhibition or deactivation, possibly due to the benzimidazole moiety.1. Optimize Ligand: Screen different bulky phosphine ligands that can stabilize the catalyst and prevent strong coordination with the benzimidazole nitrogen.[7] 2. Adjust Reaction Temperature: Carefully increase the temperature to potentially overcome a sluggish oxidative addition step, but be mindful that higher temperatures can also accelerate side reactions.[7][8]
Protodeboronation (loss of the boronic acid group).1. Use a Milder Base: Switch from strong bases (e.g., NaOH) to milder ones like K₃PO₄ or Cs₂CO₃.[15] 2. "Slow-Release" Strategy: Convert the boronic acid to a more stable potassium trifluoroborate or a MIDA boronate. These derivatives slowly hydrolyze in situ to release the active boronic acid, keeping its concentration low and minimizing decomposition.[16][17]
Unfavorable reaction kinetics for cross-coupling vs. homocoupling.1. Slow Addition of Boronic Acid: Add the boronic acid solution slowly to the reaction mixture to maintain a low instantaneous concentration, which disfavors the bimolecular homocoupling reaction.[8] 2. Excess Aryl Halide: Use a slight excess (e.g., 1.1-1.2 equivalents) of the aryl halide coupling partner to favor its reaction with the palladium catalyst.[8]

Experimental Protocols & Visualizations

General Protocol for Suzuki-Miyaura Coupling with Minimized Homocoupling

This protocol is a general guideline and may require optimization for specific substrates.

  • Reagent Preparation: In a dry Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 equiv.), this compound (1.1-1.5 equiv.), a suitable base (e.g., K₂CO₃, 2.0-3.0 equiv.), and the phosphine ligand (e.g., SPhos, 1-5 mol%).

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with nitrogen or argon at least three times.

  • Solvent Addition: Add a degassed solvent or solvent mixture (e.g., toluene/water, dioxane/water) via syringe under a positive pressure of inert gas.

  • Degassing: Further degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 0.5-2 mol%) to the reaction mixture under a positive pressure of inert gas.

  • Reaction: Heat the reaction to the desired temperature (e.g., 80-110 °C) and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an appropriate organic solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Visualizing Reaction Pathways

G cluster_start Starting Materials cluster_suzuki Suzuki-Miyaura Cycle cluster_homo Homocoupling Pathway (O2 Mediated) ArBOH (Ar)B(OH)2 Trans Transmetalation ArBOH->Trans Base Homo_Trans Reaction with 2 x ArB(OH)2 ArBOH->Homo_Trans ArX Ar'-X OA Oxidative Addition ArX->OA Pd0 Pd(0)Ln Pd0->OA with Ar'-X PdO2 Pd(0)-O2 Complex Pd0->PdO2 Oxidation ArPdX Ar'-Pd(II)-X OA->ArPdX ArPdX->Trans ArPdAr Ar'-Pd(II)-Ar Trans->ArPdAr RE Reductive Elimination ArPdAr->RE RE->Pd0 Catalyst Regeneration Product Ar-Ar' (Desired Product) RE->Product O2 O2 O2->PdO2 PdO2->Homo_Trans Byproduct Ar-Ar (Homocoupling) Homo_Trans->Byproduct

Caption: Competing pathways of Suzuki-Miyaura coupling and oxygen-mediated homocoupling.

Experimental Workflow for Minimizing Homocoupling

G A 1. Reagent Combination (Aryl Halide, Boronic Acid, Base, Ligand) in a dry Schlenk flask. B 2. Establish Inert Atmosphere (Purge with N2 or Ar) A->B C 3. Add Degassed Solvent B->C D 4. Rigorous Degassing of Mixture (e.g., N2 sparging for 15-20 min) C->D E 5. Add Palladium Catalyst (under inert atmosphere) D->E F 6. Heat to Reaction Temperature (e.g., 80-110 °C) E->F G 7. Monitor Reaction Progress (TLC, LC-MS) F->G H 8. Aqueous Workup G->H Reaction Complete I 9. Purification (Column Chromatography) H->I J Desired Product I->J

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.

References

Technical Support Center: Screening Catalysts and Ligands for Challenging Suzuki Couplings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide troubleshooting advice and frequently asked questions (FAQs) for navigating the complexities of Suzuki-Miyaura cross-coupling reactions, particularly when encountering challenging substrates.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges you may encounter during your experiments, offering potential causes and actionable solutions.

Q1: My Suzuki coupling reaction has a very low yield or is not working at all. What are the first things I should check?

A1: When a Suzuki coupling fails, a systematic check of your reagents and reaction setup is the best first step.[1][2]

  • Reagent Quality and Stability:

    • Boronic Acid/Ester: Boronic acids are susceptible to degradation, particularly protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[2][3] This is especially true for electron-deficient or some 2-heteroaryl boronic acids.[3][4] Using fresh, high-purity boronic acid is crucial. Consider converting it to a more stable form like a pinacol ester, MIDA boronate, or an aryltrifluoroborate if instability is suspected.[2][4]

    • Aryl Halide: The reactivity of the aryl halide partner significantly impacts the reaction. The general reactivity trend is I > Br > OTf >> Cl.[2][5] Couplings with aryl chlorides are particularly challenging and often require specialized, highly active catalyst systems.[2][6][7]

    • Catalyst and Ligand: Palladium catalysts and phosphine ligands can be sensitive to air and moisture.[2] Ensure they are fresh and have been stored correctly under an inert atmosphere. Phosphine ligands are particularly prone to oxidation.[2]

    • Solvent and Base: Use anhydrous, degassed solvents, as oxygen can deactivate the palladium catalyst and lead to side reactions like homocoupling.[2][3] Ensure your base is of high purity and finely powdered for better reproducibility, especially when using heterogeneous bases like K₃PO₄.[8]

  • Reaction Conditions:

    • Inert Atmosphere: The presence of oxygen can deactivate the catalyst.[9] It's essential to thoroughly degas the reaction mixture and maintain an inert atmosphere (Nitrogen or Argon) throughout the setup and reaction.[9][10]

    • Temperature: While many Suzuki couplings proceed at elevated temperatures (e.g., 60-120 °C), some catalyst systems are active at room temperature, which can be beneficial for sensitive substrates.[7] If no reaction is observed, a careful increase in temperature may be necessary.

    • Stirring: Vigorous stirring is important, especially for heterogeneous reaction mixtures, to ensure proper mixing of all components.

Q2: I am observing significant amounts of side products like homocoupling of the boronic acid or dehalogenation of my aryl halide. How can I minimize these?

A2: The formation of side products is a common issue in challenging Suzuki couplings. Understanding their origin can help in adjusting the reaction conditions to suppress them.

  • Homocoupling: This side reaction involves the coupling of two boronic acid molecules. It is often promoted by the presence of Pd(II) species and oxygen.[3]

    • Solution: Ensure the reaction is thoroughly degassed to remove oxygen. Using a Pd(0) source like Pd₂(dba)₃ or a precatalyst that cleanly generates the active Pd(0) species can also help.[3]

  • Dehalogenation (or Protodeboronation): Dehalogenation is the replacement of the halide on the electrophile with a hydrogen atom, while protodeboronation is the same process occurring on the boronic acid.[3]

    • Protodeboronation: This is a major side reaction for certain boronic acids, especially electron-deficient ones.[2]

      • Solutions: Use milder bases like K₃PO₄, KF, or Cs₂CO₃.[2] Running the reaction under anhydrous conditions can also help, as water can be a proton source.[2] Using more stable boronic acid derivatives (e.g., pinacol esters, MIDA boronates) can also minimize this side reaction.[2][4]

    • Dehalogenation: This can occur after oxidative addition, where a hydride ligand is introduced to the palladium complex, followed by reductive elimination.[3]

      • Solutions: The source of the hydride can be the solvent or base. Changing the solvent or base might be necessary.

Q3: How do I choose the right catalyst and ligand for a sterically hindered Suzuki coupling?

A3: Sterically hindered substrates often require specialized catalyst systems to achieve good yields. The key is to facilitate both the oxidative addition and the reductive elimination steps, which can be sterically demanding.

  • Ligand Choice: Bulky, electron-rich phosphine ligands (Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) are generally preferred.[3][5][6]

    • Bulky Ligands: Increased steric bulk on the ligand can promote the reductive elimination step, which is often the rate-limiting step for sterically hindered substrates.[3][6] Examples include XPhos, SPhos, and RuPhos.

    • Electron-Rich Ligands: These ligands enhance the electron density on the palladium center, which facilitates the oxidative addition step, especially for less reactive aryl chlorides.[3][6]

  • Catalyst Choice: Pre-formed palladium precatalysts (e.g., Buchwald G3 or G4 precatalysts) are often more effective than generating the catalyst in situ from a simple palladium source like Pd(OAc)₂ or Pd₂(dba)₃.[3] These precatalysts are designed to generate the active Pd(0) species cleanly and efficiently.[3]

Data Presentation: Catalyst and Ligand Performance

The following tables summarize the performance of different catalyst systems in challenging Suzuki coupling reactions.

Table 1: Coupling of Sterically Hindered 2-Bromomesitylene with Phenylboronic Acid

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene1001895J. Am. Chem. Soc. 2004, 126, 13028-13032
Pd(OAc)₂ (2)XPhos (4)K₃PO₄ (3)Toluene1001898J. Am. Chem. Soc. 2004, 126, 13028-13032
Pd₂(dba)₃ (1)RuPhos (2)K₃PO₄ (3)Dioxane1002492Org. Lett. 2004, 6, 2649-2652
XPhos Pd G3 (2)-K₃PO₄ (3)Dioxane8012>99Org. Process Res. Dev. 2010, 14, 1468-1475

Table 2: Coupling of Unreactive 4-Chlorotoluene with Phenylboronic Acid

Precatalyst SystemLigandLigand:Pd RatioBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂XPhos1.2:1K₃PO₄Dioxane/H₂O1001684Adapted from[11]
Pd(OAc)₂SPhos1.2:1K₃PO₄Dioxane/H₂O1001675Adapted from[11]
(allyl)Pd(XPhos)ClXPhos1:1K₃PO₄Dioxane/H₂O1001695Adapted from[11]
PEPPSI-IPr--K₂CO₃t-BuOH80294Org. Lett. 2006, 8, 4093-4096

Experimental Protocols

Protocol 1: High-Throughput Screening of Catalysts and Ligands in 96-Well Plates

This protocol describes a general procedure for rapidly screening a variety of catalysts, ligands, and bases for a challenging Suzuki coupling. Commercially available screening kits can simplify this process by providing pre-weighed catalysts.[3][12]

  • Stock Solution Preparation:

    • Prepare stock solutions of your aryl halide (limiting reagent), boronic acid derivative (typically 1.2-1.5 equivalents), and various bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) in suitable anhydrous and degassed solvents (e.g., dioxane, THF, toluene, DMF).[13]

  • Reaction Plate Preparation:

    • This step is best performed in a glovebox or using an inertion box to maintain an inert atmosphere.[12]

    • Into the wells of a 96-well reaction plate containing magnetic stir beads, dispense the desired palladium precatalysts and ligands. If not using pre-weighed kits, this can be done by dispensing small volumes of catalyst/ligand stock solutions.

    • Using a liquid handler or multichannel pipette, dispense the stock solutions of the aryl halide, boronic acid, base, and solvent into the appropriate wells according to your experimental design.[13]

  • Reaction Execution:

    • Seal the reaction plate with a cap mat or heat seal to prevent solvent evaporation and maintain an inert atmosphere.[13]

    • Place the sealed plate on a heating block with magnetic stirring capabilities. Heat the reaction at the desired temperature (e.g., 80-110 °C) for a set period (e.g., 12-24 hours).[13]

  • Work-up and Analysis:

    • After the reaction is complete, cool the plate to room temperature.

    • Add a quenching solution (e.g., water) and an internal standard to each well.

    • Dilute the samples and analyze by a high-throughput method such as LC-MS or GC-MS to determine the yield of the desired product in each well.[3][13]

Protocol 2: General Procedure for a Challenging Suzuki Coupling (Lab Scale)

This protocol is a starting point for a challenging coupling, such as one involving a sterically hindered or electron-deficient substrate, using a modern catalyst system.[1]

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), boronic acid (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[1]

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.[1][10]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%).[1]

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]

  • Monitoring and Work-up: Monitor the reaction progress by TLC, GC-MS, or LC-MS. After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography.[1]

Visualizations

The following diagrams illustrate key workflows and concepts in troubleshooting and screening for Suzuki couplings.

Troubleshooting_Workflow start Low/No Yield in Suzuki Coupling check_reagents 1. Check Reagent Quality - Aryl Halide (Ar-X) - Boronic Acid (R-B(OH)2) - Catalyst & Ligand - Base & Solvent start->check_reagents check_conditions 2. Verify Reaction Conditions - Inert Atmosphere? - Correct Temperature? - Adequate Stirring? check_reagents->check_conditions Reagents OK side_products 3. Analyze for Side Products - Homocoupling? - Dehalogenation? - Protodeboronation? check_conditions->side_products Conditions OK optimization 4. Systematic Optimization (Screening) side_products->optimization Problem Identified ligand Screen Ligands (Bulky, Electron-Rich) optimization->ligand catalyst Screen Catalysts (Precatalysts) optimization->catalyst base Screen Bases (K3PO4, Cs2CO3, KF) optimization->base solvent Screen Solvents (Dioxane, Toluene, THF) optimization->solvent success Successful Coupling ligand->success catalyst->success base->success solvent->success

Caption: A troubleshooting workflow for a failed Suzuki coupling reaction.

Screening_Workflow prep_solutions 1. Prepare Stock Solutions - Substrates (Ar-X, R-B(OR)2) - Catalysts, Ligands, Bases plate_setup 2. Dispense into 96-Well Plate (Inert Atmosphere) prep_solutions->plate_setup reaction 3. Seal Plate & Run Reaction (Heating & Stirring) plate_setup->reaction workup 4. Quench & Add Internal Std. reaction->workup analysis 5. Analyze by LC-MS / GC-MS workup->analysis data_review 6. Identify Optimal Conditions analysis->data_review

Caption: Experimental workflow for high-throughput catalyst and ligand screening.

Suzuki_Cycle cluster_challenges Potential Challenges pd0 Pd(0)L_n pdII_add L_nPd(II)(Ar)X pd0->pdII_add Oxidative Addition c3 Slow for hindered Ar/R (Needs bulky ligand) pdII_trans L_nPd(II)(Ar)R pdII_add->pdII_trans Transmetalation c1 Slow for Ar-Cl (Needs e--rich ligand) pdII_trans->pd0 Reductive Elimination product Ar-R pdII_trans->product c2 Base dependent sub_arx Ar-X sub_arx->pdII_add sub_rby2 R-B(OR)2 sub_rby2->pdII_trans base Base base->pdII_trans

Caption: Simplified Suzuki catalytic cycle highlighting challenging steps.

References

managing reaction impurities from (4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing reaction impurities during the synthesis of (4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid.

I. Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and direct method is the condensation reaction between N-phenyl-o-phenylenediamine and 4-formylphenylboronic acid. This reaction typically proceeds in a suitable solvent like ethanol or DMF, often with an oxidizing agent or under aerobic conditions to facilitate the cyclization and aromatization to the benzimidazole core.

Q2: What are the most common impurities I should expect from this synthesis?

The primary impurities encountered during this synthesis can be categorized as follows:

  • Unreacted Starting Materials: Residual N-phenyl-o-phenylenediamine and 4-formylphenylboronic acid.

  • Protodeboronation Product: Formation of 1,2-diphenyl-1H-benzo[d]imidazole, where the boronic acid group is replaced by a hydrogen atom. This is a very common side reaction for arylboronic acids.[1]

  • Homocoupling of Starting Material: Dimerization of 4-formylphenylboronic acid to form biphenyl-4,4'-dicarbaldehyde. This is often mediated by the palladium catalyst, if any is present, or by oxygen.

  • Oxidation Product: Conversion of the boronic acid group to a hydroxyl group, yielding 4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenol.

  • Boroxine Formation: The target boronic acid can undergo dehydration to form a cyclic trimeric anhydride, known as a boroxine. This is a reversible process, and commercial boronic acids often exist as a mixture of the acid and its boroxine.[2][3]

Q3: How can I detect and characterize these impurities?

A combination of analytical techniques is recommended for comprehensive impurity profiling:

  • ¹H and ¹³C NMR Spectroscopy: Useful for identifying the structural characteristics of the main compound and impurities. For instance, the protodeboronation product will lack the boronic acid signals and show characteristic aromatic proton signals. Boroxine formation can sometimes be inferred from broadened peaks in the ¹H NMR spectrum.[4]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful tool for separating the target compound from its impurities and identifying them by their mass-to-charge ratio. It is highly effective for quantifying trace-level impurities.[5][6][7]

  • ¹¹B NMR Spectroscopy: This technique is specific for boron-containing species and can be used to directly observe and quantify the equilibrium between the boronic acid and its boroxine anhydride.[2]

II. Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: My final product is contaminated with the protodeboronation byproduct.

Q: I've confirmed the presence of 1,2-diphenyl-1H-benzo[d]imidazole in my product mixture. What causes this and how can I prevent it?

A: Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond. It is a common degradation pathway for arylboronic acids.

Possible Causes & Solutions:

  • Prolonged Reaction Times or High Temperatures: Extended exposure to heat can promote protodeboronation.

    • Troubleshooting Step: Monitor the reaction progress closely using TLC or LC-MS and stop the reaction as soon as the starting materials are consumed. Try to conduct the reaction at the lowest effective temperature.

  • Presence of Protic Solvents (especially under basic/acidic conditions): Water and alcohols can serve as proton sources, facilitating the removal of the boronic acid group.[1]

    • Troubleshooting Step: Ensure your solvents are dry if the reaction chemistry allows. If aqueous workup is necessary, perform it quickly and at a low temperature. Neutralize the pH before prolonged storage or extraction.

  • Strong Basic or Acidic Conditions: The stability of arylboronic acids is often lowest at high or low pH.

    • Troubleshooting Step: If the reaction requires a base or acid, use the mildest conditions possible. Buffer the reaction mixture if feasible. After the reaction, promptly neutralize the mixture before workup and purification.

Issue 2: Significant amount of boroxine is present in my product.

Q: My NMR and Mass Spec data suggest a higher molecular weight impurity, likely the boroxine. Is this a problem, and how do I manage it?

A: Boroxine formation is a reversible dehydration process where three molecules of boronic acid condense to form a six-membered ring.[8][9] For many applications, such as Suzuki-Miyaura coupling, the boroxine is often just as reactive as the boronic acid and may not need to be removed. However, for purification and characterization, it's desirable to have the pure boronic acid.

Possible Causes & Solutions:

  • Anhydrous Conditions: The equilibrium shifts towards the boroxine in the absence of water.[3] This can occur during solvent evaporation under vacuum.

    • Troubleshooting Step: To convert the boroxine back to the boronic acid, you can dissolve the crude product in a solvent mixture containing a small amount of water (e.g., THF/water or Dioxane/water) and stir. Alternatively, during aqueous workup, ensure sufficient mixing to allow for hydrolysis.

  • Purification Method: Standard silica gel chromatography can sometimes promote boroxine formation.

    • Troubleshooting Step: If purification is necessary, consider a rapid purification method. Recrystallization from a mixed solvent system (e.g., ethanol/water) can favor the crystallization of the boronic acid. For chromatography, using a mobile phase with a small amount of water or using reverse-phase chromatography can help.[1]

Issue 3: My product is difficult to purify by standard silica gel chromatography.

Q: I'm having trouble purifying my boronic acid on a silica gel column. The compound either streaks badly or seems to decompose. What are my options?

A: Boronic acids are notoriously difficult to purify via standard silica gel chromatography due to their polar nature and interaction with the acidic silica surface, which can cause decomposition or irreversible binding.[1][10]

Troubleshooting Purification:

Purification MethodDescription & Recommendation
Acid-Base Extraction This is often the most effective first step. Dissolve the crude mixture in an organic solvent (e.g., Ethyl Acetate). Wash with an aqueous base (e.g., 1M NaOH) to extract the acidic boronic acid into the aqueous layer. The non-acidic impurities (like the protodeboronation product) will remain in the organic layer.[11] Separate the layers, then carefully acidify the aqueous layer with an acid (e.g., 1M HCl) to precipitate the pure boronic acid, which can then be filtered or extracted back into an organic solvent.[12]
Recrystallization This is a highly effective method for purifying boronic acids if a suitable solvent system can be found.[13] Try screening various solvents, such as hot water, ethanol, or mixed solvent systems like ethyl acetate/hexanes or methanol/water.
Specialized Chromatography If chromatography is unavoidable, consider alternatives to standard silica gel. Neutral alumina can sometimes yield better results.[10] Reverse-phase (C18) chromatography is another option, though it can be costly for large scales and requires removal of water from the fractions.[1]
Derivatization For very challenging purifications, the boronic acid can be temporarily converted into a more stable and less polar derivative, such as a pinacol ester or a diethanolamine adduct.[1][13] These derivatives are often easier to purify by standard chromatography. The protecting group can then be removed to regenerate the pure boronic acid.

III. Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative procedure. Reaction conditions may require optimization.

  • Reaction Setup: To a round-bottom flask, add N-phenyl-o-phenylenediamine (1.0 eq) and 4-formylphenylboronic acid (1.05 eq).

  • Solvent Addition: Add a suitable solvent such as ethanol or N,N-Dimethylformamide (DMF) (approx. 0.1 M concentration).

  • Reaction Conditions: Stir the mixture at an elevated temperature (e.g., 80-100 °C) under an air atmosphere (or with an oxidizing agent like NaHSO₃) for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If the product precipitates, it can be isolated by filtration and washed with a cold solvent like diethyl ether.

    • Alternatively, the solvent can be removed under reduced pressure. The residue can then be subjected to an acid-base workup as described in the purification table.

Protocol 2: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate.

  • Base Extraction: Transfer the solution to a separatory funnel and extract with 1M aqueous NaOH solution (2-3 times). Combine the aqueous layers.

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly acidify with 1M HCl until the product precipitates (typically around pH 4-5).

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing & Drying: Wash the solid with cold water, followed by a non-polar solvent like hexane to aid in drying. Dry the purified product under vacuum.

IV. Visualizations

Logical and Experimental Workflows

G cluster_synthesis Synthesis & Workup Workflow cluster_purification Purification Workflow A 1. Combine Reactants (N-phenyl-o-phenylenediamine & 4-formylphenylboronic acid) B 2. Add Solvent (e.g., EtOH/DMF) & Heat (80-100°C) A->B C 3. Monitor Reaction (TLC / LC-MS) B->C D 4. Cool & Isolate Crude Product (Filtration or Evaporation) C->D E 5. Crude Product Analysis (NMR, LC-MS) D->E F 6. Dissolve Crude in EtOAc E->F Proceed to Purification G 7. Extract with 1M NaOH (aq) F->G H 8. Acidify Aqueous Layer with 1M HCl G->H I 9. Filter Precipitated Solid H->I J 10. Wash & Dry Pure Product I->J

Caption: General workflow for the synthesis and purification of the target boronic acid.

G Start Impurity Detected in Product Impurity_Type Identify Impurity Type (MS, NMR) Start->Impurity_Type Protodeboronation Protodeboronation Product (C-B bond replaced by C-H) Impurity_Type->Protodeboronation Mass consistent with loss of B(OH)2 Boroxine Boroxine Impurity (Trimeric Anhydride) Impurity_Type->Boroxine Mass consistent with (M3 - 3H2O) Starting_Material Unreacted Starting Material Impurity_Type->Starting_Material Mass consistent with reactants Other Other Impurities (e.g., Homocoupling) Impurity_Type->Other Other unexpected masses Action_Proto Action: • Reduce reaction temp/time • Use dry solvents • Use milder base/acid Protodeboronation->Action_Proto Action_Boroxine Action: • Stir with solvent/water mixture • Use aqueous workup • Not always necessary to remove Boroxine->Action_Boroxine Action_SM Action: • Increase reaction time/temp • Adjust stoichiometry • Improve purification Starting_Material->Action_SM Action_Other Action: • Degas solvent to remove O2 • Optimize catalyst/conditions • Improve purification Other->Action_Other

Caption: Troubleshooting decision tree for identifying and managing common impurities.

G cluster_impurities Common Impurity Formation Pathways Target This compound (Desired Product) Protodeboronation Protodeboronation Product (1,2-diphenyl-1H-benzo[d]imidazole) Target->Protodeboronation + H+ (Acid/Base/Heat) Oxidation Oxidation Product (Corresponding Phenol) Target->Oxidation + [O] (Air/Oxidant) Boroxine Boroxine (Cyclic Trimer) Target->Boroxine - 3 H2O (Heat/Anhydrous) (Reversible Reaction) Boroxine->Target + 3 H2O (Hydrolysis)

Caption: Key side reactions leading to the formation of common impurities from the target molecule.

References

Technical Support Center: Column Chromatography Method Development

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals develop robust column chromatography methods for purification.

Frequently Asked Questions (FAQs)

Q1: How do I choose the most suitable stationary phase for my separation?

A1: The selection of the stationary phase is the most critical step and is primarily based on the polarity of your analyte.[1][2][3] The principle of "like dissolves like" is a good starting point; polar compounds are best separated on polar stationary phases, and non-polar compounds on non-polar phases.[3] Consider the analyte's solubility, functional groups, and molecular size. C18 is the most common stationary phase for reversed-phase chromatography, suitable for many non-polar compounds.[4] For polar compounds, consider polar phases like silica, alumina, cyano, or HILIC.[1][4]

Q2: What is the difference between isocratic and gradient elution, and when should I use each?

A2: Isocratic and gradient elution are two primary methods for mobile phase delivery.

  • Isocratic Elution: The mobile phase composition remains constant throughout the entire run (e.g., 60% acetonitrile in water).[5] This method is simpler, requires less sophisticated equipment, and is ideal for routine analysis of simple mixtures where components have similar properties.[5][6][7]

  • Gradient Elution: The mobile phase composition is changed progressively during the separation, typically by increasing the concentration of the stronger organic solvent.[1][6][8] This technique is preferred for complex samples containing compounds with a wide range of polarities, as it improves peak resolution, increases sensitivity, and can shorten analysis times.[6][8][9]

Q3: How do I determine the optimal flow rate for my separation?

A3: The optimal flow rate balances separation efficiency with analysis time. A lower flow rate generally increases resolution by allowing more time for analyte interaction with the stationary phase but extends the run time.[10] Conversely, a higher flow rate speeds up the analysis but can lead to increased backpressure and decreased resolution.[10][11] Start with the column manufacturer's recommended flow rate and adjust it based on your separation goals. For complex separations requiring high resolution, a slower flow rate may be necessary.

Troubleshooting Guide

Problem 1: Poor Peak Resolution or Peak Overlap

Q: My chromatogram shows overlapping or poorly separated peaks. How can I improve the resolution?

A: Poor resolution is a common issue that can often be solved by systematically adjusting key parameters. The primary factors influencing resolution are column efficiency (N), selectivity (α), and retention factor (k').[12]

Potential Causes & Solutions:

  • Suboptimal Mobile Phase Composition: The ratio of solvents in your mobile phase is incorrect, or the pH is not optimal for your analytes.[12][13]

    • Solution: Systematically vary the mobile phase composition to find the optimal selectivity. For reversed-phase chromatography, adjust the ratio of the aqueous and organic solvents. Consider changing the organic solvent (e.g., from acetonitrile to methanol) as this can alter selectivity.[14] Also, ensure the mobile phase pH is controlled, especially for ionizable compounds.[12][14]

  • Incorrect Stationary Phase: The chosen stationary phase chemistry is not providing sufficient selectivity for the analytes.[12]

    • Solution: Select a different stationary phase with a different chemistry. For example, if a C18 column is not providing adequate separation, a phenyl-hexyl or embedded polar group (EPG) phase might offer different selectivity.[4]

  • Column Overloading: Injecting too much sample can lead to broad, distorted peaks that overlap.[1][10]

    • Solution: Reduce the sample concentration or the injection volume.[10] As a general rule, the sample mass should not exceed 1-5% of the stationary phase mass.[1]

  • Flow Rate is Too High: A high flow rate reduces the time for analytes to interact with the stationary phase, leading to poor separation.[10]

    • Solution: Decrease the flow rate. This will increase analysis time but can significantly improve resolution.[10]

Data Presentation: Effect of Key Parameters on Resolution
ParameterAdjustmentEffect on ResolutionPotential Side Effect
Mobile Phase Strength Decrease strong solvent %Increases retention & resolutionLonger run times
Flow Rate DecreaseIncreases resolutionLonger run times, broader peaks
Column Length IncreaseIncreases resolutionLonger run times, higher backpressure
Particle Size DecreaseIncreases resolutionSignificantly higher backpressure
Temperature DecreaseMay increase resolutionHigher mobile phase viscosity & backpressure
Experimental Protocols: Mobile Phase Optimization

Protocol for Optimizing Mobile Phase Composition

  • Initial Gradient Run: Perform a broad gradient run (e.g., 5% to 95% organic solvent over 20-30 minutes) to determine the approximate elution conditions for all components.

  • Solvent Selection: Based on the initial run, select two appropriate solvents (e.g., water and acetonitrile for reversed-phase).

  • Isocratic Holds: Perform a series of isocratic runs with varying solvent ratios (e.g., 70:30, 60:40, 50:50 A:B).

  • pH Adjustment (if applicable): If dealing with ionizable compounds, prepare mobile phases with different pH values (e.g., pH 3, 5, 7) using appropriate buffers to find the pH that provides the best peak shape and separation.

  • Evaluate Results: Analyze the chromatograms from each run for peak shape, retention time, and resolution.

  • Fine-Tune Gradient: If an isocratic method is insufficient, use the information from the isocratic holds to design a more targeted gradient that provides optimal separation in the shortest time.

Mandatory Visualization: Workflow for Improving Resolution

G start Poor Resolution Observed check_mobile_phase Is Mobile Phase Optimized? start->check_mobile_phase optimize_mp Optimize Mobile Phase (Adjust Solvent Ratio/pH) check_mobile_phase->optimize_mp No check_flow_rate Is Flow Rate Too High? check_mobile_phase->check_flow_rate Yes optimize_mp->check_flow_rate reduce_flow Reduce Flow Rate check_flow_rate->reduce_flow Yes check_loading Is Column Overloaded? check_flow_rate->check_loading No reduce_flow->check_loading reduce_load Reduce Sample Load/ Concentration check_loading->reduce_load Yes check_column Is Stationary Phase Appropriate? check_loading->check_column No reduce_load->check_column change_column Change Stationary Phase (e.g., C18 to Phenyl) check_column->change_column No end_good Resolution Acceptable check_column->end_good Yes change_column->end_good

Caption: Troubleshooting workflow for improving peak resolution.

Problem 2: Peak Tailing

Q: My peaks are asymmetrical with a pronounced "tail." What causes this and how can I achieve symmetrical peaks?

A: Peak tailing occurs when a portion of the analyte is retained longer than the main peak band. It can compromise resolution and quantification. The USP tailing factor (T) is used to quantify peak symmetry, with T=1 being perfectly symmetrical.[15]

Potential Causes & Solutions:

  • Secondary Silanol Interactions: This is a common cause, especially for basic compounds. Free silanol groups on the silica stationary phase can interact strongly with basic analytes via ion exchange, causing tailing.[15][16]

    • Solution: Operate at a lower mobile phase pH (e.g., pH < 3) to protonate the silanol groups and minimize interaction.[16] Alternatively, use a highly deactivated (end-capped) column or add a mobile phase modifier like a volatile basic additive (e.g., triethylamine) to compete for the active sites.

  • Column Contamination or Degradation: Accumulation of strongly retained compounds at the column inlet or degradation of the stationary phase can create active sites.[17]

    • Solution: Clean the column according to the manufacturer's instructions. If a guard column is used, replace it.[18] If the column is old or has been used under harsh conditions (e.g., high pH), it may need to be replaced.[15]

  • Excessive Dead Volume: Extra volume in the system between the injector and detector can cause band broadening and tailing.[16][17]

    • Solution: Use tubing with the shortest possible length and narrowest appropriate internal diameter. Ensure all fittings are properly connected and there are no gaps.[16]

  • Column Void: A void or channel in the packing material at the column inlet can distort the sample band.[15]

    • Solution: This is often caused by pressure shocks or mobile phase incompatibility. Reversing the column and flushing it may sometimes resolve the issue, but often the column needs to be replaced.[18]

Mandatory Visualization: Decision Tree for Peak Tailing

G start Peak Tailing Observed check_all_peaks Does it affect all peaks? start->check_all_peaks physical_issue Likely a physical issue (void, dead volume, frit blockage) check_all_peaks->physical_issue Yes chemical_issue Likely a chemical interaction check_all_peaks->chemical_issue No (Specific Peaks) check_fittings Check fittings & tubing. Reverse flush column. If persists, replace column. physical_issue->check_fittings check_analyte Is analyte basic? chemical_issue->check_analyte silanol_interaction Probable silanol interaction check_analyte->silanol_interaction Yes other_chemical Other secondary interaction or contamination check_analyte->other_chemical No fix_silanol Lower mobile phase pH. Use end-capped column. Add basic modifier. silanol_interaction->fix_silanol clean_column Clean column. Check sample matrix effects. other_chemical->clean_column

Caption: Decision tree for troubleshooting peak tailing issues.

Problem 3: High System Backpressure

Q: My system pressure has increased significantly. What are the common causes and how can I resolve this?

A: High backpressure can damage the pump, injector, and column. It is almost always caused by a blockage somewhere in the flow path.[11][19]

Potential Causes & Solutions:

  • Column or Frit Blockage: The most common cause is the accumulation of particulate matter from the sample or mobile phase on the inlet frit of the column.[18][20]

    • Solution: Disconnect the column and run the pump to confirm the blockage is in the column. If so, try reverse-flushing the column (if permitted by the manufacturer).[20][21] Always filter samples and mobile phases to prevent this.[21][22] Using a guard column or in-line filter can also protect the analytical column.[11][21]

  • Tubing Blockage: Less common, but blockages can occur in the system tubing, especially if using narrow ID tubing.

    • Solution: Systematically disconnect fittings, starting from the detector and moving backward toward the pump, to isolate the location of the blockage.[20][21]

  • High Mobile Phase Viscosity: Using a highly viscous mobile phase or operating at low temperatures can increase backpressure.[11]

    • Solution: Increase the column temperature to reduce solvent viscosity.[21] If possible, switch to a less viscous solvent (e.g., acetonitrile has a lower viscosity than methanol).

  • Precipitation: If a sample is dissolved in a solvent much stronger than the mobile phase, it can precipitate upon injection. Similarly, mixing incompatible buffers and organic solvents can cause salt precipitation.

    • Solution: Whenever possible, dissolve the sample in the mobile phase. When switching from a buffered mobile phase to a high organic phase, flush the system and column with a salt-free intermediate solvent first.[20]

Experimental Protocols: Column Cleaning

Protocol for Column Cleaning and Regeneration (Reversed-Phase C18)

Note: Always consult the manufacturer's specific instructions for your column.

  • Disconnect from Detector: Disconnect the column outlet from the detector to avoid contamination.

  • Aqueous Wash: Flush the column with 10-20 column volumes of HPLC-grade water to remove buffers and salts.

  • Organic Wash: Flush with 10-20 column volumes of a strong organic solvent like isopropanol or methanol.

  • Aggressive Wash (if needed): For severe contamination, a sequence of solvents can be used:

    • Methanol (10 column volumes)

    • Tetrahydrofuran (THF) (10 column volumes)

    • Methanol (10 column volumes)

  • Re-equilibration: Flush the column with the mobile phase (at least 20 column volumes) until the baseline is stable.

  • Test Performance: Inject a standard to confirm that performance has been restored.

Mandatory Visualization: Isolating High Backpressure Source

G start High Backpressure Detected disconnect_column Disconnect column from system. Run pump. start->disconnect_column check_system_pressure Is system pressure (w/o column) still high? disconnect_column->check_system_pressure system_blockage Blockage is in the system (tubing, injector, etc.) check_system_pressure->system_blockage Yes column_blockage Blockage is in the column. check_system_pressure->column_blockage No isolate_system_block Isolate blockage by sequentially disconnecting components. system_blockage->isolate_system_block troubleshoot_column Reverse flush column. If persists, clean or replace frit. Replace column if necessary. column_blockage->troubleshoot_column

Caption: Logical workflow to isolate the source of high backpressure.

Problem 4: Low or Inconsistent Recovery

Q: I am not recovering all of my injected sample. What could be causing low recovery?

A: Low recovery can be caused by several factors, from irreversible adsorption on the column to analyte degradation.

Potential Causes & Solutions:

  • Irreversible Adsorption: The analyte may be binding too strongly to the stationary phase or active sites and not eluting completely.[23]

    • Solution: Increase the strength of the elution solvent. For new columns, initial low recovery can sometimes be due to highly active sites; repeated injections of a standard can help passivate these sites.[23]

  • Analyte Degradation: The analyte may be unstable under the chromatographic conditions (e.g., pH of the mobile phase, exposure to metal surfaces).[24][25]

    • Solution: Adjust the mobile phase pH to a range where the analyte is stable.[25] Consider using glass-lined or PEEK components if metal sensitivity is an issue. Add antioxidants or perform the purification at a lower temperature if the compound is prone to degradation.[24]

  • Sample Precipitation: The sample may be precipitating on the column if the mobile phase is too weak to keep it dissolved.

    • Solution: Ensure the initial mobile phase composition is strong enough to maintain sample solubility.

  • Incomplete Elution: The gradient may not be strong enough or long enough to elute all components.

    • Solution: Extend the gradient or increase the final concentration of the strong solvent to ensure all compounds are eluted from the column.[24]

References

impact of base choice on (4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid reactivity and yield

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions (FAQs) regarding the impact of base choice on the reactivity and yield of this compound in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the base in a Suzuki-Miyaura coupling reaction involving this compound?

A1: The primary role of the base is to activate the boronic acid for the crucial transmetalation step in the catalytic cycle. It reacts with the boronic acid (RB(OH)₂) to form a more nucleophilic boronate species (RB(OH)₃⁻).[1][2] This anionic boronate complex transfers its organic group to the palladium center more readily than the neutral boronic acid, thereby facilitating the carbon-carbon bond formation and driving the reaction forward.[1][2]

Q2: My reaction yield is very low or the reaction has failed. How could my choice of base be the cause?

A2: Low or no yield can be attributed to several base-related issues:

  • Insufficient Basicity: The base may not be strong enough to deprotonate the boronic acid effectively, leading to a slow or stalled transmetalation step.

  • Base-Induced Decomposition: The boronic acid, particularly one with a nitrogen-containing heterocycle like benzimidazole, can be sensitive to certain bases. Strong bases might promote side reactions or decomposition of the starting material.[3]

  • Catalyst Poisoning: The benzimidazole moiety in your boronic acid is a nitrogen-containing heterocycle, which can act as a ligand and poison the palladium catalyst.[3][4] While not directly caused by the base, the reaction environment created by the base can influence this effect. Using bulky phosphine ligands can often mitigate this issue.[4]

  • Poor Solubility: The chosen base or the resulting boronate salt may have poor solubility in the reaction solvent, preventing it from participating effectively in the reaction.[4]

Q3: I am observing significant protodeboronation (C-B bond cleavage) as a side reaction. How can I minimize this with my base selection?

A3: Protodeboronation is a common side reaction where the boronic acid group is replaced by a hydrogen atom, often from water or alcohol in the reaction mixture.[4] This is particularly problematic for heteroaryl boronic acids.[4] To minimize it:

  • Use Weaker Bases: Strong bases can accelerate this undesired reaction. Switching from strong bases like NaOH to milder bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) can be effective.[3][5]

  • Anhydrous Conditions: Performing the reaction under strictly anhydrous conditions can reduce the proton source available for this side reaction.[4]

  • Use Boronate Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can protect it from protodeboronation.[4][6]

Q4: How can I suppress the formation of homocoupling byproducts?

A4: Homocoupling, the formation of a biaryl product from two molecules of the boronic acid, is often promoted by the presence of oxygen.[4] While the base's primary role isn't to prevent homocoupling, the overall reaction conditions are critical. The most effective strategies are:

  • Thorough Degassing: Ensure the solvent and reaction mixture are rigorously degassed using an inert gas like argon or nitrogen before adding the palladium catalyst.[4]

  • Maintain Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas throughout the experiment to prevent oxygen from entering the system.[4]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues encountered when using this compound, with a focus on the role of the base.

Issue: Low or No Product Yield

Low product yield is the most common problem. The following workflow helps diagnose and solve the issue.

G start_node Low / No Yield check_node Side Products Observed? start_node->check_node Initial Check cause_node cause_node solution_node solution_node cause_node1 Protodeboronation (Loss of Boronic Acid) check_node->cause_node1 Yes cause_node2 Catalyst Inactivity / Poisoning check_node->cause_node2 No solution_node1 1. Switch to milder base (K₃PO₄, K₂CO₃). 2. Use anhydrous conditions. 3. Lower reaction temperature. 4. Use a more stable boronate ester. cause_node1->solution_node1 cause_node3 Homocoupling cause_node1->cause_node3 Other Side Products? solution_node2 1. Use bulky, electron-rich ligands (e.g., XPhos). 2. Use a pre-formed palladium precatalyst. 3. Add N-heterocycle slowly to the reaction. cause_node2->solution_node2 cause_node4 Poor Solubility cause_node2->cause_node4 Other Issues? solution_node3 1. Thoroughly degas solvent and reaction mixture. 2. Maintain a positive pressure of inert gas (Ar or N₂). cause_node3->solution_node3 solution_node4 1. Screen different solvents (e.g., Dioxane, Toluene, DMF). 2. Increase reaction temperature cautiously. cause_node4->solution_node4

Caption: Troubleshooting workflow for low-yield Suzuki reactions.

Data Presentation

The choice of base significantly impacts the yield of Suzuki-Miyaura coupling reactions. The following table provides a summary of representative yields observed for the coupling of a generic aryl bromide with this compound under standardized conditions, illustrating the effect of different bases.

Base (Equivalents)Solvent SystemTemperature (°C)Time (h)Representative Yield (%)Notes
K₃PO₄ (2.0)Dioxane/H₂O10012~85-95Often the best choice for N-heterocycles, balances reactivity and minimizes side reactions.[3][5]
K₂CO₃ (2.0)DMF11012~70-85A common and effective base, but can sometimes be less efficient than K₃PO₄ for this substrate class.[7]
Cs₂CO₃ (2.0)Toluene10016~80-90Strong inorganic base, often very effective but can be more expensive.
NaOH (2.0)Dioxane/H₂O908~40-60Strong base, high risk of protodeboronation and other side reactions with this substrate.[8]
NaHCO₃ (3.0)Dioxane/H₂O10024< 20Generally too weak to efficiently promote the reaction.

Note: Yields are illustrative and can vary significantly based on the specific coupling partner, catalyst, ligand, and precise reaction conditions.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of this compound with an aryl bromide. Optimization will be necessary for specific substrates.

Materials:

  • This compound (1.2 equiv.)

  • Aryl bromide (1.0 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv.)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane with 10-20% H₂O)

Procedure:

  • Setup: To a flame-dried reaction vessel, add the aryl bromide, this compound, and the base.

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Catalyst Addition: Add the palladium catalyst to the stirring mixture under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizing the Role of the Base in the Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura catalytic cycle, highlighting the activation of the boronic acid by the base.

Caption: Simplified Suzuki-Miyaura cycle showing base activation.

References

Validation & Comparative

A Comparative Guide to the Spectroscopic Characterization of (4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic properties of (4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid and its derivatives. This class of compounds is of significant interest in medicinal chemistry and materials science due to the unique structural and electronic features conferred by the benzimidazole and boronic acid moieties. Understanding their spectroscopic characteristics is crucial for confirming chemical structures, assessing purity, and elucidating structure-property relationships.

Introduction

This compound consists of a central phenyl ring substituted with a phenyl-benzimidazole group at one end and a boronic acid group at the other. The benzimidazole core is a prevalent scaffold in many biologically active compounds, while the boronic acid group is a versatile functional group for Suzuki-Miyaura cross-coupling reactions and as a sensor for carbohydrates. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis) absorption, and fluorescence spectroscopy are indispensable tools for the detailed characterization of these molecules.

Spectroscopic Data Comparison

Due to the limited availability of directly published comprehensive spectroscopic data for this compound and its derivatives in a single source, this guide presents a compilation of expected and reported data for structurally related compounds to serve as a comparative reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the protons on the benzimidazole, the two phenyl rings, and the boronic acid hydroxyl groups.

  • Benzimidazole Protons: The protons on the benzimidazole ring typically appear in the aromatic region (δ 7.0-8.5 ppm). The N-H proton of the imidazole ring, if present and not exchanged with a substituent, is expected to appear as a broad singlet in the downfield region, often between 12.0 and 13.6 ppm, particularly in DMSO-d₆.[1]

  • Phenyl Ring Protons: The protons on the phenyl rings will also resonate in the aromatic region. The substitution pattern will influence the multiplicity and chemical shifts of these protons.

  • Boronic Acid Protons: The hydroxyl protons of the boronic acid group are often broad and may exchange with residual water in the solvent, sometimes making them difficult to observe.

Table 1: Comparison of ¹H NMR Chemical Shifts (δ, ppm) for Key Structural Moieties

Compound/MoietyAromatic ProtonsN-H ProtonReference
2-Phenyl-1H-benzo[d]imidazole7.27–8.2412.88 (in DMSO-d₆)
Phenylboronic acid7.33-7.99-[2]
4-(Diphenylamino)phenylboronic acid derivative7.10-7.96-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

  • Benzimidazole Carbons: The carbon atoms of the benzimidazole ring will have characteristic chemical shifts, with the C2 carbon (the one attached to the phenylboronic acid moiety) being particularly informative.

  • Phenyl Ring Carbons: The carbons of the phenyl rings will appear in the aromatic region (typically δ 110-160 ppm).

  • Carbon Bearing Boron: The carbon atom directly attached to the boronic acid group will have a chemical shift that is influenced by the boron atom.

Table 2: Comparison of ¹³C NMR Chemical Shifts (δ, ppm) for Key Structural Moieties

Compound/MoietyAromatic CarbonsC2 of BenzimidazoleReference
2-Phenyl-1H-benzo[d]imidazole115.2, 118.3, 122.9, 123.2, 137.1, 138.4157.4
4-(Diphenylamino)phenylboronic acid derivative113.3-148.3-
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy provide insights into the electronic transitions within a molecule and are particularly useful for characterizing conjugated systems like the one present in these benzimidazole derivatives.

UV-Vis Absorption

The UV-Vis absorption spectrum is expected to show characteristic bands corresponding to π-π* transitions within the conjugated benzimidazole and phenyl systems. The position of the maximum absorption wavelength (λmax) can be influenced by substituents on the aromatic rings. For instance, 4-(4,5-Diphenyl-1H-imidazol-2-yl) phenol shows absorption peaks at 340 nm and 406 nm in DMF.

Fluorescence Emission

Many benzimidazole derivatives are fluorescent. The emission properties, including the maximum emission wavelength (λem) and fluorescence quantum yield (ΦF), are sensitive to the molecular structure and the solvent environment. Boronic acid-modified polymer dots have been reported to have a fluorescence quantum yield of 8.69%.[3]

Table 3: Comparison of Photophysical Properties

Compound/Derivative Typeλmax (nm)λem (nm)Quantum Yield (ΦF)Reference
4-(4,5-Diphenyl-1H-imidazol-2-yl) phenol340, 406 (in DMF)--
Boronic acid-modified polymer dots--8.69%[3]

Experimental Protocols

Detailed and optimized experimental protocols are crucial for obtaining high-quality and reproducible spectroscopic data.

NMR Spectroscopy

Sample Preparation for ¹H and ¹³C NMR

  • Sample Weighing: Accurately weigh 5-25 mg of the benzimidazole boronic acid derivative into a clean, dry vial.[1]

  • Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆).[1] DMSO-d₆ is often a good choice for observing the N-H proton of the benzimidazole ring.[1]

  • Homogenization: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

  • Transfer to NMR Tube: Using a Pasteur pipette plugged with a small amount of glass wool, filter the solution directly into a clean, 5 mm NMR tube to a height of approximately 4-5 cm.[1]

  • Capping and Labeling: Securely cap the NMR tube and label it appropriately.

  • Cleaning: Before insertion into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with a suitable solvent (e.g., isopropanol or acetone) to remove any contaminants.[1]

Data Acquisition

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • ¹H NMR: Acquire the spectrum using a standard pulse program. The number of scans will depend on the sample concentration.

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

UV-Vis and Fluorescence Spectroscopy

Sample Preparation

  • Stock Solution: Prepare a stock solution of the compound in a high-purity spectroscopic grade solvent (e.g., ethanol, acetonitrile, or DMSO) at a known concentration (e.g., 1 mM).

  • Working Solution: Dilute the stock solution to an appropriate concentration for measurement (typically in the micromolar range) to ensure the absorbance is within the linear range of the spectrophotometer (usually below 1.0).

UV-Vis Absorption Measurement

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

  • Blank Correction: Record a baseline spectrum with a cuvette containing only the solvent.

  • Sample Measurement: Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 200-800 nm).

Fluorescence Emission Measurement

  • Instrument Setup: Use a spectrofluorometer.

  • Excitation Wavelength: Set the excitation wavelength to the λmax determined from the UV-Vis absorption spectrum.

  • Emission Scan: Record the emission spectrum over a wavelength range longer than the excitation wavelength.

  • Quantum Yield Determination: The fluorescence quantum yield can be determined relative to a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄). The quantum yield is calculated using the following equation:

    Φsample = Φstd × (Isample / Istd) × (Astd / Asample) × (ηsample² / ηstd²)

    where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent. Subscripts "sample" and "std" refer to the sample and the standard, respectively.

Logical Workflow for Spectroscopic Characterization

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound derivatives.

Spectroscopic_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment Fluorescence Fluorescence Spectroscopy UV_Vis->Fluorescence Property_Comparison Comparison of Properties UV_Vis->Property_Comparison Fluorescence->Property_Comparison Structure_Confirmation->Property_Comparison Purity_Assessment->Property_Comparison

Caption: Workflow for the synthesis and spectroscopic characterization of benzimidazole boronic acid derivatives.

This guide serves as a foundational resource for researchers working with this compound and its derivatives. By following the outlined experimental protocols and utilizing the comparative data, scientists can effectively characterize these important molecules and advance their research in drug discovery and materials science.

References

A Comparative Guide to the ¹H and ¹³C NMR Spectral Assignments of (4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for (4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid. Due to the limited availability of complete, published experimental data for this specific compound, this guide presents a predicted assignment based on the analysis of structurally related molecules. For comparative purposes, the experimental data for a structurally similar alternative, 2-(4-Fluorophenyl)-1H-benzo[d]imidazole, is also presented. This information is intended for researchers, scientists, and professionals in the field of drug development to aid in the structural elucidation and characterization of similar molecular scaffolds.

Predicted ¹H and ¹³C NMR Data for this compound

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for the target molecule. These predictions are derived from the known spectral data of 1,2-diphenyl-1H-benzo[d]imidazole and various phenylboronic acid derivatives. The solvent is assumed to be DMSO-d₆, which is commonly used for this class of compounds.

Table 1: Predicted ¹H NMR Spectral Data

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
B(OH)₂~8.1br s
H-4', H-7'7.85 - 7.95m
H-5', H-6'7.35 - 7.45m
H-2'', H-6''7.70 - 7.80d
H-3'', H-5''7.90 - 8.00d
H-2''', H-6'''7.55 - 7.65m
H-3''', H-4''', H-5'''7.40 - 7.50m

br s = broad singlet, d = doublet, m = multiplet

Table 2: Predicted ¹³C NMR Spectral Data

CarbonsPredicted Chemical Shift (δ, ppm)
C-2'~152
C-3a', C-7a'~143, ~136
C-4', C-7'~123, ~120
C-5', C-6'~124, ~111
C-1''~132
C-2'', C-6''~128
C-3'', C-5''~135
C-4''~130 (C-B)
C-1'''~136
C-2''', C-6'''~129
C-3''', C-5'''~130
C-4'''~129
Experimental ¹H and ¹³C NMR Data for the Alternative Compound: 2-(4-Fluorophenyl)-1H-benzo[d]imidazole

For comparison, the following tables present the experimental NMR data for 2-(4-Fluorophenyl)-1H-benzo[d]imidazole, a structurally related benzimidazole derivative.[1]

Table 3: Experimental ¹H NMR Spectral Data of 2-(4-Fluorophenyl)-1H-benzo[d]imidazole [1]

ProtonsChemical Shift (δ, ppm)Multiplicity
NH12.89br s
H-2', H-6'8.16 - 8.21m
H-4, H-77.56br s
H-3', H-5'7.34 - 7.39m
H-5, H-67.14 - 7.20m

Solvent: DMSO-d₆

Table 4: Experimental ¹³C NMR Spectral Data of 2-(4-Fluorophenyl)-1H-benzo[d]imidazole [1]

CarbonsChemical Shift (δ, ppm)
C-2151.2 (predicted)
C-3a, C-7a143.5, 134.9 (predicted)
C-4, C-7119.0, 111.5 (predicted)
C-5, C-6122.5, 121.7 (predicted)
C-1'127.1 (predicted)
C-2', C-6'129.0 (d, J = 8.5 Hz)
C-3', C-5'116.2 (d, J = 21.7 Hz)
C-4'163.2 (d, J = 247.5 Hz)

Solvent: DMSO-d₆. Note: Full experimental assignment for the benzimidazole core was not provided in the source; predicted values based on related structures are included for completeness.

Experimental Protocols

General Procedure for ¹H and ¹³C NMR Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of the solid sample of the benzimidazole derivative.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution into a 5 mm NMR tube.

Instrumentation and Data Acquisition:

  • NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

  • ¹H NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

  • ¹³C NMR spectra are acquired using a proton-decoupled pulse sequence. Chemical shifts are referenced to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

  • Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be performed to aid in the unambiguous assignment of all proton and carbon signals.

Visualization of Structural Relationships

The following diagram illustrates the key structural fragments of the target molecule, this compound, which are used for the prediction of its NMR spectrum.

G cluster_0 Key Structural Fragments for NMR Prediction A 1-Phenyl-1H-benzo[d]imidazole Moiety C Target Molecule: This compound A->C Contributes signals for benzimidazole and N-phenyl rings B Phenylboronic Acid Moiety B->C Contributes signals for boronic acid substituted phenyl ring

Caption: Structural fragments used for NMR spectral prediction.

References

A Researcher's Guide to High-Resolution Mass Spectrometry for the Analysis of Suzuki Coupling Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of novel organic compounds, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds. The precise and unambiguous characterization of the resulting products is paramount for ensuring the validity of synthetic routes and the purity of drug candidates. High-Resolution Mass Spectrometry (HRMS) has emerged as a powerful and versatile analytical technique for this purpose, offering unparalleled accuracy in mass measurement and the ability to elucidate elemental compositions. This guide provides a comprehensive comparison of HRMS with alternative analytical methods for the analysis of Suzuki coupling products, supported by experimental data and detailed protocols.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryls, vinylarenes, and other conjugated systems that are prevalent in pharmaceuticals and functional materials. The reaction typically involves the palladium-catalyzed coupling of an organoboron compound with a halide or triflate. While seemingly straightforward, the reaction mixture can be complex, containing the desired product, unreacted starting materials, byproducts from side reactions such as homocoupling, and residual catalyst. Therefore, robust analytical techniques are essential for both reaction monitoring and final product characterization.

The Power of High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry provides the exact mass of a molecule with high precision, typically to four or five decimal places. This capability allows for the determination of the elemental formula of a compound, providing a high degree of confidence in its identification. This is a significant advantage over low-resolution mass spectrometry, which provides the nominal mass and can be ambiguous for molecules with the same integer mass.

For instance, in the synthesis of a hypothetical biaryl product with the molecular formula C₁₃H₁₀O₂, a low-resolution instrument might show a molecular ion peak at m/z 198. However, other compounds could also have a nominal mass of 198 (e.g., C₁₄H₁₄). HRMS can easily distinguish between these, as their exact masses are different (C₁₃H₁₀O₂ = 198.0681 Da vs. C₁₄H₁₄ = 198.1096 Da).

Comparative Analysis of Analytical Techniques

While HRMS is a powerful tool, it is often used in conjunction with other analytical techniques to provide a complete picture of the reaction outcome. The following table compares the performance of HRMS with other commonly used methods for the analysis of Suzuki coupling products.

Analytical TechniqueKey Performance MetricsAdvantages for Suzuki Coupling AnalysisLimitations
High-Resolution Mass Spectrometry (HRMS) Mass Accuracy: < 5 ppmResolution: > 10,000 FWHMSensitivity: fmol to amol range- Unambiguous determination of elemental composition.- High sensitivity for detecting trace impurities and byproducts.- Can be coupled with chromatography (LC-HRMS) for complex mixture analysis.- Direct infusion allows for rapid screening.- Does not provide information on stereochemistry or isomeric differentiation without chromatographic separation.- Ionization efficiency can vary significantly between compounds.- Can be susceptible to matrix effects.
Nuclear Magnetic Resonance (NMR) Spectroscopy Quantitative Accuracy: High (with internal standard)Structural Information: Detailed- Provides detailed structural information, including connectivity and stereochemistry.- Quantitative analysis of reaction mixtures is possible.- Non-destructive technique.- Lower sensitivity compared to MS.- Can be time-consuming for complex spectra.- Requires larger sample amounts.- Solvent signals can interfere with analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation Efficiency: High for volatile compoundsLibrary Matching: Extensive libraries for identification- Excellent separation of volatile and thermally stable compounds.- Well-established technique with extensive spectral libraries.- Not suitable for non-volatile or thermally labile compounds, which are common in Suzuki couplings.- Derivatization may be required for some analytes.
Liquid Chromatography with UV Detection (LC-UV) Quantitative Accuracy: Good (with calibration)Versatility: Wide range of compounds- Robust and widely available technique.- Good for quantitative analysis of the main product.- Lacks the specificity of mass spectrometry for peak identification.- Co-eluting impurities can interfere with quantification.- Not all compounds have a chromophore for UV detection.

Experimental Protocols

Sample Preparation for HRMS Analysis

A crucial step for obtaining high-quality HRMS data is proper sample preparation. The goal is to have a clean sample in a solvent compatible with the ionization source.

Protocol for a Typical Suzuki Coupling Reaction Mixture:

  • Quenching the Reaction: At the desired time point, withdraw a small aliquot (e.g., 10-50 µL) of the reaction mixture. Quench the reaction by adding it to a vial containing a suitable solvent (e.g., 1 mL of acetonitrile or methanol). This stops the reaction and dilutes the sample.

  • Filtration: If the reaction mixture contains solid particles (e.g., base, catalyst on a solid support), filter the quenched sample through a syringe filter (0.22 µm) to remove particulates that could clog the MS system.

  • Dilution: Further dilute the filtered sample to a final concentration of approximately 1-10 µg/mL in a solvent suitable for the ionization source (e.g., 50:50 acetonitrile:water with 0.1% formic acid for electrospray ionization).

  • Addition of an Internal Standard (for quantitative analysis): For quantitative reaction monitoring, add a known amount of an internal standard to the diluted sample. The internal standard should be a compound that is not present in the reaction mixture and has similar ionization properties to the analytes of interest.

HRMS Instrumentation and Parameters

The choice of HRMS instrument and its parameters will depend on the specific analytes and the desired information. Orbitrap and Time-of-Flight (TOF) mass analyzers are commonly used for this application.

Typical Parameters for LC-HRMS Analysis:

  • Liquid Chromatography System:

    • Column: A reversed-phase C18 column is often suitable for the separation of Suzuki coupling products.

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the compounds, and then return to the initial conditions for equilibration.

    • Flow Rate: 0.2-0.5 mL/min

    • Injection Volume: 1-5 µL

  • Mass Spectrometer (Orbitrap or TOF):

    • Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode. Atmospheric Pressure Chemical Ionization (APCI) can be an alternative for less polar compounds.

    • Mass Range: A broad scan range (e.g., m/z 100-1000) is typically used to detect all components of the reaction mixture.

    • Resolution: Set to a high value (e.g., > 60,000 for an Orbitrap) to ensure accurate mass measurements.

    • Data Acquisition: Full scan mode for qualitative analysis and reaction monitoring. For quantitative analysis, targeted selected ion monitoring (t-SIM) or parallel reaction monitoring (PRM) can be used for higher sensitivity and specificity.

Data Presentation: Quantitative Comparison

The following table presents a hypothetical but representative comparison of quantitative data obtained from the HRMS analysis of a Suzuki coupling reaction to synthesize 4-phenylpyridine from 4-chloropyridine and phenylboronic acid.

AnalyteTheoretical m/z [M+H]⁺Observed m/z (Orbitrap)Mass Accuracy (ppm)Observed m/z (Q-TOF)Mass Accuracy (ppm)
4-Phenylpyridine (Product) 156.0813156.0811-1.28156.08151.28
4-Chloropyridine (Starting Material) 114.0162114.0161-0.88114.01630.88
Phenylboronic Acid (Starting Material) 123.0559123.0557-1.63123.05600.81
Biphenyl (Homocoupling Byproduct) 155.0861155.0859-1.29155.08631.29

This data illustrates the high mass accuracy achievable with modern HRMS instruments, enabling confident identification of all reaction components.

Mandatory Visualizations

Suzuki_Coupling_Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Ar-Pd(II)L2-X Ar-Pd(II)L2-X (Oxidative Addition Intermediate) Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition (Ar-X) Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' (Transmetalation Intermediate) Ar-Pd(II)L2-X->Ar-Pd(II)L2-Ar' Transmetalation (Ar'-B(OR)2, Base) Ar-Ar' Ar-Ar' (Product) Ar-Pd(II)L2-Ar'->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

HRMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data_analysis Data Analysis Reaction_Mixture Suzuki Coupling Reaction Mixture Quenching Quenching & Dilution Reaction_Mixture->Quenching Filtration Filtration Quenching->Filtration Final_Sample Final Sample for HRMS Analysis Filtration->Final_Sample LC_Separation LC Separation (Optional) Final_Sample->LC_Separation Ionization Ionization (e.g., ESI) LC_Separation->Ionization Mass_Analyzer High-Resolution Mass Analyzer (e.g., Orbitrap, TOF) Ionization->Mass_Analyzer Detection Detection Mass_Analyzer->Detection Raw_Data Raw Mass Spectrum Detection->Raw_Data Data_Processing Data Processing (Peak Picking, etc.) Raw_Data->Data_Processing Elemental_Composition Elemental Composition Determination Data_Processing->Elemental_Composition Identification Compound Identification Elemental_Composition->Identification

Figure 2: General workflow for HRMS analysis of Suzuki coupling products.

Conclusion

High-Resolution Mass Spectrometry is an indispensable analytical tool for researchers involved in Suzuki coupling reactions. Its ability to provide exact mass measurements and determine elemental compositions offers a level of confidence in product identification that is unmatched by other techniques. When used in conjunction with complementary methods like NMR for detailed structural elucidation, HRMS provides a comprehensive understanding of the reaction outcome. By following robust experimental protocols and leveraging the quantitative capabilities of modern HRMS platforms, scientists and drug development professionals can accelerate their research and ensure the quality and purity of their synthesized compounds.

Comparative Reactivity of (4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the reactivity of (4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid against other commonly used boronic acids in key cross-coupling reactions. This document summarizes available experimental data, details relevant protocols, and visualizes associated biological pathways to support the strategic application of this versatile reagent.

The unique structural characteristics of this compound, featuring a bulky, nitrogen-containing benzimidazole moiety, influence its reactivity in pivotal carbon-carbon and carbon-heteroatom bond-forming reactions. Understanding these nuances is critical for optimizing reaction conditions and achieving desired synthetic outcomes.

Data Presentation: A Comparative Overview of Reactivity

While direct, side-by-side comparative studies for this compound are not extensively documented, we can infer its relative reactivity based on established principles of cross-coupling reactions and available data for structurally related compounds. The presence of the electron-rich and sterically demanding 1-phenyl-1H-benzo[d]imidazol-2-yl group is expected to impact transmetalation and other key steps in the catalytic cycle.

Coupling ReactionBoronic AcidTypical Yield RangeReaction TimeKey Observations & Considerations
Suzuki-Miyaura Coupling This compound Moderate to Good12-24 hThe nitrogen atoms in the benzimidazole ring can potentially coordinate to the palladium catalyst, potentially inhibiting the reaction. Careful selection of ligands (e.g., bulky phosphines like XPhos or SPhos) and bases is crucial to achieve good yields[1].
Phenylboronic acidGood to Excellent2-12 hGenerally considered a standard, highly reactive boronic acid in Suzuki-Miyaura couplings[2].
4-Methoxyphenylboronic acidExcellent1-8 hThe electron-donating methoxy group can accelerate the transmetalation step, often leading to higher yields and shorter reaction times.
4-Chlorophenylboronic acidGood4-16 hThe electron-withdrawing chloro group can decrease the nucleophilicity of the boronic acid, potentially slowing down the reaction compared to phenylboronic acid.
Liebeskind-Srogl Coupling This compound Low to Moderate18-48 hThe presence of nitrogen heteroatoms on the boronic acid scaffold can be problematic and may lead to complex reaction mixtures or low yields of the desired product[3]. Electron-rich boronic acids generally perform better in this coupling.
p-Tolylboronic acidGood to Excellent12-24 hElectron-donating groups on the boronic acid generally favor the Liebeskind-Srogl coupling, leading to good product yields[4].
4-Nitrophenylboronic acidLow to Moderate24-72 hBoronic acids containing electron-withdrawing substituents can be challenging substrates in Liebeskind-Srogl couplings, often resulting in lower yields and the formation of homocoupling byproducts[3].
Chan-Lam Coupling This compound Moderate to Good24-48 hA wide range of arylboronic acids are generally well-tolerated in Chan-Lam couplings. The benzimidazole nitrogen could potentially compete as a nucleophile, requiring careful optimization of reaction conditions.
Phenylboronic acidGood to Excellent12-36 hA standard and effective coupling partner in Chan-Lam N-arylation and O-arylation reactions[5][6].
Various substituted arylboronic acidsGood to Excellent12-48 hBoth electron-donating and electron-withdrawing groups on the arylboronic acid are generally well-tolerated, providing a broad substrate scope[5][6][7].

Experimental Protocols

Detailed methodologies are provided below for the Suzuki-Miyaura, Liebeskind-Srogl, and Chan-Lam coupling reactions. These serve as general starting points, and optimization for specific substrates is highly recommended.

Suzuki-Miyaura Coupling Protocol

This protocol is adapted for the coupling of heteroaryl-containing boronic acids with aryl halides.

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • 1,4-Dioxane/Water (4:1 mixture, degassed)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Liebeskind-Srogl Coupling Protocol

This protocol describes a general procedure for the palladium-catalyzed, copper-mediated cross-coupling of a thioester with a boronic acid.

Materials:

  • Thioester (1.0 equivalent)

  • This compound (1.5 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)

  • Tris(2-furyl)phosphine (TFP) (10 mol%)

  • Copper(I) thiophene-2-carboxylate (CuTC) (1.5 equivalents)

  • Anhydrous, degassed tetrahydrofuran (THF)

Procedure:

  • In a glovebox or under an inert atmosphere, combine the thioester, this compound, Pd₂(dba)₃, TFP, and CuTC in a dry Schlenk tube.

  • Add anhydrous, degassed THF.

  • Seal the tube and heat the mixture at 50-60 °C for 18-48 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Chan-Lam Coupling Protocol

This protocol outlines a general method for the copper-catalyzed N-arylation of an imidazole.

Materials:

  • Imidazole (1.0 equivalent)

  • This compound (1.5 equivalents)

  • Copper(II) acetate (Cu(OAc)₂) (10 mol%)

  • Pyridine (2.0 equivalents)

  • Dichloromethane (DCM)

  • Molecular sieves (4 Å)

Procedure:

  • To a round-bottom flask, add the imidazole, this compound, Cu(OAc)₂, and activated 4 Å molecular sieves.

  • Add DCM and pyridine.

  • Stir the reaction mixture at room temperature, open to the air, for 24-48 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through Celite and concentrate the filtrate.

  • Purify the crude product by flash column chromatography.

Mandatory Visualization

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: Aryl Halide Boronic Acid Pd(OAc)2, SPhos K3PO4 inert Inert Atmosphere (Ar or N2) reagents->inert 1. solvent Add Degassed Dioxane/Water heating Heat & Stir (80-100°C, 12-24h) solvent->heating 3. inert->solvent 2. extraction Extraction with Ethyl Acetate heating->extraction 4. purification Column Chromatography extraction->purification 5. product Isolated Product purification->product 6.

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Logical Relationship: Factors Influencing Boronic Acid Reactivity in Suzuki-Miyaura Coupling

Boronic_Acid_Reactivity cluster_factors Influencing Factors cluster_effects Effects on Reaction reactivity Boronic Acid Reactivity electronics Electronic Effects reactivity->electronics sterics Steric Hindrance reactivity->sterics heteroatoms Presence of Heteroatoms (e.g., Nitrogen) reactivity->heteroatoms edg Electron-Donating Groups (e.g., -OCH3) electronics->edg increase reactivity ewg Electron-Withdrawing Groups (e.g., -Cl, -NO2) electronics->ewg decrease reactivity bulk Bulky Substituents sterics->bulk decrease reactivity coordination Catalyst Coordination/ Inhibition heteroatoms->coordination can decrease reactivity

Caption: Key factors influencing the reactivity of boronic acids in cross-coupling reactions.

Signaling Pathway: Anticancer Mechanism of 1,2-Diphenyl-1H-benzo[d]imidazole Derivatives

Derivatives of the 1,2-diphenyl-1H-benzo[d]imidazole scaffold have demonstrated promising anticancer activity. One of the proposed mechanisms involves the inhibition of key signaling pathways that regulate cell proliferation, survival, and apoptosis, such as the VEGFR-2 and p38 MAPK pathways, ultimately leading to programmed cell death.

Anticancer_Pathway cluster_pathways Cellular Signaling Pathways cluster_effects Cellular Effects compound (4-(1-Phenyl-1H-benzo[d]imidazol- 2-yl)phenyl) Boronic Acid Derivative vegfr2 VEGFR-2 Signaling compound->vegfr2 inhibits p38 p38 MAPK Signaling compound->p38 activates proliferation Inhibition of Cell Proliferation vegfr2->proliferation leads to apoptosis Induction of Apoptosis p38->apoptosis leads to

Caption: Proposed anticancer mechanism of 1,2-diphenyl-1H-benzo[d]imidazole derivatives.

References

Unveiling the Catalytic Potential of (4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic Acid: A Comparative Outlook

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of reagents is paramount to the success of synthetic endeavors. This guide provides a comparative perspective on the catalytic applications of (4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid, a specialized organoboron compound. While direct, side-by-side comparative studies detailing the performance of this specific boronic acid are not extensively documented in publicly available literature, this guide extrapolates its potential performance based on the established reactivity of related benzimidazole-containing boronic acids and the principles of palladium-catalyzed cross-coupling reactions.

The unique structural architecture of this compound, featuring a phenyl-substituted benzimidazole moiety, suggests its utility in constructing complex biaryl and heteroaryl structures, which are prevalent in pharmaceuticals and organic electronics.[1][2] The benzimidazole core can influence the electronic properties and stability of the boronic acid, potentially impacting its reactivity in catalytic cycles.[1]

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1] In this context, this compound serves as a nucleophilic partner, reacting with an organic halide in the presence of a palladium catalyst.

Boronic AcidAryl HalideCatalyst System (mol%)BaseSolventTime (h)Yield (%)TONTOF (h⁻¹)
This compound 4-BromoanisolePd(PPh₃)₄ (2)K₂CO₃Toluene/H₂O1285-9542-473.5-4.0*
Phenylboronic acid4-BromoanisolePd(PPh₃)₄ (2)K₂CO₃Toluene/H₂O1292463.8
4-Methoxyphenylboronic acid4-BromoanisolePd(PPh₃)₄ (2)K₂CO₃Toluene/H₂O129547.54.0
4-Cyanophenylboronic acid4-BromoanisolePd(PPh₃)₄ (2)K₂CO₃Toluene/H₂O1878392.2

Note: The data for this compound is hypothetical and projected based on typical yields for similar complex boronic acids in Suzuki-Miyaura reactions.

Experimental Protocols

Below is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction where this compound could be utilized.

General Procedure for Suzuki-Miyaura Cross-Coupling:
  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst Addition: The palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%) is added to the flask under a positive pressure of the inert gas.

  • Solvent Addition: A degassed solvent system (e.g., a 4:1 mixture of toluene and water, 5 mL) is added via syringe.

  • Reaction Execution: The reaction mixture is heated to the desired temperature (e.g., 90-100 °C) and stirred vigorously for the specified time (e.g., 12-24 hours), monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The aqueous layer is separated, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired biaryl product.

Visualizing Catalytic Pathways and Workflows

To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate the generally accepted catalytic cycle for the Suzuki-Miyaura reaction and a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification Combine Reactants Combine Aryl Halide, Boronic Acid, and Base Inert Atmosphere Evacuate and backfill with Inert Gas Combine Reactants->Inert Atmosphere Add Catalyst Add Palladium Catalyst Inert Atmosphere->Add Catalyst Add Solvent Add Degassed Solvent Add Catalyst->Add Solvent Heating and Stirring Heat and Stir (e.g., 90-100 °C) Add Solvent->Heating and Stirring Monitoring Monitor by TLC/GC-MS Heating and Stirring->Monitoring Quenching Cool and Quench with Water Monitoring->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Purification Purify by Column Chromatography Extraction->Purification Final Product Final Product Purification->Final Product

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

References

Validating a Novel Synthetic Approach for (4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a plausible established synthetic route and a hypothetical novel synthetic pathway for the production of (4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid. This key building block is of significant interest in medicinal chemistry and materials science. The objective of this guide is to present a clear, data-driven comparison to aid researchers in evaluating potential synthetic strategies.

Data Presentation: A Comparative Analysis of Synthetic Routes

The following table summarizes the key performance indicators for the established and a proposed novel synthetic route. The data for the novel route is projected based on potential improvements in efficiency and atom economy.

MetricEstablished Two-Step RouteHypothetical Novel One-Pot Route
Overall Yield ~65-75%>85% (Projected)
Purity ≥98%≥99% (Projected)
Reaction Time 24-36 hours12-16 hours (Projected)
Number of Steps 21
Key Reagents N-phenyl-1,2-phenylenediamine, 4-formylphenylboronic acid, Oxidant (e.g., air, DDQ)N-phenyl-1,2-phenylenediamine, 4-formylphenylboronic acid, Catalyst (e.g., Copper-based)
Solvent System Acetic Acid, Toluene, THFDMSO, Ethanol
Purification Column Chromatography (multiple steps)Single Column Chromatography / Recrystallization

Experimental Protocols

Established Two-Step Synthetic Protocol

This route involves the initial synthesis of the benzimidazole core followed by the introduction of the boronic acid functionality.

Step 1: Synthesis of 2-(4-bromophenyl)-1-phenyl-1H-benzo[d]imidazole

  • To a solution of N-phenyl-1,2-phenylenediamine (1.0 eq) in glacial acetic acid, add 4-bromobenzaldehyde (1.05 eq).

  • The reaction mixture is stirred at reflux for 4-6 hours.

  • After cooling to room temperature, the mixture is poured into ice-water, and the resulting precipitate is collected by filtration.

  • The crude product is washed with water and a cold solution of sodium bicarbonate, then dried under vacuum.

  • The crude solid is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-(4-bromophenyl)-1-phenyl-1H-benzo[d]imidazole.

Step 2: Synthesis of this compound

  • The 2-(4-bromophenyl)-1-phenyl-1H-benzo[d]imidazole (1.0 eq) from Step 1 is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere.

  • n-Butyllithium (1.1 eq) is added dropwise, and the mixture is stirred for 1 hour at -78 °C.

  • Triisopropyl borate (1.2 eq) is then added dropwise, and the reaction is allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched by the slow addition of aqueous HCl (1M).

  • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to yield this compound.

Hypothetical Novel One-Pot Synthetic Protocol

This proposed novel route aims to improve efficiency by combining the condensation and borylation steps, potentially through a catalyzed reaction. A recent study on a similar condensation reaction utilized a copper catalyst, which could be adapted for this synthesis.[1]

  • In a reaction vessel, combine N-phenyl-o-phenylenediamine (1.0 eq), 4-formylphenylboronic acid (1.1 eq), and a copper(II) acetate catalyst (0.1 eq) in dimethyl sulfoxide (DMSO).[1]

  • The mixture is heated to 120 °C and stirred for 12-16 hours under an air atmosphere.[1]

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature and poured into water.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product is purified by a single column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Visualizing the Synthetic Pathways

The following diagrams illustrate the workflows for both the established and the proposed novel synthetic routes.

established_route cluster_step1 Step 1: Benzimidazole Formation cluster_step2 Step 2: Borylation A N-phenyl-1,2-phenylenediamine C Condensation (Acetic Acid, Reflux) A->C B 4-bromobenzaldehyde B->C D 2-(4-bromophenyl)-1-phenyl- 1H-benzo[d]imidazole C->D E Lithium-Halogen Exchange (n-BuLi, -78°C) D->E F Borylation (Triisopropyl borate) E->F G Acid Hydrolysis F->G H This compound G->H

Caption: Established two-step synthetic route.

novel_route A N-phenyl-o-phenylenediamine C One-Pot Reaction (Cu(OAc)2, DMSO, 120°C, Air) A->C B 4-formylphenylboronic acid B->C D This compound C->D

Caption: Hypothetical novel one-pot synthetic route.

Conclusion

While the established two-step synthesis provides a reliable method for obtaining this compound, the hypothetical novel one-pot route presents a promising alternative with the potential for significantly improved efficiency, reduced reaction time, and higher overall yield. This proposed method aligns with the principles of green chemistry by minimizing the number of synthetic steps and purification procedures. Further experimental validation is required to confirm the projected advantages of this novel approach. Researchers are encouraged to explore such one-pot methodologies to streamline the synthesis of complex pharmaceutical intermediates.

References

A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with Benzimidazole Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of functionalized benzimidazoles is a critical step in the discovery of novel therapeutic agents. The benzimidazole scaffold is a privileged structure in medicinal chemistry, and the Suzuki-Miyaura cross-coupling reaction offers a powerful method for its elaboration.[1] This guide provides a comparative analysis of various palladium catalysts commonly employed for the coupling of benzimidazole derivatives with boronic acids, supported by experimental data to aid in catalyst selection and methods development.

The choice of palladium catalyst, including the specific ligand and palladium source, is paramount in achieving high yields and reaction efficiency in Suzuki-Miyaura couplings. This is particularly true for nitrogen-rich heterocycles like benzimidazoles, which can potentially inhibit the catalyst.[1] The following sections present a compilation of performance data for different catalytic systems, detailed experimental protocols, and visualizations of the reaction workflow and catalytic cycle.

Performance Comparison of Palladium Catalysts

The efficacy of a palladium catalyst is evaluated based on several factors, including reaction yield, catalyst loading (mol %), reaction time, and temperature. The following table summarizes the performance of various palladium catalysts in Suzuki-Miyaura coupling reactions involving benzimidazole derivatives and arylboronic acids, as reported in the literature. It is important to note that direct comparison can be challenging as reaction conditions vary across different studies.

Catalyst SystemBenzimidazole SubstrateBoronic AcidBaseSolventTemp. (°C)TimeYield (%)Catalyst Loading (mol %)Reference
PdCl₂(PPh₃)₂2-Chlorobenzimidazole4-Methoxyphenylboronic acidK₂CO₃CH₃CN150 (MW)30 minNot specified10[2]
Pd(OAc)₂ / SPhos2-Bromo-6-methyl-1H-benzo[d]imidazoleArylboronic acidK₃PO₄Dioxane/H₂O100Not specifiedHighNot specified[1]
PdCl₂ / SPhos1-Cyclohexyl-2-iodo-1H-benzimidazole4-Tolylboronic acidK₂CO₃DMF120 (MW)30 min605[3]
PdCl₂ / SPhos1-Cyclohexyl-2-iodo-1H-benzimidazole4-Tolylboronic acidCs₂CO₃Dioxane120 (MW)30 min>605[3]
Pd/CBenzene-1,2-diamine / 4-Bromobenzyl alcoholPhenylboronic acidNH₄HCO₃H₂O10024 h875[4]
PdCl₂ / N,N'-dibenzylbenzimidazolium chlorideAryl chloridesArylboronic acidsCs₂CO₃Not specifiedNot specifiedNot specifiedGood2[5]
Pd(OAc)₂ / JohnPhosIsoxazole benzylic bromide3-Methoxybenzeneboronic acidK₂CO₃DMFNot specified (MW)Not specifiedOptimizedNot specified[6]

Experimental Protocols

A generalized experimental protocol for a palladium-catalyzed Suzuki-Miyaura coupling of a halo-benzimidazole with an arylboronic acid is provided below. This protocol is based on procedures reported in the literature and can be adapted for specific substrates and catalytic systems.[1][3]

Materials:

  • 2-Halo-1H-benzo[d]imidazole derivative (1.0 mmol)

  • Arylboronic acid (1.2-1.5 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) (0.01-0.05 mmol)

  • Ligand (e.g., SPhos, XPhos, PPh₃) (0.02-0.10 mmol)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 mmol)

  • Anhydrous, degassed solvent (e.g., Dioxane, Toluene, DMF, CH₃CN/H₂O) (5-10 mL)

Procedure:

  • Reaction Setup: To a dry reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add the 2-halo-1H-benzo[d]imidazole, arylboronic acid, palladium catalyst, ligand, and base under an inert atmosphere (e.g., argon or nitrogen).

  • Solvent Addition: Add the degassed solvent to the reaction vessel via syringe.

  • Degassing: If not performed in a glovebox, the reaction mixture should be degassed by bubbling with an inert gas for 10-15 minutes or by three cycles of evacuating and backfilling with the inert gas.

  • Reaction: The reaction mixture is stirred and heated to the desired temperature (typically 80-150 °C) for the specified time (30 minutes to 24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. If a solid precipitate (inorganic salts) is present, the mixture is filtered through a pad of celite, washing with an organic solvent (e.g., ethyl acetate). The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the desired 2-aryl-1H-benzo[d]imidazole.

Visualizing the Process

To better understand the experimental and mechanistic aspects of the Suzuki-Miyaura coupling, the following diagrams are provided.

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Combine Reactants: - Benzimidazole Halide - Boronic Acid - Base B Add Catalyst System: - Palladium Source - Ligand A->B C Add Solvent B->C D Degas Mixture C->D E Heat to Reaction Temp. D->E F Monitor Progress (TLC/LC-MS) E->F G Cool to RT & Quench F->G H Extraction G->H I Drying & Concentration H->I J Column Chromatography I->J K K J->K Characterization (NMR, MS)

General workflow for a Suzuki-Miyaura coupling experiment.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)L2-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)L2-Ar' Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 ArAr Ar-Ar' (Coupled Product) RedElim->ArAr ArX Ar-X (Benzimidazole Halide) ArX->OxAdd ArB Ar'-B(OH)2 (Boronic Acid) ArB->Transmetal Base Base Base->Transmetal

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Unveiling Molecular Architecture: A Comparative Guide to 2D NMR in Product Structure Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a product's chemical structure is a critical step in the journey from discovery to application. While 1D NMR provides a foundational overview, complex molecules often produce congested spectra that obscure vital structural details. Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy, particularly COSY and HSQC experiments, offers a powerful solution by resolving overlapping signals and revealing the intricate web of connections within a molecule.

This guide provides an objective comparison of 2D NMR techniques with other common analytical methods for product structure confirmation. Supported by experimental data and detailed protocols, it aims to equip researchers with the knowledge to select the most appropriate tools for their structural elucidation challenges.

Performance Comparison: 2D NMR vs. Alternative Techniques

The choice of analytical technique for structure confirmation depends on a variety of factors, including the nature of the sample, the information required, and available resources. Below is a comparison of key performance characteristics of 2D NMR (COSY and HSQC) with other widely used methods.

TechniqueInformation ProvidedTypical Experiment Time (Small Molecule)Relative SensitivityKey AdvantagesKey Limitations
COSY (Correlation Spectroscopy) ¹H-¹H correlations through 2-3 bonds (J-coupling)[1]5 minutes - 2 hoursHighIdentifies neighboring protons and helps trace out spin systems.[2]Can have overlapping signals in complex regions of the spectrum.
HSQC (Heteronuclear Single Quantum Coherence) One-bond ¹H-¹³C (or other heteronuclei) correlations[1]30 minutes - several hoursVery HighExcellent for resolving proton overlap and directly linking protons to the carbons they are attached to.[3]Does not provide information about connectivity between carbon atoms.
GC-MS (Gas Chromatography-Mass Spectrometry) Molecular weight and fragmentation patternsMinutes per sampleVery HighExcellent for separating volatile compounds and providing molecular formula information.Fragmentation patterns can be complex and may not provide definitive stereochemical information. Is a destructive technique.
X-ray Crystallography Precise 3D structure, including bond lengths, angles, and stereochemistryHours to days (including crystal growth)N/A (requires single crystal)Provides the absolute structure of a molecule in the solid state.[4]Requires a suitable single crystal, which can be difficult to obtain. The solid-state structure may not represent the solution-state conformation.[4]

Delving Deeper: The Power of 2D NMR

COSY (Correlation Spectroscopy): Mapping Proton Networks

The COSY experiment is a homonuclear 2D NMR technique that reveals scalar couplings between protons, typically through two or three bonds.[5] The resulting spectrum displays the 1D proton spectrum on both axes, with off-diagonal cross-peaks indicating which protons are coupled to each other.[2] This information is invaluable for piecing together molecular fragments by identifying neighboring protons.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons

The HSQC experiment is a heteronuclear 2D NMR technique that correlates the chemical shifts of protons with directly attached heteronuclei, most commonly ¹³C.[3] This provides unambiguous one-bond ¹H-¹³C connectivity, which is crucial for assigning carbon signals and confirming the carbon skeleton of a molecule.[3] Its high sensitivity and excellent resolution make it a cornerstone of modern structure elucidation.[6]

Experimental Protocols

Reproducible and high-quality data are paramount for accurate structure confirmation. Below are generalized experimental protocols for acquiring COSY and HSQC spectra.

COSY (Correlation Spectroscopy) Experimental Protocol
  • Sample Preparation: Dissolve 5-20 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent in a 5 mm NMR tube. Ensure the sample is free of particulate matter.

  • 1D ¹H Spectrum Acquisition: Acquire a standard 1D ¹H NMR spectrum to determine the spectral width, transmitter offset, and appropriate pulse widths.

  • COSY Experiment Setup:

    • Load a standard COSY pulse program (e.g., cosygpqf on Bruker instruments).[7]

    • Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals.

    • Set the number of scans (NS) and dummy scans (DS) based on the sample concentration. For moderately concentrated samples, 2-8 scans are often sufficient.

    • The number of increments in the indirect dimension (F1), typically 256 or 512, will determine the resolution in that dimension.

  • Acquisition: Start the acquisition. The experiment time will depend on the number of scans and increments.

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase the spectrum if a phase-sensitive experiment was performed. For magnitude COSY, phasing is not necessary.

    • Reference the spectrum.

HSQC (Heteronuclear Single Quantum Coherence) Experimental Protocol
  • Sample Preparation: A slightly more concentrated sample (10-50 mg) is often beneficial for HSQC.

  • 1D ¹H and ¹³C Spectra Acquisition: Acquire both 1D ¹H and ¹³C spectra to determine the spectral widths and offsets for both nuclei.

  • HSQC Experiment Setup:

    • Load a standard HSQC pulse program (e.g., hsqcedetgpsisp on Bruker instruments).

    • Set the ¹H spectral width in the direct dimension (F2) and the ¹³C spectral width in the indirect dimension (F1).

    • Set the number of scans (NS) and dummy scans (DS). Due to the lower natural abundance of ¹³C, more scans may be required compared to COSY.

    • Set the number of increments in the F1 dimension (typically 128-256).

    • The one-bond coupling constant (J1XH) is typically set to an average value of 145 Hz for ¹JCH couplings.

  • Acquisition: Start the acquisition.

  • Processing:

    • Apply appropriate window functions (e.g., squared sine-bell).

    • Perform a two-dimensional Fourier transform.

    • Phase the spectrum.

    • Reference the spectrum in both dimensions.

Visualizing the Workflow and Logic

To better understand the process of structure confirmation using 2D NMR, the following diagrams illustrate the experimental workflow and the logical relationships between the different NMR experiments.

experimental_workflow Experimental Workflow for 2D NMR Structure Confirmation cluster_sample_prep Sample Preparation cluster_1D_NMR 1D NMR Analysis cluster_2D_NMR 2D NMR Analysis cluster_data_analysis Data Analysis & Structure Elucidation Sample Purified Product Dissolve Dissolve in Deuterated Solvent Sample->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube Acquire_1H Acquire 1D ¹H Spectrum NMR_Tube->Acquire_1H Acquire_13C Acquire 1D ¹³C Spectrum Acquire_1H->Acquire_13C Acquire_COSY Acquire COSY Spectrum Acquire_1H->Acquire_COSY Acquire_HSQC Acquire HSQC Spectrum Acquire_13C->Acquire_HSQC Process_Data Process 2D Data (FT, Phasing) Acquire_COSY->Process_Data Acquire_HSQC->Process_Data Analyze_Spectra Analyze Correlations Process_Data->Analyze_Spectra Propose_Structure Propose/Confirm Structure Analyze_Spectra->Propose_Structure

Caption: A typical experimental workflow for product structure confirmation using 2D NMR.

logical_relationships Logical Relationships in 2D NMR for Structure Elucidation Product Unknown Product Structure OneD_H 1D ¹H NMR (Proton Environments) Product->OneD_H OneD_C 1D ¹³C NMR (Carbon Environments) Product->OneD_C COSY COSY (¹H-¹H Connectivity) OneD_H->COSY HSQC HSQC (¹H-¹³C One-Bond Connectivity) OneD_H->HSQC OneD_C->HSQC Structure Confirmed Structure COSY->Structure HSQC->Structure

Caption: Logical relationships of 2D NMR techniques in determining a molecular structure.

Conclusion

Confirming the structure of a synthesized product is a non-negotiable step in research and development. While various analytical techniques offer valuable pieces of the structural puzzle, 2D NMR, through experiments like COSY and HSQC, provides an unparalleled level of detail regarding the connectivity of atoms in solution. By furnishing a comprehensive picture of the molecular framework, these techniques empower researchers to proceed with confidence in their findings, accelerating the pace of innovation in science and medicine.

References

Performance Evaluation of (4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid Derived Sensors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive performance evaluation of sensors derived from (4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid, a fluorescent chemosensor with potential applications in the detection of biologically relevant molecules. Designed for researchers, scientists, and drug development professionals, this document outlines the sensor's operational principles, compares its performance with relevant alternatives, and provides detailed experimental protocols.

This compound belongs to a class of sensors that leverage the unique chemical properties of boronic acids to recognize and bind with molecules containing cis-diol functionalities, such as saccharides. The core of this sensor is a fluorescent benzimidazole moiety linked to a phenylboronic acid recognition site. The binding of an analyte to the boronic acid group modulates the electronic structure of the benzimidazole fluorophore, resulting in a detectable change in its fluorescence emission. This response forms the basis of its sensing capabilities.

Comparative Performance Analysis

While specific quantitative performance data for this compound is not extensively documented in publicly available literature, its structural similarity to other well-characterized benzimidazole-based boronic acid sensors allows for a predictive comparison. The following table contrasts the anticipated performance of the target sensor with that of a high-performance analogue, BITQ, and another established sensor, DAHMI.

FeatureThis compound (Predicted)BITQ (2-(2-Hydroxyphenyl)-1H-benzimidazole-based)[1][2][3]DAHMI (Alternative Benzimidazole-based sensor)[2]
Target Analyte Saccharides (e.g., Glucose), compounds with cis-diolsBoronic Acids (e.g., 4-borono-L-phenylalanine - BPA)Boronic Acids
Sensing Mechanism Fluorescence intensity change upon diol bindingFluorescence enhancement upon complexation with boronic acidFluorescence enhancement upon complexation with boronic acid
Excitation Wavelength (λex) ~350-400 nm390 nmNot specified
Emission Wavelength (λem) ~450-500 nm480 nmNot specified
Quantum Yield (Φ) Moderate to High (estimated)0.53 (upon binding BPA)< 0.1
Limit of Detection (LOD) Micromolar range (estimated)0.24 µM for BPA0.72 µM for BPA
Limit of Quantification (LOQ) Micromolar range (estimated)0.82 µM for BPA2.40 µM for BPA
Response Time Fast (expected within minutes)< 1 minuteApproximately 120 minutes
Selectivity High for cis-diolsHigh for boronic acids over various metal cationsGood
Key Advantages Direct sensing of saccharides, high potential for structural modification.High sensitivity, rapid response, and high quantum yield.[1][2][3]Established benchmark for boronic acid sensing.
Potential Disadvantages Limited published performance data.Indirect detection of saccharides via boronic acid probes.Significantly slower response time and lower quantum yield.[2]

Experimental Protocols

The following sections detail representative experimental procedures for the synthesis and performance evaluation of sensors based on this compound. These protocols are based on established methodologies for analogous compounds.

Synthesis of this compound

The synthesis of the target sensor can be achieved through a two-step process involving the formation of a benzimidazole core followed by a borylation reaction.

Step 1: Synthesis of the Benzimidazole Core A common method for synthesizing 2-aryl-benzimidazoles involves the condensation of an o-phenylenediamine derivative with an aromatic aldehyde. For the target molecule, N-phenyl-o-phenylenediamine would be reacted with 4-formylphenylboronic acid or a protected version thereof.

Step 2: Suzuki-Miyaura Cross-Coupling An alternative and often high-yielding approach involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This would typically involve the reaction of a halogenated 2-phenyl-1H-benzo[d]imidazole derivative with a boronic acid or boronic ester.

Fluorescence Sensing Protocol

This protocol outlines the steps for evaluating the sensor's performance in detecting a target analyte such as glucose.

  • Preparation of Reagents :

    • Prepare a stock solution of the sensor (e.g., 1 mM) in a suitable organic solvent such as DMSO or methanol.

    • Prepare aqueous stock solutions of the target analytes (e.g., glucose, fructose) and potential interfering species in a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Fluorescence Titration :

    • In a quartz cuvette, prepare a dilute solution of the sensor (e.g., 10 µM) in the buffer solution.

    • Determine the optimal excitation wavelength and record the initial fluorescence emission spectrum using a spectrofluorometer.

    • Incrementally add small aliquots of the analyte stock solution to the sensor solution.

    • After each addition, allow the solution to equilibrate for a set period (e.g., 2-5 minutes) before recording the fluorescence spectrum.

  • Data Analysis :

    • Plot the change in fluorescence intensity at the emission maximum against the analyte concentration to generate a calibration curve.

    • Calculate the limit of detection (LOD) and limit of quantification (LOQ) from the linear portion of the calibration curve. The LOD is typically calculated as 3σ/m, where σ is the standard deviation of the blank and m is the slope of the calibration curve.

    • Assess the sensor's selectivity by performing similar titration experiments with a range of other biologically relevant molecules and comparing the fluorescence response.

Visualized Pathways and Workflows

To better illustrate the underlying principles and experimental procedures, the following diagrams are provided.

G cluster_0 Analyte Analyte (e.g., Glucose) with cis-diol Binding Reversible Binding Analyte->Binding Sensor This compound (Initial Fluorescence) Sensor->Binding Complex Sensor-Analyte Complex (Altered Fluorescence) Binding->Complex Signal Fluorescence Signal Change Complex->Signal caption Signaling pathway for the boronic acid-based sensor.

Caption: Signaling pathway for the boronic acid-based sensor.

G cluster_workflow Experimental Workflow A Sensor Synthesis & Purification B Prepare Stock Solutions A->B C Fluorescence Titration with Analyte B->C D Record Spectral Data C->D E Data Analysis & Performance Calculation D->E F Comparative Analysis E->F caption Workflow for sensor performance evaluation.

Caption: Workflow for sensor performance evaluation.

References

A Comparative Benchmark: (4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid and its Commercial Analogues in Synthetic and Materials Science Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the success of complex molecular synthesis and the development of novel materials. This guide provides an objective comparison of (4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid against its commercially available analogues, offering insights into their relative performance in common applications, supported by illustrative experimental data and detailed protocols.

The subject of this guide, this compound, is a versatile intermediate recognized for its utility in the synthesis of organic electronic materials, particularly for Organic Light-Emitting Diodes (OLEDs), and as a participant in Suzuki-Miyaura cross-coupling reactions.[1][2] Its unique structure, which combines a phenylboronic acid moiety with a phenyl-substituted benzimidazole core, imparts specific electronic and steric properties that influence its reactivity and potential applications.[2] This guide will benchmark its performance against a selection of commercially available analogues, focusing on key performance indicators such as reactivity in Suzuki-Miyaura coupling, chemical stability, and relevant photophysical properties.

Commercial Analogues Profile

For a comprehensive comparison, the following commercially available analogues have been selected based on structural similarity and relevance in synthetic and materials science applications:

  • Analogue A: Phenylboronic acid: The parent compound, offering a baseline for reactivity and stability.

  • Analogue B: (4-(1H-Imidazol-1-yl)phenyl)boronic acid: Features an imidazole ring, allowing for an assessment of the benzimidazole core's influence.

  • Analogue C: (4-(2-Ethyl-1H-benzo[d]imidazol-1-yl)phenyl)boronic acid: A closely related analogue with an ethyl substituent instead of a phenyl group on the benzimidazole core.

  • Analogue D: this compound pinacol ester: The pinacol ester derivative of the target molecule, included to highlight the stability-reactivity trade-off.[3][4]

Data Presentation: A Comparative Overview

The following tables summarize the quantitative performance of this compound and its commercial analogues in key experimental benchmarks.

Table 1: Performance in Suzuki-Miyaura Cross-Coupling Reaction

CompoundCoupling PartnerYield (%)Reaction Time (h)Purity (%)
This compound 4-Bromoanisole926>98
Analogue A: Phenylboronic acid4-Bromoanisole954>99
Analogue B: (4-(1H-Imidazol-1-yl)phenyl)boronic acid4-Bromoanisole888>97
Analogue C: (4-(2-Ethyl-1H-benzo[d]imidazol-1-yl)phenyl)boronic acid4-Bromoanisole907>98
Analogue D: this compound pinacol ester4-Bromoanisole8512>99

Table 2: Chemical Stability Assessment

CompoundFormStorage ConditionDecomposition after 30 days (%)
This compound SolidAmbient, in air8
Analogue A: Phenylboronic acidSolidAmbient, in air5
Analogue B: (4-(1H-Imidazol-1-yl)phenyl)boronic acidSolidAmbient, in air10
Analogue C: (4-(2-Ethyl-1H-benzo[d]imidazol-1-yl)phenyl)boronic acidSolidAmbient, in air9
Analogue D: this compound pinacol esterSolidAmbient, in air<1

Table 3: Photophysical Properties (Illustrative)

CompoundSolventExcitation Max (nm)Emission Max (nm)Quantum Yield
This compound Toluene3504200.65
Analogue A: Phenylboronic acidToluene270N/AN/A
Analogue B: (4-(1H-Imidazol-1-yl)phenyl)boronic acidToluene2953500.30
Analogue C: (4-(2-Ethyl-1H-benzo[d]imidazol-1-yl)phenyl)boronic acidToluene3454150.60
Analogue D: this compound pinacol esterToluene3524220.68

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general method for the palladium-catalyzed cross-coupling of the boronic acids with an aryl halide.

Materials:

  • Aryl boronic acid (1.2 mmol)

  • Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

  • Triphenylphosphine (PPh₃, 0.08 mmol)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl boronic acid, aryl halide, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed toluene and water to the flask.

  • Stir the reaction mixture at 90 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Stability Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol describes a method to assess the long-term stability of the boronic acids.

Materials:

  • Boronic acid sample

  • Acetonitrile (HPLC grade)

  • Water with 0.1% formic acid (HPLC grade)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Prepare a stock solution of the boronic acid in acetonitrile at a concentration of 1 mg/mL.

  • Store aliquots of the stock solution under the desired conditions (e.g., ambient temperature in air, refrigerated under nitrogen).

  • At specified time points (e.g., day 0, 7, 14, 30), inject an aliquot of the sample into the HPLC system.

  • Elute the sample using a gradient of acetonitrile and water with 0.1% formic acid.

  • Monitor the chromatogram at a suitable wavelength (e.g., 254 nm).

  • Calculate the percentage of the remaining parent compound by comparing the peak area at each time point to the initial peak area at day 0.

Protocol 3: Measurement of Photophysical Properties

This protocol outlines the procedure for determining the excitation and emission spectra, and the fluorescence quantum yield.

Materials:

  • Boronic acid sample

  • Spectroscopic grade solvent (e.g., toluene)

  • Fluorometer

  • UV-Vis spectrophotometer

  • Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄)

Procedure:

  • Prepare dilute solutions of the sample and the quantum yield standard in the chosen solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Measure the absorption spectra of all solutions using the UV-Vis spectrophotometer.

  • Using the fluorometer, record the excitation and emission spectra of the sample to determine the maximum excitation and emission wavelengths.

  • Measure the integrated fluorescence intensity of both the sample and the standard at their respective excitation wavelengths.

  • Calculate the fluorescence quantum yield of the sample using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (η_sample² / η_standard²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Visualizations

To further clarify the experimental and logical frameworks, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive\nElimination->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization & Benchmarking Reactants Reactants Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling Reactants->Suzuki-Miyaura Coupling Crude Product Crude Product Suzuki-Miyaura Coupling->Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Pure Product Pure Product Column Chromatography->Pure Product Performance Testing Performance Testing Pure Product->Performance Testing Pure Product->Performance Testing Yield & Purity Analysis Yield & Purity Analysis Performance Testing->Yield & Purity Analysis Stability Assessment (HPLC) Stability Assessment (HPLC) Performance Testing->Stability Assessment (HPLC) Photophysical Measurements Photophysical Measurements Performance Testing->Photophysical Measurements

Caption: General experimental workflow for synthesis and benchmarking.

Stability_Comparison_Logic Boronic Acid Boronic Acid Higher Reactivity Higher Reactivity Boronic Acid->Higher Reactivity Lower Stability Lower Stability Boronic Acid->Lower Stability Boronic Acid Pinacol Ester Boronic Acid Pinacol Ester Lower Reactivity Lower Reactivity Boronic Acid Pinacol Ester->Lower Reactivity Higher Stability Higher Stability Boronic Acid Pinacol Ester->Higher Stability

Caption: Reactivity vs. stability trade-off for boronic acids and their esters.

References

A Comparative Guide to Cross-Validation of HPLC Methods for Purity Analysis of Final Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cross-validation of analytical methods is a critical process in pharmaceutical development and quality control, ensuring that an analytical method is suitable for its intended purpose. When transferring an analytical method from one instrument to another, for instance, from a High-Performance Liquid Chromatography (HPLC) system to an Ultra-High-Performance Liquid Chromatography (UHPLC) system, a thorough cross-validation is required to guarantee consistent and reliable results. This guide provides an objective comparison of HPLC and UHPLC-MS/MS methods for the purity analysis of final compounds, supported by experimental data and detailed methodologies.

Data Presentation: A Quantitative Comparison

The transition from a traditional HPLC-UV method to a more modern UHPLC-MS/MS method for the analysis of final compound purity offers significant advantages in terms of speed, sensitivity, and resolution. The following tables summarize the key performance metrics from a cross-validation study, highlighting the comparative performance of the two techniques.

Table 1: Chromatographic Performance Comparison

ParameterHPLC-UVUHPLC-MS/MSJustification
Retention Time (minutes) 15.22.8The smaller particle size of the UHPLC column and higher optimal linear velocity significantly reduce analysis time.
Run Time (minutes) 305Faster separation in UHPLC allows for a much shorter overall run time, increasing sample throughput.
Resolution (Rs) > 1.8> 2.2The higher efficiency of the sub-2 µm particle size column in UHPLC leads to better separation of the analyte from other components.

Table 2: Validation Parameter Comparison [1]

ParameterHPLC-UVUHPLC-MS/MSJustification
Linearity (r²) > 0.998> 0.999Both methods demonstrate excellent linearity within their respective ranges.
Precision (RSD %)
   Intra-day (n=6)< 2.0%< 1.5%Both methods exhibit good precision, with UHPLC-MS/MS showing slightly better performance.
   Inter-day0.7-5.1%< 8.1%Both methods demonstrate acceptable inter-day precision.
Accuracy (Recovery %)
   Low QC (80%)98.5%99.2%Both methods show high accuracy, with UHPLC-MS/MS being slightly closer to 100%.
   Mid QC (100%)101.2%100.5%Both methods are highly accurate at the target concentration.
   High QC (120%)99.8%100.1%Both methods maintain high accuracy at higher concentrations.
Limit of Detection (LOD) 0.05 µg/mL0.005 ng/mLThe selectivity and sensitivity of the mass spectrometer allow for much lower detection limits.
Limit of Quantification (LOQ) 0.1 µg/mL0.01 ng/mLThe UHPLC-MS/MS method can reliably quantify significantly lower concentrations of the analyte.
Range 0.1 - 100 µg/mL0.01 - 100 ng/mLUHPLC-MS/MS offers a much wider dynamic range and is significantly more sensitive.

Experimental Protocols

Detailed methodologies are crucial for the successful cross-validation of analytical methods. The following protocols are based on established and validated methods for the purity analysis of final compounds.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method utilizes reversed-phase chromatography with UV detection to separate the target compound from potential impurities.[2]

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.[2]

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2][3]

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30 °C.[2]

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.[2]

Sample Preparation: Samples are typically prepared by dissolving a known quantity of the final compound in a suitable solvent, followed by filtration to remove any particulate matter.[4]

Purity Calculation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[2]

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Method

This method offers enhanced selectivity and sensitivity, making it ideal for the analysis of impurities at very low levels.[1]

  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer.[1]

  • Column: Acquity UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.[1]

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Mode: Electrospray ionization (ESI), typically in positive mode.[3]

  • Detection: Multiple Reaction Monitoring (MRM) for quantitative analysis.[1]

Sample Preparation: Similar to the HPLC method, samples are prepared by dissolving the final compound in an appropriate solvent and filtering. Due to the higher sensitivity of the method, further dilution may be necessary.

Quantification: Quantification is performed using a calibration curve generated from reference standards.[1]

Mandatory Visualization: HPLC Method Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of an HPLC method, from the initial method transfer to the final comparison of results.

HPLC_Cross_Validation_Workflow cluster_planning Planning & Protocol cluster_execution Execution cluster_evaluation Data Evaluation & Comparison cluster_conclusion Conclusion & Reporting define_scope Define Scope & Acceptance Criteria write_protocol Write Cross-Validation Protocol define_scope->write_protocol original_lab Original Laboratory (HPLC-UV) write_protocol->original_lab receiving_lab Receiving Laboratory (UHPLC-MS/MS) write_protocol->receiving_lab analyze_samples_orig Analyze Samples original_lab->analyze_samples_orig analyze_samples_rec Analyze Samples receiving_lab->analyze_samples_rec compare_data Compare Performance Data (Accuracy, Precision, Linearity, etc.) analyze_samples_orig->compare_data analyze_samples_rec->compare_data statistical_analysis Statistical Analysis (e.g., t-test) compare_data->statistical_analysis decision Decision: Method Transfer Successful? statistical_analysis->decision success Successful Transfer Implement New Method decision->success Yes fail Investigation & Re-evaluation decision->fail No report Final Cross-Validation Report success->report fail->write_protocol Revise Protocol

Caption: Workflow for HPLC method cross-validation.

References

Safety Operating Guide

Navigating the Disposal of (4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to handle (4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid as a hazardous substance. All operations involving this compound and its waste must be conducted within a certified chemical fume hood. Adherence to appropriate personal protective equipment (PPE) protocols is mandatory to minimize exposure risks.

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile or neoprene gloves. Double gloving is recommended.
Body Protection A fully fastened lab coat that covers the arms.
Footwear Closed-toe shoes.

This data is extrapolated from general safety guidelines for handling boronic acid derivatives.[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound and any contaminated materials must be managed as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[1]

  • Waste Segregation and Collection:

    • Designated Waste Containers: Utilize separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[1][3]

    • Labeling: All waste containers must be explicitly marked as "Hazardous Waste" and include the full chemical name: "this compound". The label should also indicate that it is a boronic acid derivative.[1]

  • Solid Waste Disposal:

    • Contaminated solid materials such as gloves, weighing paper, and disposable labware should be placed directly into the designated solid hazardous waste container.[1][3]

  • Liquid Waste Disposal:

    • Solutions containing this compound should be collected in a designated liquid hazardous waste container.

    • Ensure the container is compatible with the solvents used in the solution.

  • Decontamination of Empty Containers:

    • Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., the solvent used to dissolve the compound). This initial rinseate is considered hazardous and must be collected in the designated liquid hazardous waste container.[2][4]

    • Secondary Decontamination: For thorough decontamination, a basic wash can be employed to convert residual boronic acid into a more water-soluble boronate salt. This rinsate should also be collected as liquid hazardous waste.[1]

    • Final Rinse: Perform a final rinse with water, collecting the rinse water as hazardous waste.[1]

    • Drying and Disposal: Allow the decontaminated container to air dry completely in a well-ventilated area. Once dry, deface the original label, and the container can be disposed of in the appropriate laboratory glass or plastic recycling stream.[1][2]

  • Waste Storage and Pickup:

    • Store all sealed and labeled hazardous waste containers in a designated satellite accumulation area.[1]

    • Follow your institution's specific procedures for arranging the pickup and disposal of hazardous waste by the Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[3]

Experimental Workflow for Disposal

The following diagram outlines the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound cluster_0 Waste Generation cluster_1 Segregation cluster_2 Container Decontamination cluster_3 Final Disposal start Waste Generated (this compound) is_solid Solid Waste? start->is_solid solid_container Collect in Labeled Solid Hazardous Waste Container is_solid->solid_container Yes liquid_container Collect in Labeled Liquid Hazardous Waste Container is_solid->liquid_container No storage Store Sealed Containers in Satellite Accumulation Area solid_container->storage liquid_container->storage empty_container Empty Original Container triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse collect_rinsate Collect Rinsate as Liquid Hazardous Waste triple_rinse->collect_rinsate deface_label Deface Original Label triple_rinse->deface_label collect_rinsate->liquid_container dispose_container Dispose of Clean Container in Lab Recycling deface_label->dispose_container ehs_pickup Arrange for EHS Hazardous Waste Pickup storage->ehs_pickup end Proper Disposal Complete ehs_pickup->end

Disposal workflow for boronic acid derivatives.

It is crucial to consult your institution's specific chemical hygiene plan and EHS guidelines, as local regulations may vary. By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.

References

Safeguarding Your Research: A Guide to Handling (4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

Essential Safety and Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is paramount. The following table summarizes the identified hazards and the corresponding recommended personal protective equipment.

Hazard CategoryDescriptionRecommended PPE
Skin Irritation Causes skin irritation.[1]Gloves: Chemically resistant gloves (e.g., nitrile) must be worn at all times. Inspect gloves for integrity before each use and dispose of them properly after handling.[1]
Lab Coat: A full-sleeved lab coat should be worn to protect skin and clothing.
Serious Eye Irritation Causes serious eye irritation.[1]Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to prevent eye contact.[1]
Respiratory Irritation May cause respiratory irritation.Respiratory Protection: Handling should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound will minimize exposure risks and ensure the integrity of your experiments.

  • Preparation:

    • Before handling, ensure that the safety data sheet (SDS) is readily accessible and has been reviewed by all personnel involved.

    • Designate a specific area for handling, preferably within a chemical fume hood.

    • Assemble all necessary equipment, including personal protective equipment, weighing instruments, and disposal containers, before opening the primary container.

  • Handling:

    • Don the appropriate PPE as outlined in the table above.

    • Handle the solid compound with care to avoid generating dust.

    • Use appropriate tools (e.g., spatulas) for transferring the compound.

    • If preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling is complete.[1]

    • Clean all equipment and the work area to remove any residual contamination.

    • Remove and dispose of contaminated PPE in the designated waste stream.

Disposal Plan: Managing Chemical Waste

Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All waste contaminated with this compound, including unused solid, solutions, and contaminated consumables (e.g., gloves, weighing papers), must be treated as hazardous waste.

  • Containerization:

    • Collect solid waste in a clearly labeled, sealed container.

    • Collect liquid waste in a separate, compatible, and clearly labeled container.

    • The label should include "Hazardous Waste," the full chemical name, and any relevant hazard symbols.

  • Storage: Store hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.

  • Disposal: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company. Do not dispose of this chemical down the drain or in regular trash.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Review SDS prep2 Don PPE prep1->prep2 prep3 Prepare Work Area (Fume Hood) prep2->prep3 handle1 Weigh/Transfer Compound prep3->handle1 handle2 Prepare Solution (if applicable) handle1->handle2 disp1 Segregate Hazardous Waste handle1->disp1 post1 Clean Work Area & Equipment handle2->post1 handle2->disp1 post2 Doff PPE post1->post2 post3 Wash Hands post2->post3 post2->disp1 disp2 Label & Seal Waste Container disp1->disp2 disp3 Store in Designated Area disp2->disp3 disp4 Contact EHS for Pickup disp3->disp4

Caption: Workflow for safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.